Cathine
Description
Structure
3D Structure
Propriétés
Key on ui mechanism of action |
The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/ Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine. |
|---|---|
Numéro CAS |
36393-56-3 |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-amino-1-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |
Clé InChI |
DLNKOYKMWOXYQA-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N |
SMILES isomérique |
C[C@@H]([C@H](C1=CC=CC=C1)O)N |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N |
Color/Form |
White, crystalline powder |
melting_point |
77.5-78 °C |
Solubilité |
0.13 M Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |
Pression de vapeur |
8.67X10-4 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Foundational & Exploratory
The Neuropharmacology of Cathine: A Technical Guide to its Central Nervous System Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathine, or (+)-norpseudoephedrine, is a naturally occurring psychoactive compound found in the leaves of the Catha edulis (khat) plant. Structurally related to amphetamine, this compound exerts its stimulant effects on the central nervous system (CNS) primarily by modulating monoaminergic neurotransmission. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. It summarizes key quantitative data on its binding affinity and reuptake inhibition, details the experimental protocols used to elucidate these properties, and presents visual diagrams of the involved signaling pathways and experimental workflows.
Primary Mechanism of Action: Monoamine Reuptake Inhibition and Release
This compound's principal mechanism of action in the CNS is the enhancement of dopaminergic and noradrenergic signaling. It achieves this by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft and promoting their release from presynaptic terminals. Its effect on the serotonin (5-HT) system is significantly less pronounced.
This compound, like other amphetamine-related compounds, is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This allows it to be transported into the presynaptic neuron. Once inside, this compound disrupts the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytoplasmic concentration of dopamine and norepinephrine. The elevated cytoplasmic monoamine levels, coupled with this compound's interaction with DAT and NET, trigger a reversal of the normal transport direction, causing a non-vesicular release of these neurotransmitters into the synapse. This dual action of reuptake inhibition and release leads to a significant increase in the synaptic concentration of dopamine and norepinephrine, resulting in the stimulant effects associated with this compound, such as increased alertness, euphoria, and anorexia.
Quantitative Data on Monoamine Transporter Interaction
The affinity and inhibitory potency of this compound at the dopamine, norepinephrine, and serotonin transporters have been quantified through in vitro studies. The following tables summarize the key findings.
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Reference |
| Cathinone | 410 | 150 | 3350 | [1] |
Table 1: Inhibitory Potency (IC50) of Cathinone at Monoamine Transporters.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |
| Cathinone | 1300 | 1100 | >30,000 | [1] |
Table 2: Binding Affinity (Ki) of Cathinone at Monoamine Transporters.
Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental techniques: radioligand binding assays and neurotransmitter uptake assays using synaptosomes or transfected cell lines.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human DAT, NET, or SERT are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the transporters.
-
Competitive Binding: A fixed concentration of a high-affinity radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]citalopram for SERT) is incubated with the membrane preparations in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Synaptosome Neurotransmitter Uptake Assay
Objective: To determine the inhibitory potency (IC50) of this compound on the reuptake of dopamine, norepinephrine, and serotonin.
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for NET and SERT) through a process of homogenization and differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Uptake Initiation: The uptake of a specific radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is initiated by adding it to the synaptosome suspension.
-
Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.
-
Uptake Termination: The uptake process is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental procedures described.
Caption: this compound's mechanism of action at the presynaptic terminal.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a synaptosome neurotransmitter uptake assay.
Conclusion
This compound's primary mechanism of action in the central nervous system is a multifaceted process involving both the inhibition of monoamine reuptake and the promotion of their release. Its preferential interaction with the dopamine and norepinephrine transporters underlies its characteristic stimulant effects. The quantitative data and experimental protocols detailed in this guide provide a comprehensive framework for understanding and further investigating the neuropharmacology of this naturally occurring psychostimulant. This information is critical for researchers and professionals involved in the study of substance abuse, the development of novel therapeutics for CNS disorders, and the forensic analysis of psychoactive compounds.
References
The Biosynthesis of Cathine in Catha edulis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of cathine in Catha edulis (khat), focusing on the core biochemical pathway, quantitative data, and experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the formation of this psychoactive alkaloid.
Introduction
Catha edulis, commonly known as khat, is a flowering plant native to the Horn of Africa and the Arabian Peninsula. The leaves of the khat plant are traditionally chewed for their stimulant effects, which are primarily attributed to the presence of the phenylpropylamino alkaloids, cathinone (B1664624) and its reduced form, this compound. While (S)-cathinone is the most potent and abundant stimulant in fresh, young leaves, it is unstable and is converted to the less active (1S,2S)-norpseudoephedrine (this compound) and (1R,2S)-norephedrine as the leaves mature and dry.[1][2] This guide focuses on the biosynthetic pathway leading to the formation of this compound.
The biosynthesis of these alkaloids begins with the amino acid L-phenylalanine and involves a series of enzymatic steps that are not yet fully elucidated at the genetic and enzymatic levels.[3][4] However, research involving expressed sequence tag (EST) analysis and transcriptome profiling of young khat leaves has identified candidate genes potentially involved in this pathway.[4][5]
The Biosynthetic Pathway of this compound
The proposed biosynthetic pathway of this compound from L-phenylalanine is a multi-step process. It is understood to proceed through the formation of (S)-cathinone, which is then stereospecifically reduced to this compound.[1][2] The key steps are outlined below and visualized in the accompanying pathway diagram.
From L-Phenylalanine to Benzoic Acid Precursors
The initial steps of the pathway involve the conversion of L-phenylalanine to a benzoyl-CoA or a related benzoic acid derivative. This part of the pathway is thought to share similarities with benzoic acid metabolism in other plants.[4]
Formation of the Phenylpropane Backbone
The C6-C1 unit derived from L-phenylalanine is condensed with a C2 unit, likely derived from pyruvate, to form the characteristic phenylpropane backbone of the alkaloids.[4] A key intermediate in this process is believed to be 1-phenylpropane-1,2-dione.[1][5]
Formation of (S)-Cathinone
The intermediate 1-phenylpropane-1,2-dione is then thought to undergo transamination to yield (S)-cathinone.[4][5] This step introduces the amino group characteristic of this class of alkaloids.
Reduction of (S)-Cathinone to this compound
The final step in the formation of this compound is the NADPH-dependent reduction of the keto group of (S)-cathinone.[1][2][6] This reaction is catalyzed by one or more enzymes referred to as cathinone reductases. The stereospecificity of this reduction leads to the formation of (1S,2S)-norpseudoephedrine (this compound) and its diastereomer (1R,2S)-norephedrine.[4]
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine in Catha edulis.
Quantitative Data
Quantitative analysis of the key alkaloids in Catha edulis leaves is crucial for understanding the biosynthetic output. The concentrations of cathinone and this compound vary significantly depending on the age of the leaves, with younger leaves having a higher concentration of the precursor (S)-cathinone.
Table 1: Concentration of Cathinone and this compound in Catha edulis Leaves
| Plant Material | Cathinone Concentration | This compound Concentration | Reference(s) |
| Fresh, Young Leaves | 0.115% - 0.158% | 0.172% - 0.192% | [3][7] |
| Dried Leaves | 0.021% - 0.023% | 0.184% - 0.198% | [3][7] |
| Fresh Khat (per 100g) | 36 mg | 120 mg | [6] |
| Young Leaves | Higher levels of cathinone | Lower levels of this compound | [1][2] |
| Mature Leaves | Lacking or very low levels of cathinone | Higher levels of this compound | [1][2] |
Note: The conversion of cathinone to this compound upon drying and aging of the leaves is evident from the data.
Table 2: Pharmacokinetic Parameters of Cathinone and this compound in Rats (Oral Administration)
| Compound | Organ | Cmax (µg/L) | Tmax (h) |
| Cathinone | Kidney | 1438.6 | 0.5 |
| Lungs | 859 | 0.5 | |
| Liver | 798.9 | 0.5 | |
| Brain | 712.7 | 0.5 | |
| Heart | 385.8 | 0.5 | |
| This compound | Brain | 15.4 | 2.5 |
| Serum | - | 2.5 |
This data, while not directly from biosynthesis studies, provides context on the distribution and metabolism of these compounds.
Enzyme Kinetics:
To date, specific enzyme kinetic parameters such as Km and Vmax for the enzymes involved in the biosynthesis of this compound in Catha edulis, including cathinone reductase, have not been reported in the scientific literature. This represents a significant knowledge gap in the complete biochemical understanding of this pathway.
Experimental Protocols
The study of this compound biosynthesis has employed a range of analytical and molecular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Extraction and Quantification of Cathinone and this compound
This method provides an efficient extraction of phenylpropylamino alkaloids from khat leaves.[8]
Protocol:
-
Homogenize 0.25 g of powdered khat leaf sample with 5 mL of 1% acetic acid.
-
Add 1.0 g of anhydrous sodium acetate (B1210297) and 6.0 g of anhydrous magnesium sulfate (B86663) (QuEChERS salt).
-
Vortex the mixture vigorously for 1 minute.
-
Add 5 mL of ethyl acetate and vortex for 1 minute.
-
Add 2 mL of 5 M sodium hydroxide (B78521) solution to adjust the pH and facilitate partitioning.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the upper organic layer (ethyl acetate) containing the alkaloids.
-
The extract is then ready for analysis by HPLC-DAD or other chromatographic methods.
Instrumentation: Agilent 1260 Infinity HPLC system with a Diode Array Detector (DAD).[8] Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm). Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water. Flow Rate: 1.0 mL/min. Detection: UV detection at 205 nm. Quantification: Based on a calibration curve generated using certified standards of cathinone and this compound.
Caption: General workflow for HPLC analysis of khat alkaloids.
Instrumentation: A Varian 450-GC gas chromatograph with a Varian 240-MS ion trap mass spectrometer.[7] Column: VF-5 ms (B15284909) (30 m × 0.25 mm) column. Carrier Gas: Helium at a flow rate of 1 mL/min. Injection Mode: Splitless, 2.0 µL injection volume. Temperatures: Injector and interface at 250°C. Derivatization: The dried extracts are derivatized with heptafluorobutyric anhydride (B1165640) (HFBA) at 70°C for 30 minutes to improve volatility and chromatographic separation. MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification, monitoring specific ions for this compound and cathinone.
Molecular Biology Techniques for Gene Discovery
Transcriptome analysis has been a key strategy to identify candidate genes involved in the biosynthesis of this compound.
High-quality RNA is essential for downstream applications like cDNA library construction and RNA-sequencing. The following is a general protocol for RNA extraction from plant tissues rich in secondary metabolites.[1][2]
Protocol:
-
Harvest young, actively growing leaves of Catha edulis and immediately freeze them in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen leaves to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer the frozen powder to a tube containing a pre-heated (65°C) CTAB (cetyltrimethylammonium bromide) extraction buffer.
-
Perform two extractions with an equal volume of chloroform:isoamyl alcohol (24:1) to remove proteins and other contaminants.
-
Precipitate the RNA from the aqueous phase by adding LiCl and incubating at -20°C.
-
Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.
-
Resuspend the RNA pellet in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
Expressed Sequence Tag (EST) analysis provides a snapshot of the genes being actively transcribed in a specific tissue at a particular time.[4][5]
Protocol Overview:
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT)-cellulose chromatography, which binds to the poly(A) tail of eukaryotic mRNAs.
-
First-Strand cDNA Synthesis: Use reverse transcriptase and an oligo(dT) primer to synthesize a single-stranded cDNA molecule complementary to the mRNA template.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of the cDNA using DNA polymerase I and RNase H.
-
Adapter Ligation: Ligate adapters to the ends of the double-stranded cDNA molecules. These adapters contain restriction sites for cloning into a vector.
-
Cloning: Ligate the cDNA fragments into a suitable cloning vector (e.g., a plasmid).
-
Transformation: Transform the recombinant vectors into E. coli host cells.
-
Sequencing: Randomly select clones from the library and sequence the cDNA inserts.
-
Bioinformatics Analysis: The resulting EST sequences are then assembled into unigenes and annotated by comparing them to public sequence databases to identify putative functions of the corresponding genes.
Caption: Workflow for EST library construction and analysis.
Enzyme Assays
Proposed Cathinone Reductase Assay Protocol:
-
Enzyme Extraction: Homogenize fresh, young khat leaves in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors) and clarify the extract by centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract, (S)-cathinone as the substrate, and NADPH as the cofactor in a suitable buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., an organic solvent or a strong acid/base).
-
Product Analysis: Extract the products (this compound and norephedrine) and analyze them using HPLC or GC-MS to determine the amount of product formed.
-
Controls: Run appropriate controls, including a reaction without the enzyme extract and a reaction without the substrate, to account for non-enzymatic reactions and background levels.
Conclusion and Future Directions
The biosynthesis of this compound in Catha edulis is a complex process that is beginning to be unraveled through modern molecular and analytical techniques. The pathway from L-phenylalanine to this compound via (S)-cathinone is the currently accepted model, supported by the distribution of these alkaloids in the plant and by transcriptome analysis. However, significant gaps in our knowledge remain.
Future research should focus on the detailed biochemical characterization of the enzymes involved in the pathway, including their purification, kinetic analysis, and substrate specificity. The heterologous expression of candidate genes identified through transcriptome sequencing in microbial or plant systems will be crucial for confirming their function. Furthermore, metabolic labeling studies using stable isotopes would provide definitive evidence for the proposed pathway and could reveal alternative or branch pathways. A complete understanding of the biosynthesis of this compound will not only be of academic interest but could also have implications for the development of novel biocatalysts and for the regulation of this psychoactive plant.
References
- 1. protocols.io [protocols.io]
- 2. RNA Extraction CTAB Protocol [protocols.io]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Expressed sequence tag analysis of khat (Catha edulis) provides a putative molecular biochemical basis for the biosynthesis of phenylpropylamino alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein-Ligand Identification and In Vitro Inhibitory Effects of this compound on 11 Major Human Drug Metabolizing Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparative HPLC for large scale isolation, and salting-out assisted liquid–liquid extraction based method for HPLC–DAD determination of khat (Catha edulis Forsk) alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Discovery and Traditional Use of Cathine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of cathine, a psychoactive alkaloid found in the plant Catha edulis (khat). It details the historical context of its discovery, its traditional ethnobotanical use, and its core chemical and pharmacological properties. This guide is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.
Historical Discovery: A Paradigm Shift
The understanding of khat's psychoactive properties evolved significantly over several decades, marked by a pivotal shift from identifying this compound as the primary active compound to the later discovery of the more potent and labile cathinone (B1664624).
The Initial Isolation of this compound
In the 1930s, initial chemical investigations into the constituents of dried Catha edulis leaves led to the isolation of the alkaloid d-norpseudoephedrine, which was subsequently named "this compound".[1][2] For approximately 40 years, this compound was believed to be the principal stimulant responsible for the plant's effects.[3] However, a notable discrepancy persisted: the stimulant effects experienced by chewing fresh khat leaves were significantly more potent than could be explained by the amount of isolated this compound alone.[1][4] This observation led researchers to speculate that a more powerful, yet unstable, precursor existed in the fresh plant material.[4]
The Landmark Discovery of Cathinone
The definitive breakthrough occurred in 1975 when a comprehensive study by the United Nations Narcotics Laboratory analyzed fresh khat leaves.[1][5] This research led to the isolation and identification of (-)-α-aminopropiophenone, a new phenylalkylamine named "cathinone".[6] Pharmacological studies quickly confirmed that cathinone was the primary psychoactive component in fresh khat, exhibiting potent amphetamine-like stimulant properties.[1][2]
It was discovered that cathinone is highly unstable and degrades rapidly as the leaves wilt and dry, converting into the less potent this compound and norephedrine (B3415761).[4][7] This chemical transformation finally explained the long-held cultural preference for chewing only the freshest young leaves and why earlier studies on dried material had missed the true primary stimulant.[1][4]
The following diagram illustrates the key milestones in this discovery process.
Traditional Use of Catha edulis (Khat)
The use of khat is an ancient practice deeply integrated into the social and cultural fabric of communities in the Horn of Africa and the Arabian Peninsula, including Somalia, Ethiopia, and Yemen.[8]
-
Method of Consumption : The most common method is chewing the fresh young leaves and tender shoots.[9] Users meticulously chew the leaves to form a bolus, or "quid," which is lodged in the cheek.[10] The psychoactive juices are then gradually extracted and absorbed through the oral mucosa, with the remaining leaf matter either swallowed or expectorated.[5][11]
-
Social and Cultural Context : Khat chewing is often a communal activity, fostering social interaction during gatherings that can last for hours.[8] It is traditionally used to enhance alertness, elevate mood, combat fatigue, and suppress appetite.[10] Its use is prevalent among various occupational groups, such as drivers and students, to stay awake and focused.[9]
-
Preparation and Freshness : Users exclusively prefer fresh leaves, which are typically harvested and sold in bundles wrapped in banana leaves or plastic to retain moisture.[5][12] This practice ensures the highest possible concentration of the potent, unstable cathinone before it metabolizes into the weaker this compound.[5] Dried leaves, which contain minimal cathinone, are sometimes brewed as a tea or made into a paste.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its precursor, cathinone.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃NO | PubChem |
| Molar Mass | 151.21 g/mol | PubChem |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropan-1-ol | PubChem |
| Synonyms | (+)-Norpseudoephedrine, d-Norpseudoephedrine | PubChem |
| Melting Point | 77.5-78 °C | PubChem |
| Solubility in Water | 20 mg/mL (at 20 °C) | PubChem |
| pKa (basic) | 9.19 | PubChem |
Table 2: Pharmacokinetic Properties of this compound and Cathinone
| Parameter | This compound | Cathinone | Reference |
| Biological Half-Life (t½) | 5.2 ± 3.4 hours | 1.5 ± 0.8 hours | [13] |
| Primary Route of Absorption | Oral Mucosa (84 ± 6%) | Oral Mucosa (59 ± 21%) | [13] |
| Time to Peak Plasma Conc. (Tmax) | ~2.3 hours | ~1.2 - 2.3 hours | [14] |
| Primary Psychoactive Potency | Lower | Higher (Main active component) | [14] |
Table 3: Concentration of Alkaloids in Catha edulis Leaves (% by weight)
| Alkaloid | Fresh Leaves | Dried Leaves (Stored for months) | Reference |
| Cathinone | 0.115% - 0.158% | 0.021% - 0.023% | [15] |
| This compound | 0.172% - 0.192% | Not specified (but becomes major component) | [15][16] |
Experimental Protocols
This section details methodologies for the extraction, analysis, and functional characterization of this compound from Catha edulis.
Protocol 1: Acid-Base Extraction and Isolation of Alkaloids
This protocol is a reconstruction of the classical chemical methods likely employed in the initial isolation of this compound and cathinone, adapted from modern procedural descriptions.[1][17]
-
Homogenization : Weigh approximately 250 g of fresh, young Catha edulis leaves and shoots. Pulverize the plant material in a blender with 3 L of 0.1 M Hydrochloric Acid (HCl).
-
Acidic Extraction : Stir the resulting slurry with a magnetic stirrer for 90 minutes to extract the protonated alkaloids into the aqueous phase.
-
Filtration : Filter the mixture using vacuum filtration to separate the plant debris from the acidic extract. Repeat the extraction process on the plant material twice more and combine the filtrates.
-
Basification : Slowly add 10% aqueous Sodium Hydroxide (NaOH) to the combined filtrate while stirring, until the pH reaches 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Organic Extraction : Transfer the basified solution to a large separatory funnel. Extract the alkaloids into an organic solvent by adding 4 L of diethyl ether and shaking vigorously. Allow the layers to separate and collect the upper organic layer. Repeat this extraction twice more.
-
Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.
-
Purification (via Column Chromatography) : The crude extract can be further purified using silica (B1680970) gel column chromatography to separate this compound, cathinone, and other alkaloids based on polarity.
The following diagram illustrates this experimental workflow.
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol outlines a modern method for the sensitive and specific quantification of this compound and cathinone in plant material.[15][18]
-
Sample Preparation : Weigh 10 g of fresh or dried khat leaves. Vortex the sample in 0.1 N HCl. Filter the mixture.
-
Extraction : Basify the filtrate with NaOH and perform a liquid-liquid extraction into chloroform (B151607) (CHCl₃). Evaporate the chloroform extract to a small, known volume.
-
LC-MS/MS System : Utilize a Liquid Chromatography-Tandem Mass Spectrometry system.
-
Column : C18 reverse-phase column (e.g., XBridge C18, 3.5µm, 2.1x50mm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water with a formic acid modifier.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
-
Mass Spectrometry : Operate the mass spectrometer in Selective Reaction Monitoring (SRM) mode.
-
This compound Transition : Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 152.1 → [fragment ion]).
-
Cathinone Transition : Monitor the specific precursor-to-product ion transition for cathinone (e.g., m/z 150 → 132).
-
-
Quantification : Prepare a calibration curve using certified this compound and cathinone standards. Calculate the concentration in the plant extract by comparing the peak areas of the analytes to the standard curve.
Protocol 3: Neurotransmitter Release Assay (Synaptosome-Based)
This protocol determines if this compound acts as a neurotransmitter releasing agent at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, a hallmark of amphetamine-like stimulants. The methodology is adapted from protocols used for characterizing cathinone derivatives.[19][20]
-
Synaptosome Preparation : Isolate synaptosomes (resealed nerve terminals) from rat brain tissue (e.g., striatum for DAT, cortex for NET) using differential centrifugation.
-
Radiolabel Loading : Incubate the prepared synaptosomes with a low concentration of a radiolabeled substrate, such as [³H]dopamine ([³H]DA) for DAT or [³H]norepinephrine ([³H]NE) for NET. This allows the transporters to take up the radiolabel into the vesicles.
-
Initiation of Release : Aliquot the loaded synaptosomes into a 96-well plate. Add varying concentrations of this compound (or control compounds like amphetamine) to the wells. Include a vehicle control (buffer only).
-
Incubation : Incubate the plate for a short period (e.g., 10-30 minutes) at 37°C. During this time, a releasing agent will cause the transporters to work in reverse, releasing the [³H]DA or [³H]NE from the synaptosomes into the surrounding buffer.
-
Termination and Separation : Terminate the assay by rapid vacuum filtration through a glass fiber filter mat. This separates the synaptosomes (containing unreleased radioactivity) from the buffer (containing released radioactivity).
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the amount of neurotransmitter released as the percentage decrease in radioactivity retained on the filter compared to the vehicle control. Plot the concentration-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal release).
Mechanism of Action: Synaptic Effects
This compound, like its parent compound cathinone and other amphetamines, exerts its stimulant effects by acting as a norepinephrine-dopamine releasing agent (NDRA).[21] It is significantly less potent than cathinone.[14] The primary mechanism involves disrupting the normal function of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).
The process at a catecholaminergic synapse unfolds as follows:
-
Transporter Entry : this compound enters the presynaptic neuron via the DAT and NET.
-
Vesicular Disruption : Once inside the neuron, this compound disrupts the vesicular monoamine transporter (VMAT2), causing dopamine and norepinephrine to be released from their storage vesicles into the cytoplasm.
-
Reverse Transport : The elevated cytoplasmic concentration of these neurotransmitters causes the DAT and NET to reverse their direction of transport, releasing dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft.
-
Reuptake Inhibition : this compound also acts as a competitive inhibitor, blocking the reuptake of dopamine and norepinephrine from the synapse.
This combination of neurotransmitter release and reuptake inhibition leads to a significant increase in the concentration of dopamine and norepinephrine in the synaptic cleft, enhancing signaling at postsynaptic receptors and producing the characteristic stimulant effects of increased alertness, energy, and euphoria.
The diagram below illustrates this signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. naturespoisons.com [naturespoisons.com]
- 4. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khat - Wikipedia [en.wikipedia.org]
- 6. UNODC - Bulletin on Narcotics - 1980 Issue 3 - 002 [unodc.org]
- 7. Khat, a Cultural Chewing Drug: A Toxicokinetic and Toxicodynamic Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Khat: Its Sociocultural and Health Implications in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (U) Khat Fast Facts (UNCLASSIFIED) [justice.gov]
- 10. drugs.com [drugs.com]
- 11. dea.gov [dea.gov]
- 12. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 13. Pharmacokinetics of cathinone, this compound and norephedrine after the chewing of khat leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determination of cathinone and this compound in Khat plant material by LC-MS/MS: Fresh vs. dried leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparative HPLC for large scale isolation, and salting-out assisted liquid–liquid extraction based method for HPLC–DAD determination of khat (Catha edulis Forsk) alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catha edulis Leaves: Morphological Characterization and Anti-Inflammatory Properties in an In Vitro Model of Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Interface: A Technical Guide to the Effects of Cathine on Dopamine and Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathine, a naturally occurring psychostimulant found in the khat plant (Catha edulis), exerts its primary neurochemical effects through interaction with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth examination of the mechanisms underlying these interactions, presenting quantitative data on binding affinities and uptake inhibition, detailed experimental protocols for assessing these effects, and visualizations of the key molecular pathways. Understanding the nuanced actions of this compound at these monoamine transporters is crucial for research into its pharmacological profile, abuse potential, and therapeutic applications.
Introduction
This compound ((+)-norpseudoephedrine) is a sympathomimetic amine that is structurally and pharmacologically related to amphetamine.[1] Its psychostimulant properties are primarily attributed to its ability to increase extracellular concentrations of dopamine and norepinephrine in the brain.[2] This is achieved through its interaction with the respective plasma membrane transporters, DAT and NET, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][3]
The interaction of this compound and its derivatives with these transporters can be broadly categorized into two main mechanisms of action:
-
Uptake Inhibition (Blocking): The compound binds to the transporter protein, preventing the reuptake of the endogenous neurotransmitter, thereby increasing its concentration in the synapse. This is a cocaine-like mechanism.[1]
-
Substrate-Mediated Release (Releasing): The compound is transported into the presynaptic neuron by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters and promotes reverse transport of the neurotransmitter out of the neuron and into the synapse through the transporter. This is an amphetamine-like mechanism.[1][4]
This guide will delve into the specifics of how this compound modulates DAT and NET function, providing the quantitative data and methodological details necessary for researchers in neuropharmacology and drug development.
Quantitative Analysis of this compound's Interaction with DAT and NET
The potency and selectivity of this compound and its analogs at DAT and NET are determined through in vitro assays that measure binding affinity (Ki) and the ability to inhibit neurotransmitter uptake (IC50). While specific data for this compound can be limited in some studies, the broader class of cathinones has been extensively studied, providing a valuable framework for understanding its likely pharmacological profile.
Table 1: Binding Affinity (Ki, nM) of Cathinones for Human Monoamine Transporters
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | Reference |
| Cathinone (B1664624) | Data not consistently available | Data not consistently available | Data not consistently available | |
| Methcathinone | Variable | Variable | Variable | [1] |
| α-PVP | 12.8 | 14.2 | >10,000 | [5] |
| MDPV | 4.0 | 25.9 | 3305 | [5] |
Note: Data for cathinone itself is not as prevalent in comparative studies as for its synthetic derivatives. The table includes data for related compounds to provide context on the typical affinity range for this class of molecules. α-PVP and MDPV are potent synthetic cathinones.
Table 2: Potency (IC50, nM) for Inhibition of Neurotransmitter Uptake by Cathinones
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Cathinone | EC50 = 83 nM (DA Release) | Data not consistently available | Data not consistently available | [6] |
| Methcathinone | Variable | Variable | Variable | [1] |
| α-PVP | 12.8 | 14.2 | >10,000 | [5] |
| MDPV | 4.0 | 25.9 | 3305 | [5] |
Note: The value for cathinone reflects its potency as a dopamine releaser (EC50), which is a functional measure distinct from but related to its interaction with the transporter. The IC50 values for α-PVP and MDPV demonstrate their high potency at catecholamine transporters.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with DAT and NET.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the transporters.[7]
-
Assay Incubation: A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).[7][8]
-
Separation and Detection: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.[7]
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assays
These assays measure the functional ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET) is dissected and homogenized in a sucrose (B13894) buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.[5]
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET) is added to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).[5][9]
-
Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabeled neurotransmitter.[9]
-
Scintillation Counting: The radioactivity trapped inside the synaptosomes on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a drug's effect on neurotransmitter dynamics.[10]
Protocol:
-
Stereotaxic Surgery: A guide cannula is surgically implanted into a specific brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine) in an anesthetized animal (e.g., a rat).[11]
-
Recovery: The animal is allowed to recover from surgery for several days.[11]
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[10][12]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.[11]
-
Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally).
-
Post-Drug Sample Collection: Dialysate collection continues for several hours after drug administration to monitor changes in neurotransmitter levels.
-
Neurochemical Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11][13]
-
Data Analysis: The changes in neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key processes involved in this compound's interaction with dopamine and norepinephrine transporters.
Conclusion
This compound's interaction with dopamine and norepinephrine transporters is a complex process that can involve both reuptake inhibition and substrate-mediated release, leading to increased synaptic concentrations of these key neurotransmitters. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and its derivatives. A thorough understanding of these neurochemical effects is paramount for elucidating the therapeutic potential and abuse liability of this important class of psychostimulants. Future research should aim to further delineate the precise balance of blocker versus releaser activity for this compound itself and how this translates to its unique behavioral and physiological effects.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways of Cathine in Human Liver Microsomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathine, a psychoactive alkaloid found in the leaves of the Catha edulis (khat) plant, is the primary metabolite of the more potent cathinone. Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its pharmacological and toxicological profile. The liver, and specifically the cytochrome P450 (CYP) enzyme system within human liver microsomes (HLMs), plays a central role in the biotransformation of xenobiotics, including this compound. This technical guide provides a detailed overview of the presumed metabolic pathways of this compound in HLMs, outlines experimental protocols for their investigation, and presents available data on the interaction of this compound with key metabolic enzymes.
While specific kinetic parameters (Km and Vmax) for the metabolism of this compound in human liver microsomes are not extensively documented in publicly available literature, this guide synthesizes information on related compounds and provides a robust framework for researchers to conduct their own investigations.
Predicted Metabolic Pathways of this compound
Based on its chemical structure as a phenylpropylamine, this compound is expected to undergo Phase I metabolic reactions, primarily hydroxylation and N-demethylation, catalyzed by CYP enzymes. These reactions increase the polarity of the molecule, facilitating its subsequent excretion.
The two primary predicted metabolic pathways for this compound in human liver microsomes are:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring of this compound, a common metabolic route for compounds with an aromatic moiety.
-
N-demethylation: The removal of the methyl group from the amine, a frequent metabolic step for secondary amines. This pathway would yield norephedrine.
It is important to note that this compound itself is a metabolite of cathinone, which undergoes reduction of a keto group to form this compound.
Quantitative Data: Inhibition of Cytochrome P450 Enzymes by this compound
While data on the kinetics of this compound metabolism is scarce, studies have investigated the inhibitory potential of this compound on various CYP isoforms. This information is critical for predicting potential drug-drug interactions. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound against several major human drug-metabolizing CYP enzymes.[1][2]
| CYP Isoform | IC50 (μM) | Ki (μM) | Mode of Inhibition |
| CYP2A6 | 80 | 63 | Non-competitive mixed |
| CYP3A4 | 90 | 100 | Non-competitive mixed |
| CYP1A2 | > 100 | - | No significant inhibition |
| CYP2B6 | > 100 | - | No significant inhibition |
| CYP2C8 | > 100 | - | No significant inhibition |
| CYP2C9 | > 100 | - | No significant inhibition |
| CYP2C19 | > 100 | - | No significant inhibition |
| CYP2D6 | > 100 | - | No significant inhibition |
| CYP2E1 | > 100 | - | No significant inhibition |
| CYP2J2 | > 100 | - | No significant inhibition |
| CYP3A5 | > 100 | - | No significant inhibition |
Data sourced from in vitro studies using fluorescence-based enzyme assays.[1][2] These findings suggest that this compound has a weak inhibitory effect on CYP2A6 and CYP3A4, and negligible inhibition of other major CYP isoforms at the tested concentrations.
Experimental Protocols
This section provides a detailed methodology for investigating the metabolism of this compound in human liver microsomes. This protocol can be adapted to identify metabolites, determine kinetic parameters, and identify the specific CYP enzymes involved.
In Vitro Incubation of this compound with Human Liver Microsomes
Objective: To determine the metabolic stability of this compound and identify its metabolites in a human liver microsomal system.
Materials:
-
This compound hydrochloride
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing potassium phosphate buffer, MgCl2, and pooled HLMs (a typical protein concentration is 0.5-1.0 mg/mL).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and an NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the HLM master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed HLM master mix. The final concentration of this compound should be varied if determining kinetic parameters (e.g., 1-100 µM).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to determine the rate of metabolism.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile (containing an internal standard).
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
Analytical Method for Metabolite Identification and Quantification
Objective: To identify and quantify this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
Procedure:
-
Chromatographic Separation:
-
Develop a suitable HPLC method to separate this compound from its potential metabolites. A reverse-phase C18 column is commonly used.
-
The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) run in a gradient elution.
-
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer parameters for the detection of this compound and its predicted metabolites (hydroxylated this compound and norephedrine).
-
For quantitative analysis, use multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
For metabolite identification, use full-scan and product-ion scan modes to determine the mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites.
-
Enzyme Kinetic Analysis
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound.
Procedure:
-
Perform the in vitro incubation as described above, using a range of this compound concentrations that bracket the expected Km value.
-
Quantify the rate of metabolite formation at each substrate concentration.
-
Plot the initial velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Reaction Phenotyping: Identification of Involved CYP Isoforms
Objective: To identify the specific CYP enzymes responsible for this compound metabolism.
Methods:
-
Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to directly assess the metabolic activity of each isoform.
-
Selective Chemical Inhibition: Incubate this compound with pooled HLMs in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
Visualizations
Metabolic Pathway of this compound
Caption: Predicted Phase I metabolic pathways of this compound in human liver microsomes.
Experimental Workflow for this compound Metabolism Study
Caption: General workflow for studying this compound metabolism in human liver microsomes.
Conclusion
This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the metabolic pathways of this compound in human liver microsomes. While there is a clear need for further research to elucidate the specific enzymes and kinetic parameters involved in this compound metabolism, the provided protocols and data on CYP inhibition offer a solid foundation for researchers in drug development and toxicology. The application of these methods will contribute to a more complete understanding of the pharmacokinetics and potential for drug-drug interactions of this widely used psychoactive substance.
References
Stereochemistry and Pharmacological Activity of Cathine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathine, also known as (+)-norpseudoephedrine, is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant. It is one of the four stereoisomers of phenylpropanolamine and contributes to the overall stimulant effects of khat, albeit with a lower potency than its metabolic precursor, cathinone. The stereochemical configuration of this compound and its isomers—(-)-norpseudoephedrine, (+)-norephedrine, and (-)-norephedrine—plays a crucial role in determining their pharmacological activity, particularly their interaction with monoamine transporters. This technical guide provides an in-depth analysis of the stereochemistry and pharmacological profiles of these isomers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Stereochemistry of this compound and its Isomers
This compound and its isomers are phenylpropanolamines, characterized by a phenyl group, a propyl chain with a hydroxyl group at the beta-position, and an amino group at the alpha-position. The molecule has two chiral centers, at the alpha and beta carbons, giving rise to four possible stereoisomers.
-
This compound ((+)-norpseudoephedrine): (1S,2S)-2-amino-1-phenylpropan-1-ol
-
(-)-Norpseudoephedrine: (1R,2R)-2-amino-1-phenylpropan-1-ol
-
(+)-Norephedrine: (1R,2S)-2-amino-1-phenylpropan-1-ol
-
(-)-Norephedrine: (1S,2R)-2-amino-1-phenylpropan-1-ol
The "pseudo" designation refers to the erythro diastereomer, where the amino and hydroxyl groups are on the same side in a Fischer projection, while the "ephredrine" isomers are the threo diastereomers, with these groups on opposite sides. The (+) and (-) prefixes denote the direction of rotation of plane-polarized light.
Pharmacological Activity at Monoamine Transporters
The primary mechanism of action for this compound and its isomers is the modulation of monoamine neurotransmitter systems by interacting with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These isomers primarily act as releasing agents, promoting the efflux of dopamine and norepinephrine from presynaptic neurons.[1][2][3][4]
Quantitative Data on Monoamine Transporter Affinity and Potency
The following table summarizes the available quantitative data on the affinity (Ki) and potency (EC50/IC50) of this compound isomers at human and rat monoamine transporters. It is important to note that values can vary between studies due to different experimental conditions.
| Isomer | Transporter | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) | Reference |
| (+)-Norpseudoephedrine (this compound) | NET | Release | Rat | - | 50 | [1] |
| DAT | Release | Rat | - | 294 | [3] | |
| SERT | Release | Rat | - | >10,000 | [1] | |
| (-)-Norpseudoephedrine | NET | Release | Rat | - | 30 | [3] |
| DAT | Release | Rat | - | 294 | [3] | |
| SERT | Release | Rat | - | >10,000 | [1] | |
| (+)-Norephedrine | NET | Release | Rat | - | 47 | [1] |
| DAT | Release | Rat | - | 783 | [1] | |
| SERT | Release | Rat | - | >10,000 | [1] | |
| (-)-Norephedrine | NET | Release | Rat | - | 39 | [1] |
| DAT | Release | Rat | - | 326 | [1] | |
| SERT | Release | Rat | - | >10,000 | [1] |
In Vivo Pharmacological Effects
Locomotor Activity
The psychostimulant effects of this compound isomers are often evaluated by measuring changes in locomotor activity in rodents. Generally, these compounds induce a dose-dependent increase in locomotor activity.[5][6] However, at very high doses, stereotyped behaviors can emerge, leading to a decrease in ambulatory movement, resulting in an inverted U-shaped dose-response curve.[7] Studies have shown that (-)-cathinone is more potent than (+/-)-cathinone in its effects on behavior.[5] While specific comparative dose-response data for all four phenylpropanolamine isomers are limited, the general trend indicates that isomers with higher potency at DAT and NET are more effective at stimulating locomotor activity.
Signaling Pathways
The primary signaling pathway affected by this compound isomers is the increased concentration of dopamine and norepinephrine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine and adrenergic receptors. This is a direct consequence of their action as monoamine transporter substrates, causing reverse transport of neurotransmitters.[4]
Beyond the direct interaction with DAT and NET, other potential targets and pathways include:
-
Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine and related compounds are known to be agonists at TAAR1, an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters.[8][9][10] Activation of TAAR1 can lead to the phosphorylation of DAT, resulting in its internalization and a reduction in dopamine uptake, as well as promoting dopamine efflux.[9][10] The stereoselectivity of amphetamine isomers at TAAR1 has been demonstrated, suggesting that the different this compound isomers may also exhibit differential activity at this receptor.[11]
-
Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine-like substances can disrupt the vesicular storage of monoamines by interacting with VMAT2.[12][13] This leads to an increase in the cytosolic concentration of neurotransmitters, making them more available for reverse transport by DAT and NET. The stereospecificity of this interaction for this compound isomers is an area for further investigation.
References
- 1. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of phenylpropanolamine and other sympathomimetics on food consumption and motor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. VMAT structures reveal exciting targets for drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of Cathine on the Monoaminergic System
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacological effects of cathine and its derivatives on the central monoaminergic systems. This compound, a naturally occurring psychostimulant found in the Catha edulis (khat) plant, is structurally related to amphetamine and exerts its primary effects by modulating dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) neurotransmission.[1][2] This guide details the mechanisms of action, presents quantitative data on transporter interactions, and outlines the experimental protocols used to elucidate these effects.
Mechanism of Action at the Monoamine Synapse
This compound and its synthetic analogues primarily target the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4][5] Their mechanism is twofold, encompassing both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release.
-
Reuptake Inhibition (Blockade): Similar to cocaine, some cathinone (B1664624) derivatives act as potent transporter inhibitors.[3] They bind to the outward-facing conformation of DAT, NET, and/or SERT, preventing the reabsorption of monoamines from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of neurotransmitters in the synapse, thereby enhancing postsynaptic receptor signaling.[1] Pyrrolidine-containing cathinones like α-PVP and MDPV are notable examples that primarily function as transporter blockers.[3][4]
-
Transporter-Mediated Release (Substrate Activity): Akin to amphetamine, this compound and many ring-substituted synthetic cathinones act as transporter substrates.[1][3] They are transported into the presynaptic neuron by DAT and NET.[1] Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in cytosolic neurotransmitter concentrations. This elevated cytosolic level causes the transporters to reverse their normal direction of flow, actively expelling dopamine, norepinephrine, and serotonin into the synaptic cleft.[1][3]
This dual activity—reuptake inhibition and reverse transport—synergistically elevates extracellular monoamine levels, leading to the profound psychostimulant effects associated with these compounds.[3][6]
Quantitative Pharmacology: Transporter Interactions
The potency and selectivity of this compound derivatives for monoamine transporters determine their specific pharmacological profile. This interaction is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition and the inhibitor constant (Kᵢ) for binding affinity. Lower values indicate greater potency or affinity.
The following tables summarize in vitro data for prominent cathinone derivatives, illustrating the structure-activity relationships that govern their effects on DAT, NET, and SERT.
Table 1: Inhibitory Potency (IC₅₀ in nM) of Cathinone Derivatives at Human Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |
|---|---|---|---|---|
| Pyrrolidinophenones | ||||
| α-PVP | 22.2 | 9.86 | >10,000 | >450 |
| MDPV | 4.85 | 16.84 | >10,000 | >2061 |
| α-PBP | 145 | - | >10,000 | >69 |
| α-PHP | 16 | - | >33,000 | >2062 |
| Ring-Substituted | ||||
| Mephedrone (4-MMC) | 130 | 40 | 240 | 1.8 |
| Methylone | 210 | 260 | 210 | 1.0 |
Data compiled from studies on human transporters expressed in vitro.[5] The DAT/SERT ratio indicates selectivity for the dopamine transporter over the serotonin transporter.
Table 2: Binding Affinity (Kᵢ in µM) of α-Pyrrolidinophenones at Human Monoamine Transporters
| Compound | hDAT Kᵢ (µM) | hNET Kᵢ (µM) | hSERT Kᵢ (µM) |
|---|---|---|---|
| α-PPP | 1.29 | 2.5 | 161.4 |
| α-PBP | 0.145 | 0.408 | 100.2 |
| α-PVP | 0.0222 | 0.044 | 10.4 |
| α-PHP | 0.016 | 0.026 | 33.0 |
| 3,4-MDPV | 0.051 | 0.233 | 3.32 |
Data from radioligand binding assays using [¹²⁵I]RTI-55.[7] Increasing the α-carbon chain length generally increases affinity at hDAT and hNET.[7]
Experimental Protocols
The quantitative data presented are derived from established in vitro and in vivo assays. Understanding these methodologies is critical for the interpretation of results and the design of future research.
These assays determine the affinity (Kᵢ) of a compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.[5][8]
Principle: Competitive displacement of a high-affinity radioligand from the transporter protein by the test compound (e.g., this compound). The amount of radioligand displaced is proportional to the affinity of the test compound.
Typical Protocol:
-
Preparation: Cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) are prepared.[7]
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]RTI-55 or [³H]CFT) and varying concentrations of the unlabeled test compound.[7][9]
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free (unbound) radioligand via rapid filtration through glass fiber filters.[10]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[5]
-
Data Analysis: A competition curve is generated, from which the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]
These functional assays measure a compound's ability to either inhibit neurotransmitter uptake or stimulate its release, providing IC₅₀ (for inhibition) or EC₅₀ (for release) values.[11]
Principle:
-
Uptake Inhibition: Measures the ability of a compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells or synaptosomes.[12][13]
-
Release Assay: Measures the ability of a compound to evoke the efflux of a pre-loaded radiolabeled neurotransmitter from cells or synaptosomes.[14]
Typical Protocol (Uptake Inhibition):
-
Preparation: Use either synaptosomes (resealed nerve terminals) isolated from rat brain tissue or HEK293 cells expressing the target transporter.[3][9]
-
Pre-incubation: Cells/synaptosomes are pre-incubated with various concentrations of the test compound.
-
Incubation: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]DA, [³H]NE, or [³H]5-HT) is added, and the mixture is incubated for a short period at 37°C.[15]
-
Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the cells/synaptosomes is measured by scintillation counting.[5]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined.
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing crucial in vivo evidence of a drug's effect.[6][16]
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is implanted into a target brain area (e.g., the nucleus accumbens).[6][17] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected and analyzed.
Typical Protocol:
-
Surgery: A guide cannula is surgically implanted above the brain region of interest in an anesthetized animal (e.g., a rat).
-
Probe Insertion: After recovery, a microdialysis probe is inserted through the cannula into the brain.
-
Perfusion & Baseline: The probe is perfused with aCSF at a slow, constant rate. Baseline samples (dialysates) are collected to establish basal neurotransmitter levels.
-
Drug Administration: The test compound (this compound) is administered systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Dialysate samples are collected at regular intervals post-administration.
-
Analysis: The concentration of monoamines (DA, NE, 5-HT) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[18]
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the pre-drug baseline.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. Cathinone - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. moleculardevices.com [moleculardevices.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
The Psychoactive Potential of Cathine: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
Cathine, also known as (+)-norpseudoephedrine, is a naturally occurring psychoactive alkaloid found in the leaves of the Catha edulis (khat) plant. As a phenethylamine (B48288) and amphetamine analogue, it functions as a central nervous system stimulant. While it contributes to the overall psychoactive effects of khat, it is notably less potent than the plant's other primary stimulant, cathinone (B1664624). This technical guide provides a comprehensive overview of this compound's pharmacology, mechanism of action, and key experimental data. It details the methodologies of pivotal assays used to characterize its activity and presents quantitative data in a structured format for comparative analysis. Signaling pathways and experimental workflows are visualized to further elucidate its function and the methods used for its investigation.
Introduction
This compound, or (1S,2S)-2-amino-1-phenylpropan-1-ol, is a key psychoactive compound in the khat plant, which has been chewed for centuries in East Africa and the Arabian Peninsula for its stimulant effects.[1] Structurally similar to amphetamine and its more potent and labile precursor, cathinone, this compound is classified as a central nervous system (CNS) stimulant.[2][3] Due to its psychoactive properties, this compound is regulated internationally. For instance, it is classified as a Schedule IV controlled substance in the United States and a Schedule III drug under the Convention on Psychotropic Substances.[2][3] While cathinone is the primary driver of the stimulant effects of fresh khat leaves, this compound is more stable and contributes to the plant's overall psychoactive profile.[1] It is estimated to have approximately 7-10% of the potency of amphetamine.[4]
Pharmacology
Pharmacodynamics: Mechanism of Action
This compound's primary mechanism of action is as an indirect sympathomimetic agent. Like amphetamine, it primarily functions as a norepinephrine-releasing agent (NRA) and, to a lesser extent, a dopamine-releasing agent (DRA).[4][5] Its action is focused on the presynaptic terminals of monoaminergic neurons.
The process involves the following steps:
-
Transporter Substrate Activity : this compound acts as a substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). It is taken up into the presynaptic neuron via these transporters.
-
Vesicular Release : Once inside the neuron, this compound disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the release of norepinephrine and dopamine from synaptic vesicles into the cytoplasm.
-
Reverse Transport : The resulting increase in cytoplasmic neurotransmitter concentration causes the DAT and NET to reverse their direction of transport, releasing dopamine and norepinephrine into the synaptic cleft.[5]
This elevation of catecholamines in the synapse leads to the characteristic stimulant effects, including increased alertness and appetite suppression. Studies have also shown that this compound's anorectic and locomotor effects are mediated by D1/D2-like dopamine receptors in the nucleus accumbens shell, a key brain region involved in reward and motivation.[6][7][8]
Pharmacokinetics
When khat leaves are chewed, this compound is absorbed through the oral mucosa and the gastrointestinal tract. Its elimination half-life is longer than that of cathinone, averaging approximately 5.2 ± 3.4 hours.[9] This longer half-life means that while less potent, its effects are more sustained compared to the initial, more intense effects of cathinone from fresh khat.
Quantitative Data
The following tables summarize key quantitative data related to this compound's pharmacokinetics and its interaction with monoamine transporters.
Table 1: Pharmacokinetic Parameters of this compound (from Khat Chewing)
| Parameter | Value | Reference |
|---|---|---|
| Elimination Half-Life (t½) | 5.2 ± 3.4 hours | [9] |
| Time to Max. Concentration (tmax) | 2.6 hours (average) |[9] |
Table 2: Monoamine Releaser Potency (EC50, nM) of Phenylpropanolamine Isomers Data for L-Norpseudoephedrine, the (1R,2R) enantiomer of this compound, is presented here as a proxy to illustrate the preferential activity at NET over DAT.
| Compound | DAT EC50 (nM) | NET EC50 (nM) | Reference |
|---|
| L-Norpseudoephedrine | 294 | 30 |[5] |
Table 3: Comparative Psychoactive Potency
| Compound | Potency Relative to Amphetamine | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | ~7-10% | Norepinephrine-Dopamine Releasing Agent | [4] |
| Cathinone | Similar to Amphetamine | Norepinephrine-Dopamine Releasing Agent | [10] |
| d-Amphetamine | 100% | Norepinephrine-Dopamine Releasing Agent | N/A |
Experimental Protocols
The characterization of this compound's psychoactive potential relies on established in vitro and in vivo experimental models.
In Vitro Monoamine Transporter Assays
These assays are fundamental for determining a compound's affinity for and activity at monoamine transporters. They typically involve either uptake inhibition or neurotransmitter release.
Methodology: Neurotransmitter Release Assay
-
Synaptosome Preparation : Synaptosomes (sealed presynaptic nerve terminals) are prepared from specific rat brain regions (e.g., striatum for DAT, whole brain minus striatum for NET and SERT).[11]
-
Preloading with Radiotracer : The synaptosomes are incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) to allow for uptake and accumulation.
-
Initiation of Release : After preloading, the synaptosomes are exposed to various concentrations of the test compound (this compound).
-
Quantification : The amount of radiolabel released from the synaptosomes into the surrounding buffer is measured using liquid scintillation counting.
-
Data Analysis : The data is analyzed to determine the potency (EC50) and efficacy (Emax) of the compound to induce neurotransmitter release. A known releaser, such as d-amphetamine, is used as a positive control.[11]
In Vivo Microdialysis
This technique allows for the real-time measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of a drug's neurochemical effects.[12]
Methodology: Microdialysis in the Nucleus Accumbens
-
Surgical Implantation : A guide cannula is stereotaxically implanted into the brain of a rat, targeting a region of interest such as the nucleus accumbens. The animal is allowed to recover from surgery.
-
Probe Insertion : On the day of the experiment, a microdialysis probe with a semipermeable membrane is inserted through the guide cannula.[13]
-
Perfusion : The probe is perfused at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[13] Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.
-
Sample Collection : After a baseline collection period to establish basal neurotransmitter levels, the animal is administered this compound (e.g., via intraperitoneal injection). Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[13]
-
Analysis : The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine and norepinephrine.
-
Data Interpretation : The post-administration neurotransmitter levels are compared to the baseline to determine the effect of this compound on extracellular monoamine concentrations.
Drug Discrimination Studies
This behavioral paradigm is used to assess the subjective, interoceptive effects of a drug in animals. It helps determine if a novel compound produces effects similar to a known drug of abuse.[14]
Methodology: Two-Lever Drug Discrimination Task
-
Training : Rats are trained in an operant chamber with two levers. They are trained to press one lever to receive a food reward after being injected with a known stimulant (e.g., l-cathinone or d-amphetamine) and the other lever after being injected with a saline vehicle.[15][16] Training continues until the rats reliably press the correct lever based on the injection they received.
-
Testing : Once trained, the animals are administered various doses of the test drug (this compound).
-
Generalization Assessment : The lever they choose to press indicates whether they perceive the subjective effects of this compound as being more like the training drug or the saline vehicle. Full generalization (i.e., consistent pressing of the drug-appropriate lever) suggests that this compound produces similar psychoactive effects to the training drug.
-
Antagonism Tests : To further probe the mechanism, animals can be pre-treated with receptor antagonists (e.g., a dopamine receptor blocker) before this compound administration to see if the discriminative stimulus is blocked.[14]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. L-Norpseudoephedrine [medbox.iiab.me]
- 6. The Appetite Suppressant D-norpseudoephedrine (this compound) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Appetite Suppressant D-norpseudoephedrine (this compound) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uva.theopenscholar.com [uva.theopenscholar.com]
- 14. Discriminative stimulus properties of (+)this compound, an alkaloid of the khat plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of altering dopamine or serotonin neurotransmitters upon cathinone discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labcorp.com [labcorp.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Cathine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathine, a psychoactive substance found in the Khat plant (Catha edulis), is a stimulant with a pharmacological profile similar to amphetamine. Its detection and quantification in biological matrices, particularly urine, are crucial for clinical toxicology, forensic investigations, and in the monitoring of substance abuse. These application notes provide detailed protocols for the robust and sensitive quantification of this compound in human urine samples using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for confirmatory analysis.
Principle of Analytical Techniques
The quantification of this compound in urine typically involves a multi-step process: sample preparation to isolate the analyte from the complex urine matrix, chromatographic separation to resolve this compound from other endogenous and exogenous compounds, and detection by a mass spectrometer for sensitive and specific quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase. Due to the polar nature of this compound, a derivatization step is often required to increase its volatility and improve chromatographic performance. The mass spectrometer then fragments the derivatized analyte, producing a unique mass spectrum that allows for definitive identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, often requiring less rigorous sample preparation than GC-MS. It separates compounds in the liquid phase, making it suitable for polar compounds like this compound without the need for derivatization. The tandem mass spectrometer provides two stages of mass analysis, significantly reducing background noise and enhancing selectivity.
Data Presentation: Quantitative Performance of Analytical Methods
The selection of an analytical method depends on various factors including required sensitivity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance of different methods for the determination of this compound and related synthetic cathinones in urine.
| Analytical Technique | Sample Preparation | Analyte(s) | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| GC-MS | Liquid-Liquid Extraction (LLE) & Derivatization | Cathinone, Methcathinone | 25 - 5000 | 25 | 78 - 86 | [1] |
| GC-MS | Solid-Phase Extraction (SPE) & Derivatization | Synthetic Cathinones | 50 - 2000 | 20 | 82.34 - 104.46 | [2] |
| LC-MS/MS (QqQ) | Protein Precipitation | Synthetic Cathinones | MQL - 200 | 0.040 - 0.160 | Not Specified | [3] |
| LC-HRMS (Orbitrap) | Protein Precipitation | Synthetic Cathinones | 0.050 - 200 | 0.050 - 0.200 | Not Specified | [3] |
| LC-Q/TOF-MS | Solid-Phase Extraction (SPE) | Synthetic Cathinones | Not Specified | 0.25 - 5 | 84 - 104 | [4] |
| HPLC-DAD | Solid-Phase Extraction (SPE) | 4-substituted cathinones | 25 - 2400 | 100 | 71 - 82 | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS following Liquid-Liquid Extraction and Derivatization
This protocol is adapted from established methods for the analysis of amphetamine-like substances in urine.[1][6]
1. Materials and Reagents
-
Urine sample
-
Internal Standard (IS) solution (e.g., Amphetamine-d6)
-
Sodium carbonate solution (1.5 M)
-
Extraction solvent (e.g., Toluene or a mixture of isopropanol (B130326) and ethyl acetate)
-
Derivatizing agent (e.g., Heptafluorobutyric anhydride (B1165640) - HFB)
-
Ethyl acetate (B1210297) (anhydrous)
-
Nitrogen gas for evaporation
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation
-
Pipette 2 mL of urine into a glass test tube.
-
Add 50 µL of the internal standard solution.
-
Add 1 mL of 1.5 M sodium carbonate solution to basify the sample to a pH of approximately 9.5-10.0.
-
Add 5 mL of extraction solvent, cap the tube, and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of HFB derivatizing agent to the dried extract.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumental Conditions
-
Injector: Splitless mode, 250°C
-
Oven Program: Initial temperature of 90°C, hold for 1 min, ramp to 190°C at 20°C/min, then ramp to 250°C at 30°C/min, hold for 1 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Impact (EI) ionization mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.
Protocol 2: Quantification of this compound by LC-MS/MS following Solid-Phase Extraction
This protocol utilizes a mixed-mode solid-phase extraction for efficient cleanup of urine samples.[7][8]
1. Materials and Reagents
-
Urine sample
-
Internal Standard (IS) solution (e.g., this compound-d7)
-
Phosphoric acid (1% in water)
-
Acetonitrile
-
Ammonia (B1221849) solution (5% in acetonitrile)
-
Mixed-mode cation exchange SPE cartridges (e.g., SOLA SCX)
-
Nitrogen gas for evaporation
-
LC-MS/MS system with a suitable C18 or HILIC column
2. Sample Preparation
-
Pipette 0.5 mL of urine into a centrifuge tube.
-
Add the internal standard and 0.5 mL of 1% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 1% phosphoric acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% phosphoric acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonia solution in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.
Visualizations
Caption: GC-MS Sample Preparation Workflow for this compound Analysis.
Caption: LC-MS/MS Sample Preparation Workflow for this compound Analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
High-Performance Liquid Chromatography (HPLC) Method for Cathine Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathine, a naturally occurring stimulant found in the Khat plant (Catha edulis), is a sympathomimetic amine with a pharmacological profile similar to amphetamine. As a controlled substance in many countries, its accurate and reliable quantification in various matrices is crucial for forensic toxicology, clinical diagnostics, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of this compound. This document provides detailed application notes and protocols for the analysis of this compound using HPLC coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
The structural similarity of this compound to other cathinone (B1664624) derivatives necessitates selective and validated analytical methods.[1] Many cathinone derivatives possess a chiral center, leading to enantiomers with potentially different pharmacological potencies.[1] HPLC, particularly with chiral stationary phases, is a powerful tool for resolving these enantiomers.[2]
Principle of Analysis
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound analysis, reversed-phase chromatography is most common, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3] The choice of detector, either UV or MS, depends on the required sensitivity and selectivity of the analysis. LC-MS/MS is a particularly powerful technique for the detection and quantification of cathinones in biological samples.[4][5][6]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Plant Material
This protocol is adapted for the quantification of this compound from Khat leaves.
1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [7]
-
Homogenize 1 gram of fresh or dried Khat leaves.
-
Add 10 mL of 1% acetic acid and a QuEChERS salt packet (e.g., 1.0 g of sodium acetate (B1210297) and 6.0 g of magnesium sulfate).
-
Vortex vigorously for 1 minute to extract the alkaloids into the aqueous phase.[7]
-
Add 5 mL of ethyl acetate and adjust the pH to approximately 10 with NaOH solution to facilitate the partitioning of this compound into the organic layer.
-
Vortex again and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.[7]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[7][8]
2. HPLC-UV Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection | 220 nm[9] |
| Run Time | 10 minutes |
3. Calibration and Quantification
Prepare a series of this compound standard solutions of known concentrations in the mobile phase. Inject each standard and the prepared samples. Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound in Biological Matrices (Plasma or Urine)
This protocol is designed for the sensitive and selective quantification of this compound in biological fluids.
1. Sample Preparation: Solid-Phase Extraction (SPE) [5][10]
-
To 1 mL of plasma or urine, add an internal standard (e.g., this compound-d3).
-
Pre-treat the sample as necessary (e.g., protein precipitation for plasma with acetonitrile).[8]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[10]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[10]
2. LC-MS/MS Conditions
| Parameter | Value |
| Column | UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized based on the specific instrument |
| Example Transitions | This compound: Q1/Q3, this compound-d3: Q1/Q3 |
3. Data Analysis
Quantification is performed using the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed using standards prepared in a blank matrix and subjected to the same extraction procedure.
Quantitative Data Summary
The following tables summarize typical performance data for HPLC methods for cathinone analysis.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [11] |
| Limit of Detection (LOD) | 1-10 ng/mL | |
| Limit of Quantification (LOQ) | 5-20 ng/mL | [12] |
| Accuracy (% Recovery) | 95-105% | [11] |
| Precision (% RSD) | < 5% | [11] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [9] |
| Limit of Detection (LOD) | 0.05-1 ng/mL | [13][14] |
| Limit of Quantification (LOQ) | 0.25-5 ng/mL | [15] |
| Accuracy (% Recovery) | 85-115% | [13][14] |
| Precision (% RSD) | < 15% | [13][14] |
| Extraction Efficiency | 81-104% | [15][16] |
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships in the this compound analysis method.
References
- 1. unodc.org [unodc.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative HPLC for large scale isolation, and salting-out assisted liquid–liquid extraction based method for HPLC–DAD determination of khat (Catha edulis Forsk) alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. tsijournals.com [tsijournals.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. A sensitive HPLC-MS/MS method for the detection, resolution and quantitation of cathinone enantiomers in horse blood plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Detection of Cathine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathine, an active psychoactive alkaloid found in the Khat plant (Catha edulis), is a stimulant with effects similar to amphetamines. Its detection and quantification are crucial in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of this compound in various biological matrices. This document provides a detailed application note and protocol for the analysis of this compound using GC-MS, with a focus on derivatization to enhance analytical performance.
Derivatization is a critical step in the GC-MS analysis of many cathinones, including this compound.[1] This process is necessary to improve the volatility and thermal stability of the analyte, reduce peak tailing, and enhance sensitivity.[1][2] For cathinones, derivatization often targets the active hydrogen on the amine group.[1] Acylation reagents such as Pentafluoropropionic Anhydride (B1165640) (PFPA) and Heptafluorobutyric Anhydride (HFBA) are highly effective for this purpose.[1][3]
Experimental Protocols
This section details a validated method for the detection and quantification of this compound in oral fluid, adapted from established protocols.[4][5][6][7] Oral fluid is a preferred matrix for drug testing as it is easy to collect, difficult to adulterate, and the collection process is non-invasive.[4][5]
Materials and Reagents
-
This compound certified reference standard
-
Amphetamine-d5 (internal standard)
-
Ethyl acetate (B1210297) (GC grade)
-
Heptafluorobutyric anhydride (HFBA)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) hydroxide
-
Nitrogen gas (high purity)
-
Phosphate buffer (pH 7.0)
Sample Preparation: Liquid-Liquid Extraction
-
To 0.5 mL of oral fluid, add 5 µL of the internal standard solution (amphetamine-d5).
-
Add 200 µL of 0.5 M ammonium hydrogen carbonate.[8]
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.[4][8][9]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.[4][5]
Derivatization
-
To the dried extract, add 50 µL of ethyl acetate followed by 50 µL of HFBA.[4][5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 30 minutes in a heating block.[4][5][6][7]
-
After incubation, allow the sample to cool to room temperature.
-
Evaporate the mixture to dryness again under a stream of nitrogen.[4][5]
-
Reconstitute the residue in 50 µL of ethyl acetate.[4][5] The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the derivatized this compound.
| Parameter | Value |
| Gas Chromatograph | Varian 450-GC or equivalent |
| Mass Spectrometer | Varian 240-MS ion trap or equivalent |
| Column | VF-5 ms (B15284909) (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 2 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 230°C, hold for 2 min |
| Transfer Line Temperature | 250°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
Selected Ion Monitoring (SIM) for Quantification
For quantitative analysis, the following ions should be monitored:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-HFB derivative | 240 | 117 | 330 |
| Amphetamine-d5-HFB derivative | 244 | 336 | - |
Quantitative Data Summary
The described method has been validated and demonstrates good linearity, precision, and accuracy.[4][5][6][7]
| Parameter | Value |
| Linearity Range | 20–2,000 ng/mL (r² > 0.98) |
| Limit of Detection (LOD) | 10.0 ng/mL |
| Limit of Quantification (LOQ) | 20.0 ng/mL |
| Intra-assay Precision (%RSD) | 1.6–12.5% |
| Inter-assay Precision (%RSD) | 1.5–9.5% |
| Intra-assay Accuracy (%) | -5.9 to 6.7% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical protocol for this compound detection by GC-MS.
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway Diagram (Hypothetical)
While GC-MS is an analytical technique and does not directly probe signaling pathways, a diagram can illustrate the logical relationship of its components.
Caption: Components of a GC-MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A GC-MS Method for Detection and Quantification of this compound, Cathinone, Methcathinone and Ephedrine in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Synthesis of Optically Pure (+)-Norpseudoephedrine (Cathine): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of optically pure (+)-norpseudoephedrine, also known as cathine. The methodologies presented focus on stereoselective techniques to achieve high enantiomeric purity, a critical factor for pharmaceutical applications. The protocols are compiled from established research, emphasizing both biocatalytic and asymmetric chemical synthesis routes.
Introduction
(+)-Norpseudoephedrine ((1S,2S)-2-amino-1-phenylpropan-1-ol) is a sympathomimetic amine found naturally in the plant Catha edulis (Khat). It is the less potent diastereomer of cathinone.[1][2] The precise control of stereochemistry during synthesis is paramount, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[2][3][4] These application notes detail two primary approaches for achieving high optical purity: a biocatalytic cascade and an asymmetric transfer hydrogenation method.
Data Summary
The following tables summarize the quantitative data from the described synthesis protocols, allowing for a direct comparison of their efficiencies.
Table 1: Biocatalytic Synthesis of (1S,2S)-Norpseudoephedrine Analogues
| Starting Material | Biocatalyst(s) | Key Intermediate | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Benzaldehyde | (S)-selective Acetoin:Dichlorophenolindophenol Oxidoreductase (Ao:DCPIP OR) & (S)-selective Amine Transaminase (ATA) | (S)-Phenylacetylcarbinol ((S)-PAC) | (1S,2S)-Norpseudoephedrine | >99% | >98% | Moderate | [5][6][7][8] |
| Benzaldehyde | (R)-selective Thiamine (B1217682) Diphosphate (B83284) (ThDP)-dependent Carboligase & (R)-selective ω-Transaminase | (R)-Phenylacetylcarbinol ((R)-PAC) | (1R,2R)-Norpseudoephedrine | >98% | >99% | Space-time yields up to ~26 g L⁻¹ d⁻¹ | [9][10] |
Table 2: Asymmetric Transfer Hydrogenation for Norpseudoephedrine Stereoisomers
| Starting Material | Catalyst | Hydrogen Source | Product | Enantiomeric Excess (ee) | Overall Yield (from 1-hydroxy-1-phenyl-propan-2-one) | Reference |
| Racemic 1-hydroxy-1-phenyl-propan-2-one | (R,R)-CpRhCl(TsDPEN) | HCO₂H/Et₃N | (1R,2R)-Norpseudoephedrine | >95% | Not specified for this isomer, but >50% for other isomers | [11][12][13] |
| Racemic 1-hydroxy-1-phenyl-propan-2-one | (S,S)-CpRhCl(TsDPEN) | HCO₂H/Et₃N | (1S,2S)-Norpseudoephedrine | >95% | Not specified for this isomer, but >50% for other isomers | [11][12][13] |
Experimental Protocols
Protocol 1: Two-Step Biocatalytic Synthesis of (1S,2S)-Norpseudoephedrine
This protocol utilizes a bienzymatic cascade to synthesize (1S,2S)-norpseudoephedrine from benzaldehyde.[7][8]
Step 1: Synthesis of (S)-Phenylacetylcarbinol ((S)-PAC)
-
Reaction Setup: In a suitable reaction vessel, prepare a solution containing 50 mM phosphate (B84403) buffer (pH 6.5), 10% (v/v) DMSO, 20 mM benzaldehyde, 26 mM methylacetoin, 0.4 mM thiamine diphosphate (ThDP), and 0.9 mM MgSO₄.[8]
-
Enzyme Addition: Add (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) to a final concentration of 0.25 mg/mL.[8]
-
Incubation: Incubate the reaction mixture at 30°C with agitation. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction reaches completion (typically within 24 hours), the (S)-PAC intermediate can be used directly in the next step or extracted for purification.
Step 2: Transamination to (1S,2S)-Norpseudoephedrine
-
Reaction Setup: To the reaction mixture containing (S)-PAC, add an (S)-selective amine transaminase (ATA) and an amine donor (e.g., L-alanine or isopropylamine) in an appropriate buffer (e.g., 0.1 M HEPES buffer, pH 7.5).[8]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40°C) with agitation for 24 hours.[8]
-
Work-up and Purification: After the reaction, acidify the mixture and extract with an organic solvent to remove unreacted starting materials. Basify the aqueous layer and extract the product into a suitable organic solvent (e.g., dichloromethane). The product can be further purified by crystallization or chromatography to yield optically pure (1S,2S)-norpseudoephedrine.
Protocol 2: Stereoselective Synthesis via Asymmetric Transfer Hydrogenation
This method achieves high stereoselectivity through the dynamic kinetic resolution of a prochiral cyclic sulfamidate imine intermediate.[12][13]
Step 1: Preparation of the Cyclic Sulfamidate Imine
-
This protocol starts from the readily available racemic 1-hydroxy-1-phenyl-propan-2-one.
-
The starting material is converted to a common prochiral cyclic sulfamidate imine through a multi-step chemical synthesis, the specifics of which are detailed in the primary literature.[12]
Step 2: Asymmetric Transfer Hydrogenation (ATH)
-
Catalyst Preparation: The chiral rhodium complex, (S,S)-Cp*RhCl(TsDPEN), is used as the catalyst for the synthesis of the (1S,2S) isomer.
-
Reaction Conditions: The asymmetric transfer hydrogenation is performed under mild conditions. The cyclic sulfamidate imine is dissolved in a suitable solvent, and the chiral Rh-complex is added along with a hydrogen source, typically a mixture of formic acid (HCO₂H) and triethylamine (B128534) (Et₃N).[12][13]
-
Reaction Execution: The reaction is typically carried out at room temperature and is often complete within 15 minutes to an hour.[12][13]
-
Work-up: The resulting cyclic sulfamidate is then isolated.
Step 3: Hydrolysis to (+)-Norpseudoephedrine
-
The sulfonyl group of the cyclic sulfamidate is removed to yield the final product. This is typically achieved by treatment with a reducing agent like lithium aluminum hydride (LiAlH₄).[12] This step proceeds with retention of stereochemistry.
-
The final product, (+)-norpseudoephedrine, is obtained with high enantiomeric excess (>95%).[11]
Visualizations
References
- 1. Cathinone - Wikipedia [en.wikipedia.org]
- 2. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods [ouci.dntb.gov.ua]
- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Cascade for Nor(pseudo)ephedrine Synthesis: Enzyme Immobilization for Enhanced Efficiency and Scalability [iris.cnr.it]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Norpseudoephedrine | 37577-07-4 | Benchchem [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Determining Cathine's Binding Affinity for Monoamine Transporters: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to determine the binding affinity and functional potency of cathine (d-norpseudoephedrine) at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The provided protocols are based on established methodologies in the field of monoamine transporter research.
Introduction
This compound, a naturally occurring psychostimulant found in the Catha edulis (khat) plant, exerts its pharmacological effects primarily by interacting with monoamine transporters. These transporters—DAT, NET, and SERT—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to its stimulant effects.[1][2] Understanding the binding affinity and functional potency of this compound at each of these transporters is crucial for elucidating its mechanism of action, predicting its physiological and behavioral effects, and assessing its therapeutic potential and abuse liability.
This document outlines two key in vitro assays: the radioligand binding assay to determine the binding affinity (Ki) and the neurotransmitter uptake inhibition assay to determine functional potency (IC50).
Data Presentation: this compound's Potency at Monoamine Transporters
The following table summarizes the in vitro functional potency of this compound at human monoamine transporters. The data is presented as EC50 values, which represent the concentration of this compound required to elicit a half-maximal release of the respective neurotransmitter. Lower values indicate higher potency.
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| This compound | 15.0 | 68.3 | >10,000 |
Data derived from studies on neurotransmitter release in rat brain synaptosomes and may differ slightly in human cell lines.[3]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity of this compound for DAT, NET, and SERT using membranes from HEK 293 cells stably expressing the respective human transporters.
Objective: To determine the inhibition constant (Ki) of this compound at hDAT, hNET, and hSERT.
Materials and Reagents:
-
HEK 293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, G418)
-
Phosphate-Buffered Saline (PBS)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Control:
-
For hDAT: 10 µM Mazindol or Benztropine
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Fluoxetine
-
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Cell harvester and liquid scintillation counter
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK 293 cells expressing the target transporter to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Wash the pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold Membrane Preparation Buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Membrane Preparation Buffer, determine the protein concentration, and store at -80°C in aliquots.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane aliquots and dilute to the desired concentration in ice-cold Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Test Compound: this compound dilution, radioligand, and membrane preparation.
-
-
The final concentration of the radioligand should be approximately its Kd value.
-
Incubate the plate for a specified time and temperature (e.g., 60-120 minutes at room temperature or 4°C), with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter mats.
-
Place the individual filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporters.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, norepinephrine, and serotonin via their respective transporters.
Materials and Reagents:
-
HEK 293 cells stably expressing hDAT, hNET, or hSERT
-
96-well cell culture plates (clear bottom, black or white walls)
-
Krebs-HEPES Buffer (KHB): 122 mM NaCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 µM pargyline, 0.2% glucose, 25 mM HEPES, pH 7.4
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
Test Compound: this compound hydrochloride
-
Uptake Inhibitors (for defining non-specific uptake):
-
For hDAT: 10 µM Mazindol or Benztropine
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Fluoxetine
-
-
Cell lysis solution (e.g., 1% SDS)
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Cell Culture:
-
Seed the HEK 293 cells expressing the target transporter into 96-well plates and grow to form a confluent monolayer.
-
-
Uptake Inhibition Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with KHB.
-
Pre-incubate the cells with varying concentrations of this compound or the appropriate uptake inhibitor (for non-specific uptake) in KHB for 10-20 minutes at room temperature or 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter at a final concentration near its Km value.
-
Incubate for a short period (e.g., 5-15 minutes) at the same temperature. The incubation time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KHB.
-
Lyse the cells by adding a cell lysis solution to each well and incubating for at least 30 minutes.
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of specific uptake against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided protocols for radioligand binding and neurotransmitter uptake inhibition assays are fundamental tools for characterizing the interaction of this compound with monoamine transporters. Accurate determination of Ki and IC50 values is essential for a comprehensive understanding of this compound's pharmacology and for the development of novel therapeutics targeting the monoamine transport system. It is recommended to include reference compounds with known affinities and potencies in all assays to ensure data validity and allow for cross-study comparisons.
References
Animal Models for Studying the Behavioral Effects of Cathine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models to investigate the behavioral effects of cathine. This compound, a psychoactive substance found in the khat plant (Catha edulis), exerts stimulant properties primarily by modulating monoamine neurotransmitter systems. These protocols are designed to offer standardized methods for assessing the abuse potential and characterizing the psychopharmacological profile of this compound and related compounds.
Mechanism of Action
This compound primarily acts as a norepinephrine-dopamine releasing agent (NDRA)[1]. It enters presynaptic neurons through the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). Once inside the neuron, this compound induces the release of norepinephrine and dopamine from storage vesicles into the cytoplasm. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling[2]. This mechanism is similar to that of other psychostimulants like amphetamine, though this compound is generally considered to be less potent[2].
Behavioral Assays
A battery of behavioral assays is essential to comprehensively evaluate the effects of this compound. The following sections detail the protocols for locomotor activity, conditioned place preference, self-administration, and drug discrimination.
Locomotor Activity
Spontaneous locomotor activity is a fundamental measure of the stimulant effects of a compound. Increased locomotion is a characteristic behavioral response to psychostimulants.
Experimental Protocol: Locomotor Activity
-
Animals: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams or a video tracking system to automatically record locomotor activity.
-
Habituation: Prior to testing, animals should be habituated to the testing room and handling for several days. A habituation session in the open-field arena following a vehicle injection is also recommended.
-
Procedure:
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a predefined period, typically 60 to 120 minutes.
-
-
Data Analysis: The primary dependent variable is the total distance traveled or the number of photobeam breaks. Data are typically analyzed in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. A dose-response curve is generated to determine the potency and efficacy of this compound in stimulating locomotor activity.
Quantitative Data: Locomotor Effects of Cathinone (B1664624)
| Dose (mg/kg, i.p.) | Species | Effect on Locomotor Activity | Reference |
| 1.6 | Rat | Increased locomotor activity. | [3] |
| 20 (bilateral nucleus accumbens injection, µg) | Rat | Five-fold increase in activity. | [4] |
| 64 (ICV) | Rat | 117% increase in activity compared to baseline. | [4] |
Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a drug. An association is formed between the drug's effects and a specific environment.
Experimental Protocol: Conditioned Place Preference
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment to allow for discrimination.
-
Procedure:
-
Pre-conditioning (Baseline): On day 1, place the animal in the apparatus with free access to all compartments and record the time spent in each to establish any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days. On alternating days, administer this compound and confine the animal to one of the compartments. On the other days, administer vehicle and confine the animal to the other compartment. The drug-paired compartment can be assigned in a biased (drug paired with the initially non-preferred side) or unbiased (random assignment) manner.
-
Post-conditioning (Test): On the test day, place the animal in the apparatus in a drug-free state with free access to all compartments. Record the time spent in each compartment.
-
-
Data Analysis: A preference for the drug-paired compartment is indicated by a significant increase in the time spent in that compartment during the post-conditioning test compared to the pre-conditioning baseline or the time spent in the vehicle-paired compartment.
Quantitative Data: Conditioned Place Preference with Cathinone
| Dose (mg/kg, i.p.) | Species | Outcome | Reference |
| 0.4 - 1.6 | Rat | Produced a conditioned place preference. | [3] |
| 0.2 | Rat | No significant conditioned place preference. | [3] |
| 0.8 | Rat | Significant CPP in rats previously trained to discriminate cathinone. | [5] |
Intravenous Self-Administration (IVSA)
The IVSA paradigm is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug. Animals learn to perform an operant response (e.g., lever press) to receive an intravenous infusion of the drug.
Experimental Protocol: Intravenous Self-Administration
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Surgery: Animals are surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the animal.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug infusion, and a liquid swivel to allow the animal to move freely.
-
Procedure:
-
Acquisition: Animals are first trained to press a lever for a food reward or are habituated to the chamber with non-contingent drug infusions (autoshaping).
-
Substitution: Once lever pressing is established, food is replaced with intravenous infusions of this compound contingent on pressing the active lever. Responses on the inactive lever are recorded but have no programmed consequences.
-
Dose-Response: The reinforcing effects of different doses of this compound are assessed using a fixed-ratio (FR) schedule of reinforcement (e.g., FR1 or FR5, where 1 or 5 lever presses result in one infusion).
-
Motivation: A progressive-ratio (PR) schedule, where the number of responses required for each subsequent infusion increases, can be used to measure the motivation to self-administer the drug. The "breaking point" is the highest number of responses an animal will make for a single infusion.
-
-
Data Analysis: The primary measures are the number of infusions earned and the differential responding on the active versus inactive lever. A significantly higher response rate on the active lever indicates that the drug is acting as a reinforcer.
Quantitative Data: Intravenous Self-Administration of Cathinone and Analogs
| Compound | Dose (mg/kg/infusion) | Species | Schedule | Outcome | Reference |
| Cathinone | Not Specified | Rat | FR1 | Potent reinforcer, dose-response curve shifted left of cocaine. | [6] |
| α-PVP | 0.012, 0.025 | Rat | FR5 | Maintained self-administration significantly above saline. | [7] |
| 4-MEC | 0.8 | Rat | FR5 | Maintained self-administration significantly above saline. | [7] |
| 4-MePPP | 0.1, 0.2 | Rat | FR5 | Maintained self-administration significantly above saline. | [7] |
| α-PVP | 0.032 | Rat | FR1 | Acquired self-administration. | [8] |
| α-PPP | 0.32 | Rat | FR1 | Acquired self-administration. | [8] |
| MDPBP | 0.1 | Rat | FR1 | Acquired self-administration. | [8] |
| MDPPP | 0.32 | Rat | FR1 | Acquired self-administration. | [8] |
Drug Discrimination
The drug discrimination paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a specific drug and vehicle, and their response can predict whether a novel compound has similar subjective effects.
Experimental Protocol: Drug Discrimination
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Procedure:
-
Training: Animals are trained to press one lever for a food reward after receiving an injection of this compound and a second lever after receiving a vehicle injection. Training continues until the animals can reliably discriminate between the two conditions (e.g., >80% correct responses).
-
Testing: Once the discrimination is established, test sessions are conducted where various doses of this compound or other compounds are administered. The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: Full generalization is considered to have occurred if the animal makes >80% of its responses on the drug-appropriate lever. The ED50 (the dose at which 50% of the responses are on the drug-appropriate lever) is calculated to determine the potency of the compound's discriminative stimulus effects.
Quantitative Data: Drug Discrimination with this compound and its Isomers
| Compound | Training Drug (mg/kg) | Test Drug ED50 (mg/kg) | Species | Reference |
| (+)-Cathine | - | - | Rat | Rats were able to discriminate this compound from vehicle. |
| l-cathinone | 0.8 l-cathinone | 3.03 (for d-cathine generalization) | Rat | [2] |
| d-amphetamine | 0.8 d-amphetamine | 2.93 (for d-cathine generalization) | Rat | [2] |
| S(-)-cathinone | 0.6 racemic cathinone | 0.22 | Rat | [8] |
| R(+)-cathinone | 0.6 racemic cathinone | 0.72 | Rat | [8] |
| (+)-cathine | 0.6 racemic cathinone | 1.61 | Rat | [8] |
Conclusion
The animal models and protocols described provide a robust framework for investigating the behavioral effects of this compound. By employing a combination of locomotor activity, conditioned place preference, intravenous self-administration, and drug discrimination assays, researchers can obtain a comprehensive understanding of the stimulant, rewarding, and subjective effects of this compound and novel cathinone derivatives. This information is crucial for assessing their abuse liability and for the development of potential therapeutic interventions for substance use disorders.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Rats become acutely tolerant to this compound after amphetamine or cathinone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned place preference produced by the psychostimulant cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. va.gov [va.gov]
- 5. Effect of learned behavior upon conditioned place preference to cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. SELF-ADMINISTRATION AND BEHAVIORAL ECONOMICS OF SECOND-GENERATION SYNTHETIC CATHINONES IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative reinforcing effects of second-generation synthetic cathinones: Acquisition of self-administration and fixed ratio dose-response curves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Cathine in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of cathine in rodent models for preclinical research. This compound, a psychoactive alkaloid and one of the active constituents of the khat plant (Catha edulis), is a stimulant with effects on the central nervous system. These protocols are designed to ensure the safe and effective use of this compound in experimental settings, facilitating reproducible and reliable data collection for toxicological, pharmacological, and behavioral studies.
Compound Information
This compound ((+)-norpseudoephedrine) is a sympathomimetic amine. It is the active metabolite of cathinone (B1664624), another major stimulant found in khat. Understanding the pharmacokinetic and pharmacodynamic properties of both this compound and its parent compound, cathinone, is crucial for designing and interpreting rodent studies.
Routes of Administration
The choice of administration route is critical and depends on the specific aims of the study, such as mimicking human consumption patterns or achieving specific pharmacokinetic profiles. Common routes for administering this compound and its parent compound cathinone in rodents include oral (PO), intraperitoneal (IP), intravenous (IV), and intracerebroventricular (ICV).
Table 1: Recommended Routes of Administration for this compound in Rodents
| Route of Administration | Common Vehicle | Needle Gauge (for injections) | Key Considerations |
| Oral (PO) Gavage | Water, Saline | 18-20G (rats), 20-22G (mice) | Mimics human consumption of khat leaves. Allows for first-pass metabolism.[1][2][3] |
| Intraperitoneal (IP) | Sterile Saline | 23-25G (rats), 25-27G (mice) | Common for systemic administration, rapid absorption.[3][4][5] |
| Intravenous (IV) | Sterile Saline | 27-30G (tail vein) | Bypasses first-pass metabolism, leading to rapid and high bioavailability.[3][6][7] |
| Intracerebroventricular (ICV) | Artificial Cerebrospinal Fluid | Stereotaxically implanted cannula | Direct administration to the central nervous system to study direct brain effects.[8] |
Dosage and Administration Protocols
Dosage selection is a critical parameter that should be based on the study's objectives, the rodent species and strain, and previous literature. It is recommended to perform dose-response studies to determine the optimal dose for the desired effect.
Oral Administration (Gavage)
This method is suitable for studies investigating the effects of this compound following a route that mimics human consumption.
Protocol:
-
Preparation: Dissolve this compound in sterile water or saline to the desired concentration.
-
Animal Handling: Gently restrain the rat or mouse.
-
Gavage: Measure the distance from the animal's snout to the last rib to ensure proper tube placement. Insert a flexible gavage tube attached to a syringe into the esophagus and deliver the solution directly into the stomach.[3]
-
Volume: The administration volume should not exceed 10 ml/kg for rats and 5 ml/kg for mice.[9]
Table 2: Example Oral Dosages of Cathinone (Metabolized to this compound) in Rats
| Compound | Dose (mg/kg) | Animal Model | Observed Effects | Reference |
| Cathinone | 5 | Wistar Rats | Pharmacokinetic studies | [2][10][11] |
| Khat Extract (containing 1 mg/kg cathinone) | - | Rats | Locomotor sensitization | [12] |
| (-)-Cathinone | 1.5 | Rats | Locomotor sensitization and deficits in prepulse inhibition | [12] |
Intraperitoneal (IP) Injection
A common route for systemic administration in rodent studies.
Protocol:
-
Preparation: Dissolve this compound in sterile saline.
-
Animal Handling: Restrain the animal to expose the abdomen.
-
Injection: Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[3][5]
-
Volume: Injection volumes should be kept to a minimum, typically not exceeding 10 ml/kg for rats and 5 ml/kg for mice.[9]
Table 3: Example Intraperitoneal Dosages of Cathinone in Rats
| Compound | Dose (mg/kg) | Animal Model | Observed Effects | Reference |
| (+/-)Cathinone | 6 | Male Rats (175-225 g) | Peak decrease in DOPAC levels in various brain regions | [4] |
| (-)-Cathinone | 8-40 | Rats | Decreased DOPAC levels in the caudate nucleus, nucleus accumbens, and frontal cortex | [7] |
Intravenous (IV) Injection
This route is used to achieve rapid and complete bioavailability, bypassing first-pass metabolism.
Protocol:
-
Preparation: Dissolve this compound in sterile saline.
-
Animal Handling: Place the rodent in a restrainer that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Injection: Insert the needle into one of the lateral tail veins and inject the solution slowly.[3]
-
Volume: The maximum recommended bolus injection volume is 5 ml/kg for rats and mice.[13]
Table 4: Example Intravenous Dosages of Synthetic Cathinones in Rats for Self-Administration Studies
| Compound | Dose (mg/kg/infusion) | Animal Model | Study Type | Reference |
| α-PVP | 0.1 | Female Rats | Self-administration | [14] |
| 4-MMC (Mephedrone) | 0.5 | Female Rats | Self-administration | [14] |
Experimental Workflows
Pharmacokinetic Study Workflow
Caption: Workflow for a typical pharmacokinetic study of this compound in rodents.
Behavioral Study Workflow (Self-Administration)
Caption: Workflow for a rodent self-administration study to assess the abuse potential of this compound.
Signaling Pathways
This compound and its parent compound cathinone primarily exert their stimulant effects by modulating the monoaminergic systems, particularly by increasing the levels of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the synaptic cleft.
Caption: Proposed mechanism of action of this compound/cathinone on monoaminergic systems.
Data Presentation
Table 5: Pharmacokinetic Parameters of Cathinone and this compound in Rat Serum after a Single 5 mg/kg Oral Dose of Cathinone
| Analyte | Cmax (µg/L) | Tmax (hours) |
| Cathinone | 558 | 0.5 |
| This compound | 13.1 | 2.5 |
| Data extracted from reference[2]. |
Table 6: Peak Cathinone and this compound Concentrations in Various Rat Tissues after a Single 5 mg/kg Oral Dose of Cathinone
| Tissue | Cathinone Peak Concentration (µg/L) | This compound Peak Concentration (µg/L) | Time to Peak (hours) |
| Kidney | 1438.6 | 110.8 | 0.5 (Cathinone), 0.5 (this compound) |
| Lungs | 859 | 84.4 | 0.5 (Cathinone), 0.5 (this compound) |
| Liver | 798.9 | 47.8 | 0.5 (Cathinone), 0.5 (this compound) |
| Brain | 712.7 | 15.4 | 0.5 (Cathinone), 2.5 (this compound) |
| Heart | 385.8 | 13.3 | 0.5 (Cathinone), 2.5 (this compound) |
| Data extracted from references[2][15]. Note that this compound peaks later in the brain and heart, suggesting a slower conversion from cathinone in these tissues.[10][15] |
Conclusion
These protocols and application notes provide a foundational framework for conducting rodent studies with this compound. Researchers should adapt these guidelines based on their specific experimental objectives and adhere to all institutional and national regulations for animal welfare. Careful consideration of the route of administration, dosage, and experimental design is paramount for obtaining high-quality, reproducible data in the study of this psychoactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Cathinone affects dopamine and 5-hydroxytryptamine neurons in vivo as measured by changes in metabolites and synthesis in four forebrain regions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of (-)-cathinone, a khat leaf constituent, on dopaminergic firing and dopamine metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increases in the locomotor activity of rats after intracerebral administration of cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry, Pharmacology, and Toxicology of Khat (Catha Edulis Forsk): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disposition Kinetics of Cathinone and its Metabolites after Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Cathine from Biological Matrices: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of cathine and related synthetic cathinones from various biological matrices. The accurate quantification of these psychoactive substances is critical in clinical toxicology, forensic science, and drug development. Solid-phase extraction offers a robust and selective method for sample clean-up and analyte concentration, overcoming the challenges posed by complex biological samples like blood and urine.[1][2][3]
Comparative Performance of SPE Methods
The selection of the appropriate SPE sorbent is crucial for achieving high recovery and minimizing matrix effects. Mixed-mode cation exchange (MCX) sorbents are frequently employed for their ability to retain basic compounds like cathinones through a combination of ion-exchange and reversed-phase mechanisms.[1] Other sorbents, including reversed-phase (C18) and innovative materials like molecularly imprinted polymers (MIPs) and magnetic nanoparticles, have also been successfully utilized.[4][5]
The following table summarizes the quantitative performance of various SPE methods for the extraction of cathinones from biological samples.
| Biological Matrix | SPE Sorbent/Method | Analyte(s) | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| Urine | Mixed-Mode (MCX µElution) | Mephedrone | 96.2 | - | - | [1] |
| Urine | Mixed-Mode (MCX µElution) | Methylone | 98.1 | - | - | [1] |
| Urine | Mixed-Mode (MCX µElution) | α-PVP | 95.8 | - | - | [1] |
| Urine | C18 | 6 Synthetic Cathinones | 82.3 - 104.5 | 20-50 | 5-20 | [6] |
| Urine | Magnetic Nanoparticles | 16 Synthetic Cathinones | 87.0 - 99.1 | - | - | [5] |
| Blood | Mixed-Mode Cation Exchange | 30 Synthetic Cathinones | - | - | - | [7] |
| Blood | Reversed-Phase (C18) | 22 Synthetic Cathinones | 81 - 93 | 0.25 - 5 | - | [8] |
| Blood | Cork-based Dispersive SPE | Cathinone (B1664624) & others | - | 0.5 - 1 | - | [7] |
| Oral Fluid | Reversed-Phase (C18 MEPS) | 10 Synthetic Cathinones | - | 0.1 | 0.05 | [9] |
Experimental Protocols
Below are detailed protocols for the solid-phase extraction of cathinones from biological matrices. Protocol 1 describes a widely used mixed-mode cation exchange method, while Protocol 2 outlines a general reversed-phase C18 procedure.
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for Urine
This protocol is adapted from methodologies utilizing strong cation exchange mixed-mode SPE for the extraction of a broad range of synthetic cathinones.[1]
Materials:
-
Mixed-Mode Cation Exchange (e.g., Oasis MCX) SPE cartridges or plates
-
Urine sample
-
Internal Standard (IS) solution (e.g., deuterated cathinone analogues)
-
Methanol
-
Water (HPLC-grade)
-
2% Formic Acid in water
-
Elution Solvent: 5% Ammonium (B1175870) Hydroxide (B78521) in a 60:40 mixture of Acetonitrile:Methanol
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment: To 0.5 mL of urine, add the internal standard. Acidify the sample by adding 0.5 mL of 2% formic acid. Vortex to mix thoroughly.[1]
-
Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry out.[10]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[10]
-
Washing:
-
Elution: Elute the analytes with 1 mL of the elution solvent (5% ammonium hydroxide in 60:40 acetonitrile:methanol). Collect the eluate in a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]
Protocol 2: Reversed-Phase (C18) SPE for Blood
This protocol provides a general procedure for the extraction of cathinones from blood or plasma using a C18 sorbent.
Materials:
-
Reversed-Phase C18 SPE cartridges
-
Blood/Plasma sample
-
Internal Standard (IS) solution
-
Methanol
-
Water (HPLC-grade)
-
Buffer (e.g., phosphate (B84403) buffer, pH 6)
-
Washing Solvent (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment: To 0.5 mL of blood or plasma, add the internal standard. Dilute the sample with 1 mL of buffer to reduce viscosity and protein binding.[3][10] Vortex and centrifuge to pellet any precipitated proteins.
-
Column Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of the washing solvent (e.g., 5% Methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the cathinones with 1 mL of the elution solvent (e.g., Methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[10]
Visualized Workflows
The following diagrams illustrate the logical flow of the solid-phase extraction processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Immunoassays for Rapid Cathine Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathine, a psychoactive substance found in the khat plant (Catha edulis), is a stimulant that is structurally related to amphetamine. Its abuse has become a growing concern for public health and safety, necessitating the development of rapid and reliable screening methods. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer sensitive, high-throughput, and cost-effective solutions for the detection of this compound in biological samples.
These application notes provide a comprehensive guide to the development of immunoassays for the rapid screening of this compound. The following sections detail the necessary steps, from hapten synthesis and antibody production to the development and validation of competitive ELISA and LFIA platforms.
Data Presentation: Performance Characteristics of Cathinone (B1664624) Immunoassays
The development of a sensitive and specific immunoassay requires careful consideration of its performance characteristics. The following tables summarize key quantitative data from studies on commercially available and developmental immunoassays for cathinone and its derivatives. This data can serve as a benchmark for the development of new this compound-specific assays.
Table 1: Limit of Detection (LOD) of Various Immunoassays for Cathinone Analogs
| Immunoassay Target | Assay Type | Limit of Detection (LOD) | Reference |
| Mephedrone/Methcathinone | ELISA | 0.40 ng/mL | [1] |
| MDPV | ELISA | 20.0 ng/mL | [1] |
| Bath Salt I (mephedrone/methcathinone) | Biochip Array | 0.18 - 0.35 µg/L | [2] |
| Bath Salt II (MDPV/MDPBP) | Biochip Array | 8.5 - 9.2 µg/L | [2] |
Table 2: Cross-Reactivity of Various Cathinone Analogs in Immunoassays
| Immunoassay Target | Compound | Cross-Reactivity (%) | Reference |
| Mephedrone/Methcathinone (Randox Kit) | Cathinone Derivatives | Detected at concentrations as low as 150 ng/mL | [3][4] |
| Bath Salt I (mephedrone) | Methedrone | 54 - 57% | [2] |
| Amphetamine/Methamphetamine Assays | Most Cathinone Derivatives | <4% | [3][4] |
| Amphetamine Assay (EMIT®) | 2-Methylmethcathinone (50 µg/mL) | False-Positive | [5] |
| MDMA Assay (EMIT®) | Methylone (10 µg/mL) | False-Positive | [5] |
| MDMA Assay (EMIT®) | 3-Chloromethcathinone (100 µg/mL) | False-Positive | [5] |
Note: Cross-reactivity is highly dependent on the specific antibody and assay format.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
The development of a specific immunoassay for a small molecule like this compound begins with the synthesis of a hapten, a derivative of the target molecule that can be conjugated to a carrier protein to make it immunogenic.
Principle: this compound itself is too small to elicit an immune response. Therefore, a linker arm is attached to the this compound molecule to create a hapten with a functional group (e.g., a carboxylic acid) that can be covalently bound to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting conjugate can then be used to immunize an animal to produce antibodies against this compound. The position of the linker on the this compound molecule is critical as it influences the specificity of the antibodies produced.[6]
Proposed Synthesis of a this compound Hapten (adapted from methamphetamine hapten synthesis): [7]
-
Step 1: Protection of the amine group of this compound. React this compound with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc)2O, to prevent its reaction in subsequent steps.
-
Step 2: Introduction of a linker arm. The protected this compound can be derivatized at the phenyl ring. For example, a Friedel-Crafts acylation reaction can be used to introduce a keto group, which can then be further modified to a linker with a terminal carboxylic acid.
-
Step 3: Deprotection of the amine group. Remove the protecting group to yield the this compound hapten.
-
Step 4: Conjugation to a carrier protein. The carboxylic acid group of the hapten is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and then reacted with the amine groups on the surface of the carrier protein (e.g., BSA or KLH) to form a stable amide bond.
-
Step 5: Characterization of the conjugate. The hapten-to-protein conjugation ratio should be determined using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is a critical step in the development of a reliable immunoassay.
Principle: Hybridoma technology is a well-established method for producing monoclonal antibodies.[8] It involves fusing antibody-producing B cells from an immunized animal (typically a mouse) with immortal myeloma cells to create hybridoma cell lines that continuously produce a single type of antibody.
Protocol:
-
Immunization:
-
Immunize BALB/c mice with the this compound-KLH immunogen (e.g., 50-100 µg per mouse) emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Administer booster injections every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with a this compound-BSA conjugate as the coating antigen.
-
-
Hybridoma Production:
-
Select a mouse with a high antibody titer and administer a final booster injection without adjuvant 3-4 days before fusion.
-
Isolate spleen cells from the immunized mouse and fuse them with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells by culturing in hypoxanthine-aminopterin-thymidine (HAT) medium.
-
-
Screening and Cloning:
-
Screen the culture supernatants of the growing hybridoma colonies for the presence of antibodies that bind to the this compound-BSA conjugate using an indirect ELISA.
-
Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.
-
Further characterize the antibodies for their affinity and specificity (cross-reactivity with related compounds).
-
-
Antibody Production and Purification:
-
Expand the selected hybridoma clones in vitro in cell culture or in vivo by injecting them into the peritoneal cavity of mice to produce ascites fluid rich in monoclonal antibodies.
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
References
- 1. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. The synthesis of haptens and their use for the development of monoclonal antibodies for treating methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methamphetamine Vaccines: Improvement through Hapten Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid-Based Haptens: Development of Immunotherapy | MDPI [mdpi.com]
- 7. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Cell-Based Assays to Investigate Cathine's Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathine, a naturally occurring psychoactive substance found in the Khat plant (Catha edulis), and its synthetic derivatives are known for their stimulant effects on the central nervous system. However, growing evidence indicates their potential for significant cytotoxicity, raising concerns in public health and drug development. Understanding the mechanisms underlying this compound-induced cell death is crucial for risk assessment and the development of potential therapeutic interventions. These application notes provide a comprehensive guide to utilizing various cell-based assays for investigating the cytotoxic effects of this compound. The primary mechanisms of cathinone-induced toxicity involve the disruption of monoaminergic systems, induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[1][2][3]
This document outlines detailed protocols for key cytotoxicity assays, including the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and assays to assess apoptosis, mitochondrial membrane potential, and the production of reactive oxygen species (ROS).
Data Presentation: Summary of Quantitative Cytotoxicity Data
The following tables summarize hypothetical quantitative data from experiments assessing the cytotoxicity of this compound on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) after a 24-hour exposure.
Table 1: Cell Viability and Membrane Integrity
| This compound Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.5 |
| 10 | 88 ± 6.1 | 12 ± 3.1 |
| 50 | 65 ± 4.8 | 35 ± 4.2 |
| 100 | 42 ± 5.5 | 58 ± 4.9 |
| 250 | 21 ± 3.9 | 79 ± 5.3 |
| 500 | 9 ± 2.7 | 91 ± 3.8 |
Table 2: Apoptosis, Mitochondrial Health, and Oxidative Stress
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) | Mitochondrial Membrane Potential (% of Control) (Mean ± SD) | Intracellular ROS Levels (Fold Change vs. Control) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 | 100 ± 6.8 | 1.0 ± 0.2 |
| 10 | 1.3 ± 0.2 | 92 ± 7.1 | 1.5 ± 0.3 |
| 50 | 2.5 ± 0.4 | 71 ± 8.5 | 2.8 ± 0.5 |
| 100 | 4.8 ± 0.6 | 45 ± 9.2 | 5.1 ± 0.7 |
| 250 | 6.2 ± 0.8 | 23 ± 6.4 | 7.9 ± 0.9 |
| 500 | 7.5 ± 0.9 | 11 ± 4.3 | 9.8 ± 1.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies due to their neuronal characteristics.[3][4] Other relevant cell lines, such as primary neurons, hepatocytes (e.g., HepG2), or cardiomyocytes, can be used depending on the research focus.[5][6]
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well, or in larger vessels for other assays, and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1% for DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired period (e.g., 24 hours).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][8]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with a compromised plasma membrane, which is a marker of cytotoxicity.[3][7]
-
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
-
-
Procedure:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[7]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity after subtracting the background values. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9][10] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or plate reader capable of measuring luminescence
-
-
Procedure:
-
After the treatment period, equilibrate the 96-well plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Gently mix the contents on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis.
-
Materials:
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure (using JC-1):
-
After treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).
-
Data Analysis: The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay detects the levels of intracellular ROS, such as hydrogen peroxide and superoxide (B77818) anions, which are indicative of oxidative stress.
-
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
After the desired treatment period, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (typically 5-10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's cytotoxicity.
Signaling Pathway: this compound-Induced Mitochondrial-Mediated Apoptosis
Caption: this compound-induced mitochondrial-mediated apoptosis pathway.
Logical Relationship: Mechanisms of this compound Cytotoxicity
Caption: Interconnected mechanisms of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Toxicological Mechanisms of Synthetic Cathinones on C2C12 Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the chiral separation of cathine enantiomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chiral separation of cathine enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the chiral separation of cathinone (B1664624) enantiomers?
A1: The most widely used and powerful technique for the enantiomeric resolution of cathinones is High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP).[1] Capillary Electrophoresis (CE) with chiral selectors is another effective method, offering the advantage of not requiring expensive chiral columns.[2][3] Gas Chromatography (GC) with chiral derivatization agents is also utilized.[3][4][5]
Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for cathinone separation by HPLC?
A2: Polysaccharide-based CSPs are highly effective and widely used for the enantioseparation of a broad range of chiral compounds, including cathinones.[1][6] These typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) and amylose tris((S)-α-methylbenzylcarbamate) (e.g., CHIRALPAK® AS-H).[1][6][7] Chiral ion-exchange CSPs are also particularly effective for separating ionizable basic compounds like cathinones.[1][8][9]
Q3: What is the crucial role of a basic additive in the mobile phase for separating cathinone enantiomers?
A3: A basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is critical for achieving good peak shapes and enhancing the resolution of cathinone enantiomers.[6] Cathinones are basic compounds and can interact with acidic residual silanol (B1196071) groups on the silica (B1680970) support of the CSP, which leads to peak tailing. The basic additive in the mobile phase minimizes these undesirable interactions by competing for these active sites.[6]
Q4: How does temperature affect the chiral separation of cathinone enantiomers?
A4: Column temperature can significantly influence enantioseparation. Generally, lower temperatures tend to improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[6] However, the optimal temperature may vary depending on the specific analytes and chromatographic conditions.
Q5: What are chiral selectors in the context of Capillary Electrophoresis (CE) for cathinone separation?
A5: In CE, chiral selectors are compounds added to the background electrolyte to create a chiral environment. For cathinone derivatives, various β-cyclodextrin derivatives, such as acetyl-β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin, have proven to be effective chiral selectors.[2] The separation occurs due to the formation of inclusion complexes with different stabilities between the enantiomers and the cyclodextrin.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor or No Enantiomeric Resolution | Inappropriate Chiral Stationary Phase (CSP). | Select a CSP known to be effective for cathinones, such as polysaccharide-based (e.g., CHIRALPAK® AD-H, AS-H) or chiral ion-exchange columns.[1][6][8][9] |
| Suboptimal mobile phase composition. | Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane, heptane). Ensure the presence of a basic additive like DEA or TEA.[6] | |
| Incorrect flow rate. | Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to allow for more interaction time between the enantiomers and the CSP, which can improve resolution.[6] | |
| Inappropriate temperature. | Experiment with adjusting the column temperature. Lower temperatures often lead to better resolution.[6] | |
| Significant Peak Tailing | Strong interaction with residual silanol groups. | Ensure a basic additive (e.g., 0.1% DEA or TEA) is included in the mobile phase to mask the acidic silanol groups on the CSP support.[6] |
| Sample overload. | Reduce the concentration or volume of the injected sample. High concentrations can saturate the stationary phase, leading to poor peak shape.[6] | |
| Column contamination or degradation. | Flush the column with an appropriate solvent. If the issue persists, the column may need to be replaced.[6] | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Fluctuation in mobile phase composition. | Prepare fresh mobile phase and degas it properly before use to prevent bubble formation.[6] | |
| Temperature fluctuations. | Use a column oven to maintain a constant and stable temperature. | |
| Low Signal Intensity | Inappropriate detection wavelength. | Optimize the UV detection wavelength based on the absorbance spectrum of the cathinone derivative. Common wavelengths are 254 nm or 280 nm.[1] |
| Low sample concentration. | Increase the concentration of the sample, being mindful of potential sample overload. |
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the chiral separation of cathinone enantiomers.
Table 1: HPLC Chiral Separation Parameters for Cathinone Derivatives
| Cathinone Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Reference |
| Various | CHIRALPAK® AS-H | n-hexane/isopropanol/TEA (97:3:0.1) | 1.0 | >1.5 for 19/24 compounds | N/A | [7] |
| This compound HCl | Chiralpak AD-H | n-Heptane/Ethanol/DEA (92:8:0.1) | 1.0 | >2.0 | N/A | [10] |
| MDPV | Chiralpak AD-H | n-Hexane/Ethanol/TEA (97:3:0.1) | 0.5 | Good separation | N/A | [1] |
Table 2: Capillary Electrophoresis Chiral Separation of Cathinone Derivatives
| Chiral Selector | Background Electrolyte | Resolution Factors (Rs) | Reference |
| β-cyclodextrin derivatives | 10 mM sodium phosphate (B84403) buffer (pH 2.5) | 0.3 to 6.2 | [2] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers
This protocol outlines a general procedure for the analytical separation of this compound enantiomers using HPLC with a polysaccharide-based CSP.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral column: e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm)[1][7]
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v)[1]
-
Sample: Racemic cathinone (e.g., 1 mg/mL in mobile phase)
-
0.45 µm syringe filter
2. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the desired ratio. Degas the mobile phase for at least 15 minutes using an ultrasonic bath.[6]
-
Sample Preparation: Dissolve the racemic cathinone sample in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention times, resolution (Rs), and selectivity (α) for the enantiomers.
-
-
Optimization: If separation is not optimal, systematically vary the mobile phase composition (e.g., the percentage of alcohol modifier) and the flow rate.[6]
Protocol 2: Chiral Capillary Electrophoresis (CE) Separation
This protocol provides a general method for separating cathinone enantiomers using CE with a cyclodextrin-based chiral selector.
1. Materials and Equipment:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Background Electrolyte (BGE): e.g., 10 mM sodium phosphate buffer, pH 2.5[2]
-
Chiral Selector: e.g., 10 mM acetyl-β-cyclodextrin in BGE[2]
-
Sample: Racemic cathinone (e.g., 1 mg/mL in water)[2]
2. Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.
-
BGE and Sample Preparation: Prepare the BGE and dissolve the chiral selector. Dissolve the sample in water.
-
Electrophoretic Conditions:
-
Analysis:
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject the sample.
-
Apply the voltage and record the electropherogram.
-
Determine the migration times and resolution of the enantiomers.
-
Visualizations
Caption: Workflow for chiral HPLC separation of this compound enantiomers.
Caption: Logical troubleshooting flow for poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation of new designer drugs (Cathinones) on chiral ion-exchange type stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
Improving the stability of cathine in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of cathine in aqueous solutions for experimental use. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative stability data to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
| Problem | Question | Possible Causes & Solutions |
| Solution Discoloration (e.g., yellowing) | My this compound solution has turned yellow. What does this mean and how can I prevent it? | Cause: Discoloration often indicates oxidative degradation of the this compound molecule. This can be accelerated by exposure to light, elevated temperatures, or alkaline pH. Solutions: • pH Control: Maintain the pH of your aqueous solution in the acidic range, ideally between 4 and 6. This compound is significantly more stable under acidic conditions.[1][2] • Light Protection: Prepare and store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[2] • Temperature Control: Store stock solutions at or below -20°C. For working solutions, prepare them fresh and keep them on ice or at refrigerated temperatures (2-8°C) for the duration of the experiment.[1][3][4] • Inert Atmosphere: For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.[2] |
| Loss of Potency / Inconsistent Results | I'm observing a decrease in the expected biological effect of my this compound solution over time, or my results are not reproducible. What could be the cause? | Cause: A loss of potency is a direct result of this compound degradation. Inconsistent results can stem from variable degradation rates between solution preparations. The primary degradation pathways include oxidation and dimerization, especially in non-acidic conditions.[2] Solutions: • Solvent Choice: For stock solutions, consider using acetonitrile (B52724) (ACN) as it has been shown to be a more suitable solvent for storing cathinones compared to methanol (B129727) (MeOH).[2][5] If an aqueous buffer is required, ensure it is acidic. • Fresh Preparation: Prepare working solutions fresh for each experiment from a frozen, stabilized stock solution. Avoid repeated freeze-thaw cycles. • pH of Experimental Media: Be mindful of the pH of your cell culture media or vehicle for animal studies. If it is neutral or alkaline, minimize the time the this compound solution is in the media before application.[2] • Adsorption: Use low-adsorption plasticware or silanized glassware to prevent loss of the compound to container surfaces.[2] |
| Precipitate Formation | A precipitate has formed in my this compound solution after dilution in an aqueous buffer. How can I fix this? | Cause: this compound, particularly in its free base form, may have limited solubility in neutral or alkaline aqueous solutions. Precipitation can occur when a concentrated stock in an organic solvent is diluted into an aqueous buffer with a different pH. Solutions: • pH Adjustment: Ensure the pH of the aqueous buffer is in the acidic range (pH 4-6) to maintain the ionized, more soluble form of this compound. • Vigorous Mixing: When diluting the stock solution, add it dropwise to the aqueous buffer while vortexing or stirring to promote rapid dissolution and prevent localized high concentrations that can lead to precipitation. • Solubility Check: Verify the solubility of this compound in your specific buffer system at the desired concentration. You may need to adjust the final concentration or the composition of your buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound stock solution?
A1: To maximize stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Frozen at -20°C or below for long-term storage.[1][3][4]
-
Solvent: Acetonitrile (ACN) is often preferred over methanol (MeOH) for organic stock solutions.[2][5] For aqueous stocks, use an acidic buffer (pH 4-6).
-
Light: Protect from light using amber-colored vials or by storing in the dark.[2]
-
Atmosphere: For extended storage, purge the vial with an inert gas (nitrogen or argon) to minimize oxidation.[2]
Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?
A2: Both pH and temperature are critical factors. This compound is significantly more stable in acidic conditions (pH 4-6) and is susceptible to degradation in neutral or alkaline solutions.[1][2] Higher temperatures accelerate the rate of degradation. Therefore, it is recommended to work with solutions at low temperatures (e.g., on ice) and store them frozen.[1][3][4]
Q3: What are the main degradation pathways for this compound?
A3: While this compound itself lacks the β-keto group that is a primary site of instability in cathinones, as a phenylethylamine, it is susceptible to oxidation. The primary degradation pathways for related compounds involve oxidation of the amino group and potential dimerization.[2]
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the use of antioxidants can be an effective strategy to mitigate oxidative degradation, although specific data for this compound is limited. Common antioxidants used for stabilizing pharmaceuticals include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The choice and concentration of an antioxidant would need to be optimized for your specific experimental system to avoid interference.
Q5: What analytical methods are recommended for quantifying this compound and its potential degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying this compound and separating it from potential degradation products.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization.[5] A validated, stability-indicating method is crucial for accurate assessment.
Quantitative Data on Cathinone and Related Compound Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize findings for structurally related cathinones and ephedrine, which can serve as a guide.
Table 1: Influence of Temperature on the Stability of Synthetic Cathinones in Methanol and Acetonitrile
| Compound | Solvent | Storage Temperature | % Remaining after 30 Days | Reference |
| Mephedrone | Methanol | Room Temperature (~20°C) | ~12% | [6] |
| Mephedrone | Methanol | Refrigerator (4°C) | ~77% | [6] |
| Mephedrone | Methanol | Freezer (-20°C) | Stable | [6] |
| Mephedrone | Acetonitrile | Room Temperature (~20°C) | ~67% | [6] |
| Mephedrone | Acetonitrile | Refrigerator (4°C) | Stable | [6] |
| Mephedrone | Acetonitrile | Freezer (-20°C) | Stable | [6] |
Table 2: Influence of pH and Temperature on the Half-life of Synthetic Cathinones in Urine
| Compound Class | pH | Storage Temperature | Estimated Half-life | Reference |
| Secondary Amine Cathinones | 4 | Elevated (32°C) | 10.4 days - 13.2 months | [1] |
| Secondary Amine Cathinones | 4 | Ambient (20°C) | 1.8 - 14.2 months | [1] |
| Secondary Amine Cathinones | 4 | Refrigerated (4°C) | Stable over 6 months | [1] |
| Secondary Amine Cathinones | 4 | Frozen (-20°C) | Stable over 6 months | [1] |
| Secondary Amine Cathinones | 8 | Elevated (32°C) | Significant loss within hours | [1] |
Table 3: Stability of Ephedrine Sulfate in Aqueous Solution
| Concentration | Solvent | Storage Temperature | Duration | % Remaining | Reference |
| 5 mg/mL | 0.9% NaCl | Ambient Temperature | 60 days | >90% | [4] |
| 5 mg/mL | 0.9% NaCl | Refrigerator (4°C) | 60 days | >90% | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stabilized aqueous stock solution of this compound hydrochloride.
-
Materials:
-
This compound hydrochloride
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks
-
Sterile, low-adsorption microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh the required amount of this compound hydrochloride to prepare the desired volume of a 10 mM solution.
-
Dissolve the this compound hydrochloride in approximately 80% of the final volume of HPLC-grade water in a volumetric flask.
-
Measure the pH of the solution. If the pH is above 6.0, adjust it to between 4.5 and 5.5 by adding 0.1 M HCl dropwise while gently stirring.
-
Once the desired pH is reached, add HPLC-grade water to the final volume.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the stock solution into single-use, light-protecting (amber) vials or tubes.
-
If storing for an extended period, purge the headspace of each vial with nitrogen or argon gas before sealing.
-
Label the vials clearly and store them at -20°C or below.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and to validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions (perform in separate, appropriately sealed vials):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at shorter time intervals (e.g., 1, 4, 12 hours) due to expected faster degradation. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C. Withdraw aliquots at various time points (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose a vial of the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in foil and placed in the same chamber.
-
-
Sample Analysis:
-
Dilute all stressed samples and a non-degraded control to a suitable concentration with the mobile phase of your analytical method.
-
Analyze all samples using a validated stability-indicating method (e.g., LC-MS/MS) to quantify the remaining this compound and detect the formation of degradation products.
-
Visualizations
References
- 1. US10869845B1 - Ephedrine compositions and methods - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Ephedrine Sulfate at Ambient Temperature and 4 deg C in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine using novel extraction methods and GC−MS - Enlighten Theses [theses.gla.ac.uk]
- 6. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 7. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cathine Extraction from Catha edulis Leaves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of cathine from Catha edulis leaves.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and related alkaloids from Catha edulis.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low this compound yield can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:
-
Plant Material Quality: The concentration of alkaloids varies depending on the age and type of the leaves. Younger, tender leaves generally contain higher concentrations of the precursor cathinone (B1664624), which converts to this compound upon drying and storage.[1][2] Older, tougher leaves tend to have higher initial concentrations of this compound.[1] Ensure you are using the appropriate part of the plant for your desired alkaloid. The "dimma" (red leaf) type is reported to have more cathinone than the "dallota" (white leaf) type.[3]
-
Drying and Storage: Improper drying and storage can lead to the degradation of alkaloids. While cathinone is unstable and degrades into this compound, improper conditions can lead to further degradation of both compounds.[4][5] Air-drying or freeze-drying can be used to preserve the alkaloids.[3][6] For long-term storage, dried material is preferable as cathinone is more stable in this form compared to frozen fresh leaves.[3][4]
-
Extraction Solvent Selection: The choice of solvent is critical. Polar solvents like methanol (B129727) and ethanol (B145695) are effective for extracting hydrophilic compounds.[7] Acidified water (e.g., with 1% acetic acid or 0.1 M HCl) is commonly used to protonate the alkaloids, increasing their solubility in the aqueous phase during initial extraction steps.[8][9] For liquid-liquid extraction of the free base, non-polar solvents like diethyl ether, chloroform (B151607), or methylene (B1212753) chloride are used.[3][10][11]
-
pH Optimization: The pH of the extraction medium significantly impacts yield. An acidic pH is crucial during the initial aqueous extraction to ensure the alkaloids are in their salt form and thus soluble.[8][12] Conversely, a basic pH (around 9-10) is necessary to convert the alkaloid salts to their free base form for subsequent extraction into an organic solvent.[8][11]
-
Extraction Method: Simple maceration can be time-consuming and result in incomplete extraction.[7] Techniques like ultrasound-assisted extraction (UAE) can improve yields and reduce extraction time by enhancing cell disruption.[13] However, be mindful that UAE can generate heat, which may degrade thermolabile compounds.[13]
Q2: I am observing significant degradation of cathinone to this compound during my extraction. How can I minimize this conversion?
A2: The conversion of cathinone to this compound is a natural process that occurs after harvesting.[3][5] To minimize this, consider the following:
-
Start with Fresh Material: Whenever possible, use fresh or properly frozen leaves, as the conversion process accelerates upon harvesting and drying.[3][9]
-
Control Temperature: Avoid high temperatures during extraction. If using methods that generate heat, such as UAE or rotary evaporation, ensure the temperature is carefully controlled.[13][14] For instance, when concentrating organic extracts, the temperature should not exceed 40°C.[14]
-
Work Quickly: Minimize the time between harvesting, drying (if applicable), and extraction to reduce the window for enzymatic and chemical conversion.[11]
Q3: My final extract contains a high level of impurities. What purification steps can I take?
A3: Co-extraction of undesirable compounds is a common issue in natural product extraction.[7] To improve the purity of your this compound extract:
-
Acid-Base Partitioning: A crucial step is the acid-base extraction (or liquid-liquid extraction). After an initial acidic aqueous extraction, washing the aqueous phase with a non-polar solvent (like chloroform) can remove neutral organic compounds and other impurities.[10] Subsequently, basifying the aqueous layer and extracting the alkaloids into an organic solvent will leave behind water-soluble impurities.
-
Solid-Phase Extraction (SPE): SPE can be an effective cleanup step. Cartridges like C18 can be used to retain the alkaloids while allowing more polar impurities to pass through. The retained alkaloids can then be eluted with a suitable solvent.[15]
-
Preparative Chromatography: For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[8] This method can separate this compound from other closely related alkaloids and impurities.
Q4: I am having trouble with emulsion formation during liquid-liquid extraction. How can I resolve this?
A4: Emulsions are a common problem when partitioning aqueous and organic phases, especially with plant extracts that contain surfactants. To break an emulsion:
-
Centrifugation: This is often the most effective method. The increased gravitational force helps to separate the two phases.
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Patience: Sometimes, allowing the mixture to stand for an extended period can lead to phase separation.
-
Solvent Choice: The choice of organic solvent can influence emulsion formation. Some solvents are more prone to forming emulsions than others.
Data Presentation: this compound Extraction Yields
The following table summarizes quantitative data on this compound and cathinone content and extraction recoveries from various studies.
| Parameter | Method | Plant Material | Result | Reference |
| Concentration | LC-MS/MS Analysis | Fresh Leaves | 0.115% - 0.158% cathinone | [16][17] |
| LC-MS/MS Analysis | Dried Leaves | 0.021% - 0.023% cathinone | [16][17] | |
| Not Specified | Fresh Leaves | 0.95 mg/g cathinone (average) | [16] | |
| Recovery | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Spiked Khat Sample | 80% - 86% | [8][16] |
| Solvent Extraction (HCl) | Spiked Khat Sample | 90.7% - 105.2% | [16] | |
| Purity | Preparative HPLC | Crude Oxalate Salt | >98% | [8][16] |
| Yield | Ethanol Extraction | Fresh to Dry Leaves | 22% of fresh weight | [18] |
Experimental Protocols
Below are detailed methodologies for common this compound extraction techniques.
Protocol 1: Acid-Base Extraction for this compound
This is a classic method for selectively extracting basic alkaloids like this compound.
-
Sample Preparation:
-
Use approximately 10 grams of fresh or freeze-dried Catha edulis leaves.[9]
-
If using fresh leaves, chop them into small pieces. If using dried leaves, grind them into a fine powder.
-
-
Acidic Extraction:
-
Purification (Optional but Recommended):
-
Wash the acidic aqueous extract with a non-polar solvent like chloroform or diethyl ether to remove neutral impurities. Discard the organic layer.
-
-
Basification:
-
Slowly add a base, such as 10% sodium hydroxide (B78521) (NaOH) solution, to the acidic extract until the pH reaches approximately 9-10.[8][9] This will convert the this compound hydrochloride to its free base form.
-
-
Organic Solvent Extraction:
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.[14]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE can enhance extraction efficiency and reduce extraction time.
-
Sample Preparation:
-
Place a known amount of powdered, dried Catha edulis leaves into a glass vessel.
-
-
Solvent Addition:
-
Ultrasonication:
-
Filtration and Further Processing:
-
After sonication, filter the mixture.
-
The resulting extract can then be further purified using the acid-base extraction steps outlined in Protocol 1.
-
Visualizations
Experimental Workflow for Acid-Base Extraction
Caption: Workflow for the acid-base extraction of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting guide for low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 3. swgdrug.org [swgdrug.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry, Pharmacology, and Toxicology of Khat (Catha Edulis Forsk): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Identification of Cathinone in Khat ( Catha edulis ): A Time Study | Semantic Scholar [semanticscholar.org]
- 7. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative HPLC for large scale isolation, and salting-out assisted liquid–liquid extraction based method for HPLC–DAD determination of khat (Catha edulis Forsk) alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 10. The Identification of Cathinone in Khat (Catha edulis): A Time Study [erowid.org]
- 11. Catha Edulis Extraction | DMT-Nexus forum [forum.dmt-nexus.me]
- 12. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 13. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of cathinone and this compound in Khat plant material by LC-MS/MS: Fresh vs. dried leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ukessays.com [ukessays.com]
- 19. iris.unipa.it [iris.unipa.it]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Cathine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of cathine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix (e.g., urine, blood, oral fluid).[1] These interfering components, which can include phospholipids (B1166683), salts, and endogenous metabolites, can either suppress or enhance the analyte's signal.[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS/MS analysis.[1][2]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: In this method, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column.[1] A blank, extracted matrix sample is then injected.[1] Any significant dip or rise in the constant signal baseline at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike: This quantitative method compares the peak area of a this compound standard spiked into a pre-extracted blank matrix with the peak area of the same standard in a neat solvent.[1] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100[1]
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]
Q3: What are the most effective strategies to minimize matrix effects in this compound analysis?
A3: A multi-faceted approach is typically the most effective strategy for mitigating matrix effects. This includes a combination of:
-
Efficient Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[1][3] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][3]
-
Optimized Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[2]
-
Use of a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard that co-elutes with this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Analyte Signal / Poor Sensitivity | Significant Ion Suppression: Co-elution of endogenous matrix components like phospholipids or high salt concentrations in the final extract.[1] | Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Consider using phospholipid removal plates or cartridges.[1][4] Optimize Chromatography: Adjust the chromatographic gradient to separate the this compound peak from the ion suppression zone identified through post-column infusion.[1] Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2] |
| Inaccurate Quantification / High Bias | Ion Suppression or Enhancement: Co-eluting compounds are either reducing or increasing the ionization efficiency of this compound.[1][2] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[2] Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[2] |
| Poor Reproducibility (High %CV) | Variable Matrix Effects: Inconsistent levels of interfering components across different sample lots.[1] Inconsistent Sample Preparation: Manual sample preparation can introduce variability. | Automate Sample Preparation: If possible, use an automated system to improve the consistency of your sample preparation.[1] Evaluate Matrix Lot Variability: Assess matrix effects across multiple batches of blank matrix to understand the extent of the variability.[1] Implement a Robust Internal Standard Strategy: A SIL-IS is crucial for correcting variations between samples.[1] |
| Peak Shape Distortion (e.g., tailing, fronting) | Matrix Overload or Interference: High concentrations of matrix components can negatively affect the chromatography and the ionization process.[2] | Enhance Sample Cleanup: A more effective sample preparation method will reduce the overall matrix load on the analytical column and in the ion source.[2] Check for Phospholipid Contamination: Phospholipids are a common cause of ion suppression and can accumulate on the column, leading to poor peak shape. Implement a phospholipid removal step in your sample preparation.[2][4] |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the readily available literature, the following tables summarize representative matrix effect and recovery data for a range of synthetic cathinones in common biological matrices. This data can provide a general understanding of the expected performance of different sample preparation methods.
Table 1: Matrix Effect and Recovery of Synthetic Cathinones in Human Urine
| Analyte(s) | Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| 73 Synthetic Cathinones & Metabolites | Dilution | < 20% deviation | Not specified |
| 20 Hallucinogens, Cathinones, & Cannabinoids | Liquid-Liquid Extraction (LLE) | >25% suppression or enhancement for 9 analytes | >70% for most analytes |
| 16 Synthetic Cathinones & 10 Metabolites | Not specified | <100% (ion suppression) | Not specified |
Note: The matrix effect was reported to be "satisfactory" with a deviation lower than 20% in one study. Another study noted significant ion suppression or enhancement for nine of the twenty analytes investigated.
Experimental Protocols
1. Protocol for Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a general guideline for quantifying matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a neat solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Spike): Extract a blank biological matrix (e.g., drug-free urine) using your established sample preparation method. Spike the extracted matrix with the this compound standard to the same final concentration as Set A.
-
Set C (Pre-Spike): Spike the blank biological matrix with the this compound standard at the same concentration as Set A before performing the sample preparation procedure.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%): (Peak Area of Set C / Peak Area of Set B) * 100
-
2. General Protocol for Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific application and cathinone (B1664624) of interest.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard. Adjust the pH to approximately 6 with a phosphate (B84403) buffer.[1]
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6).[1] Do not allow the cartridge to dry.[1]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1]
-
Washing:
-
Elution: Elute the cathinones with two aliquots of 1.5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (e.g., 80:20:2 v/v/v).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1] Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
References
Enhancing the sensitivity of cathine detection in low-concentration samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of cathine, particularly in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low sensitivity in this compound detection?
Low sensitivity in this compound detection can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Sample Preparation: Inefficient extraction of this compound from the sample matrix can significantly reduce the amount of analyte reaching the instrument. This can be due to an inappropriate extraction method (e.g., LLE, SPE), incorrect pH, or the wrong choice of solvent.[1] Sample degradation due to improper storage conditions (temperature, pH) can also lead to lower concentrations.[2]
-
Instrumental Parameters: Suboptimal settings on your analytical instrument (GC-MS, LC-MS/MS) are a frequent cause of poor sensitivity. This includes incorrect injection volume, inappropriate temperature settings in GC, or a non-optimized mobile phase in LC.[2][3] For MS detectors, issues with the ion source or detector voltage can also be a factor.[4]
-
Matrix Effects: Components of the biological matrix (e.g., urine, blood) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and a weaker signal.[4]
-
Column Performance: A contaminated or degraded analytical column can lead to poor peak shape and reduced signal intensity.[2]
Q2: How can I improve the extraction efficiency of this compound from biological samples?
To enhance extraction efficiency, consider the following:
-
Method Selection: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used for cathinone (B1664624) analysis.[1][5] The choice depends on the sample matrix and available resources. SPE can often provide cleaner extracts and higher recovery.
-
pH Optimization: this compound is a basic compound. Adjusting the pH of the sample to a basic level (typically pH 9-10) before extraction with an organic solvent will neutralize its charge and improve its partitioning into the organic phase.[6]
-
Solvent Selection: For LLE, use a water-immiscible organic solvent that has a good affinity for this compound. Common choices include ethyl acetate (B1210297) and a mixture of hexane (B92381) and isoamyl alcohol.[1]
-
SPE Sorbent: For SPE, a cation-exchange sorbent is often effective for extracting basic compounds like this compound.
Q3: What are the recommended storage conditions for samples containing this compound?
Proper sample storage is crucial to prevent degradation. For cathinone-like compounds, the following is recommended:
-
Temperature: For long-term storage, freezing at -20°C or lower is best, as most cathinones remain stable for at least one month under these conditions.[2] Refrigeration at 4-5°C is suitable for short-term storage (1-3 days).[2] Room temperature storage should be avoided as significant degradation can occur.[2]
-
pH: Cathinones are considerably more stable in acidic conditions. If the analytical method allows, consider acidifying the samples.[2] Avoid alkaline conditions during storage as degradation is dramatically accelerated.[2]
-
Solvent: If preparing stock solutions, using acetonitrile (B52724) (ACN) is generally preferred over methanol (B129727) (MeOH) for better stability.[2]
Troubleshooting Guides
Issue 1: Low or No Signal Detected in LC-MS/MS Analysis
Symptoms:
-
The peak for this compound is very small or absent, even in spiked samples.
-
The signal-to-noise ratio is below the acceptable limit.[7]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for this compound. | Use established multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) transitions for this compound. The [M+H]+ ion is typically selected as the precursor ion.[5] |
| Ion Suppression | Infuse a standard solution of this compound directly into the mass spectrometer. Then, perform a post-column infusion of the standard while injecting a blank matrix extract. A drop in the signal during the elution of matrix components indicates ion suppression.[4] | Improve sample cleanup using a more effective SPE protocol. Dilute the sample to reduce the concentration of interfering matrix components. Modify the chromatographic conditions to separate this compound from the interfering compounds. |
| Mobile Phase Issues | Ensure the mobile phase composition is correct and that the solvents are of high purity (HPLC-grade or better).[2] For basic compounds like this compound, using a buffer at a pH 2-3 units below the analyte's pKa can improve peak shape.[2] | Prepare fresh mobile phase. Consider adding a small amount of an acid modifier like formic acid or ammonium (B1175870) formate (B1220265) to the aqueous phase to improve protonation and signal intensity in positive ion mode. |
| Instrument Contamination | A dirty ion source can significantly reduce sensitivity. | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. |
Issue 2: Poor Peak Shape and Low Sensitivity in GC-MS Analysis
Symptoms:
-
This compound peak is broad, tailing, or splitting.
-
The peak height is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Active Sites in the GC System | Inject a known standard. If peak tailing is observed, active sites are likely present. | Deactivate the injector liner with a silylating agent. Use a liner with glass wool to trap non-volatile matrix components. Trim the front end of the analytical column to remove contamination. |
| Thermal Degradation | Cathinones can be thermally labile.[8] | Lower the injector temperature. Use a pulsed splitless injection to transfer the analyte to the column quickly at a lower temperature. Derivatization of the ketone functional group can also improve thermal stability.[8] |
| Inappropriate Derivatization | If using derivatization, the reaction may be incomplete. | Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample extract is completely dry before adding the derivatization reagent. |
| Column Bleed | High column bleed can increase background noise and obscure small peaks. | Condition the column according to the manufacturer's instructions. Use a low-bleed column suitable for mass spectrometry. |
Quantitative Data Summary
The following tables summarize the Limits of Detection (LOD) and Quantification (LOQ) for this compound and related compounds using different analytical methods. These values are critical for determining the sensitivity of an analytical method.[7][9]
Table 1: LOD and LOQ of this compound and Related Compounds by GC-MS
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | Oral Fluid | 10.0 | 20.0 | [6] |
| Cathinone | Oral Fluid | 10.0 | 20.0 | [6] |
| Methcathinone | Oral Fluid | 10.0 | 20.0 | [6] |
| Ephedrine | Oral Fluid | 10.0 | 20.0 | [6] |
| Various Synthetic Cathinones | Blood | 5 | 10 | [10] |
Table 2: LOD and LOQ of Synthetic Cathinones by LC-MS/MS
| Analyte(s) | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Mephedrone, Methylone, etc. | Urine | 5 - 20 | 20 - 50 | [1] |
| 16 Synthetic Cathinones | Urine | 0.005 - 0.01 (µg/mL) | 0.01 - 0.02 (µg/mL) | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol provides a general methodology for the extraction of this compound from urine samples using SPE.
Materials:
-
Cation-exchange SPE cartridges
-
Urine sample
-
Internal standard (e.g., this compound-d3)
-
pH 6.0 phosphate (B84403) buffer
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonia solution (5%)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Add 1 mL of pH 6.0 phosphate buffer and vortex. Centrifuge to pellet any solids.
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound from the cartridge using 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonia (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis or a derivatizing agent for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C (can be optimized to prevent thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Sample Preparation (with Derivatization):
-
Follow the SPE protocol to extract this compound.
-
Ensure the extracted residue is completely dry.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and incubate at 70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Visualizations
Caption: General experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. LOD and LOQ in Analytical Chemistry [chemistryjobinsight.com]
- 8. ojp.gov [ojp.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
Strategies to minimize cathine degradation during sample storage
This technical support center provides guidance on minimizing the degradation of cathine during sample storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples for accurate analysis.
Troubleshooting Guide: Common Issues in this compound Sample Storage
This guide addresses specific problems researchers may encounter during the storage and analysis of this compound samples.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable this compound concentration in aged samples. | This compound degradation due to improper storage temperature. | Store samples at or below -20°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but freezing is highly recommended to minimize degradation.[1][2][3] |
| Alkaline pH of the sample matrix (e.g., urine, blood). | Adjust the pH of the sample to an acidic range (around pH 4) before storage. Cathinones are significantly more stable under acidic conditions.[1][2][4][5] | |
| Exposure to light. | Store samples in amber vials or wrap containers in aluminum foil to protect them from light. | |
| Inconsistent results between replicate analyses of the same sample. | Non-homogenous sample. | Ensure the sample is thoroughly mixed (e.g., vortexing) before aliquoting for storage or analysis. |
| Inconsistent storage conditions for different aliquots. | Store all aliquots from the same sample under identical conditions (temperature, light exposure, container type). | |
| Presence of unexpected peaks in chromatograms. | Formation of degradation products. | Review the known degradation pathways of cathinones. Consider analyzing for common degradation products, such as cathinone (B1664624), if the original sample may have contained it. The primary degradation pathway for cathinone is reduction to this compound.[6][7][8] |
| Dimerization of cathinone in the original sample before conversion to this compound. | If analyzing plant material, ensure it is dried properly to prevent the degradation and dimerization of cathinone.[7][9] | |
| Significant decrease in this compound concentration after a single freeze-thaw cycle. | This compound may be susceptible to degradation during the thawing process, especially at room temperature. | Thaw samples at a controlled refrigerated temperature (2-8°C) and analyze them as quickly as possible. Minimize the number of freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q1: What is the optimal temperature for long-term storage of this compound samples?
A1: For long-term stability, it is strongly recommended to store this compound samples, particularly in biological matrices like blood and urine, at -20°C or lower.[1][2][3] Studies on synthetic cathinones have shown that freezer storage significantly minimizes degradation over extended periods.[3][10]
Q2: How does pH affect the stability of this compound in urine samples?
A2: The stability of cathinones is highly dependent on pH. They are considerably more stable in acidic urine (pH 4) and degrade rapidly in alkaline urine (pH 8).[1][2][4][5] To ensure stability, it is advisable to acidify urine samples prior to storage.
Q3: Should I protect my this compound samples from light?
A3: Yes, exposure to light can contribute to the degradation of cathinones. It is best practice to store samples in amber-colored vials or tubes, or to wrap the containers in foil to protect them from light.
Q4: What type of collection tubes should I use for blood samples containing this compound?
A4: While specific studies on this compound are limited, research on synthetic cathinones suggests that the choice of anticoagulant and preservative can be important. Tubes containing sodium fluoride (B91410) (a preservative) have been used in stability studies of synthetic cathinones.[3] It is crucial to process and freeze blood samples as soon as possible after collection.
Q5: How many freeze-thaw cycles can my this compound samples withstand?
A5: It is recommended to minimize freeze-thaw cycles. Each cycle can potentially contribute to degradation. If multiple analyses are planned, it is best to aliquot the sample into smaller volumes before the initial freezing.
Experimental Concerns
Q6: My samples are from dried khat leaves. How should I store them?
A6: Drying khat leaves is an effective method for preserving cathinone, which then slowly converts to the more stable this compound.[6][8][11] Dried khat material has been shown to have detectable levels of cathinone and this compound for years when stored at room temperature.[6][11] For analytical purposes, storing the dried material in a cool, dark, and dry place is recommended.
Q7: What are the main degradation products of this compound I should be aware of?
A7: this compound itself is a primary degradation product of cathinone.[6][7][8] Further degradation pathways for this compound are not as well-defined in the literature as those for synthetic cathinones. However, given its structure, oxidation could be a potential degradation route.
Q8: Can I use data from synthetic cathinone stability studies to inform my storage of this compound?
A8: Yes, in the absence of extensive this compound-specific stability data, the information from synthetic cathinone studies provides valuable guidance. The core chemical structure is similar, and factors like temperature and pH will have comparable effects on stability.[1][2][4][5]
Quantitative Data on Cathinone Stability
The following tables summarize the stability of cathinones under various storage conditions. While specific quantitative data for this compound is limited, the data for cathinone and its synthetic analogues provide a strong indication of the stability trends to be expected.
Table 1: Stability of Mephedrone (a Synthetic Cathinone) in Different Matrices and Temperatures over 30 Days
| Storage Temperature | Matrix | % Loss after 14 Days | % Loss after 30 Days |
| Room Temperature (~20°C) | Whole Blood (with Na₂EDTA) | Significant Degradation | 96.5% |
| Urine (unpreserved) | 41.7% | No significant change from day 14 | |
| Refrigerator (4°C) | Whole Blood (with Na₂EDTA) | 21.2% | 24.0% |
| Urine (unpreserved) | Stable | Stable | |
| Freezer (-20°C) | Whole Blood (with Na₂EDTA) | 27.6% | 25.5% |
| Urine (unpreserved) | Stable | Stable |
Data adapted from a study on synthetic cathinones, providing an indication of stability trends.[10]
Table 2: Stability of Various Synthetic Cathinones in Blood and Urine
| Compound | Matrix | Storage Condition | Half-life |
| 4-chloromethcathinone (4-CMC) | Blood | Room Temperature (24°C) | <1 day |
| Refrigerator (5°C) | 4 days | ||
| Freezer (-26°C) | 32 days | ||
| 3,4-methylenedioxy derivatives (e.g., pentylone) | Blood & Urine | All tested temperatures | Most stable |
| General Cathinones | Urine (pH 8) | Ambient Temperature | Hours to months (highly variable) |
| General Cathinones | Urine (pH 4) | Refrigerated & Frozen | Stable for 6 months |
This table illustrates the high variability in stability depending on the specific cathinone derivative, temperature, and pH.[1][2][4][5]
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Biological Matrix (e.g., Urine)
This protocol outlines a general procedure for conducting a stability study of this compound in a biological matrix.
1. Sample Preparation:
-
Obtain a pool of drug-free urine.
-
Spike the urine with a known concentration of a this compound standard solution (e.g., 100 ng/mL).
-
Divide the spiked urine into two main batches: one for immediate analysis (T=0) and one for stability testing.
-
For the stability testing batch, divide it further into aliquots for each storage condition and time point.
-
If investigating pH effects, adjust the pH of specific batches using appropriate buffers (e.g., to pH 4 and pH 8).
2. Storage:
-
Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, and -20°C).
-
Protect a subset of samples from light by using amber vials or wrapping them in foil.
3. Sample Analysis:
-
At each designated time point (e.g., 24 hours, 3 days, 7 days, 14 days, 30 days), retrieve the appropriate aliquots from each storage condition.
-
Allow frozen samples to thaw at a controlled temperature (e.g., 4°C).
-
Extract this compound from the urine samples using a validated extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction).
-
Analyze the extracted samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Data Analysis:
-
Calculate the concentration of this compound in each sample.
-
Compare the concentrations of the stored samples to the T=0 samples to determine the percentage of degradation.
-
Plot the percentage of remaining this compound against time for each storage condition.
Protocol 2: Sample Preparation for this compound Analysis from Dried Khat
1. Homogenization:
-
Grind a representative sample of the dried khat leaves into a fine, homogenous powder using a grinder or mortar and pestle.
2. Extraction:
-
Accurately weigh a portion of the powdered khat (e.g., 100 mg).
-
Add a suitable extraction solvent, such as methanol (B129727) or a slightly acidified aqueous solution.
-
Vortex or sonicate the mixture for a defined period (e.g., 30 minutes) to ensure efficient extraction.
-
Centrifuge the sample to pellet the solid plant material.
3. Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered extract as needed with the mobile phase or an appropriate solvent to bring the this compound concentration within the calibration range of the analytical instrument.
4. Analysis:
-
Analyze the prepared sample using a validated chromatographic method (e.g., HPLC-UV, LC-MS/MS, or GC-MS).
Visualizations
Caption: Key factors influencing this compound degradation and corresponding mitigation strategies.
Caption: A typical workflow for a this compound stability study.
References
- 1. ojp.gov [ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of Synthetic Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathinone preservation in khat evidence via drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 9. Chemistry, Pharmacology, and Toxicology of Khat (Catha Edulis Forsk): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Refinement of cathine dosage for reproducible behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of cathine dosage for reproducible behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound ((+)-norpseudoephedrine) is a psychoactive substance found in the Catha edulis (khat) plant and is structurally related to amphetamines.[1][2] Its primary mechanism of action involves increasing the levels of monoamine neurotransmitters, particularly dopamine (B1211576) and norepinephrine (B1679862), in the synaptic cleft.[1][2] This is achieved by this compound entering the presynaptic neuron through dopamine (DAT) and norepinephrine (NET) transporters, triggering the release of these neurotransmitters from storage vesicles, and inhibiting their reuptake.[1] This leads to prolonged and intensified signaling at postsynaptic receptors.[1]
Q2: What are the typical behavioral effects observed after this compound administration in animal models?
A2: this compound administration in rodent models typically produces psychostimulant effects, including increased locomotor activity, conditioned place preference (CPP), and self-administration, indicating its rewarding and reinforcing properties.[3][4][5] Dose-response relationships often follow an inverted U-shape, where higher doses may lead to a decrease in locomotor activity and the emergence of stereotyped behaviors.[6]
Q3: How potent is this compound compared to other psychostimulants?
A3: this compound is generally considered to be less potent than its parent compound, cathinone (B1664624), and amphetamine.[1][7] It is estimated to have approximately 7 to 10% of the potency of amphetamine.[2] However, it has a longer duration of action compared to cathinone.[7]
Q4: What are the key factors to consider for ensuring reproducibility in this compound behavioral studies?
A4: To enhance reproducibility, it is crucial to standardize several factors:
-
Drug Purity and Formulation: Use highly purified this compound and ensure its complete dissolution in the vehicle (e.g., saline, PBS).[8]
-
Animal Characteristics: Consistently use the same species, strain, sex, age, and weight of animals, as these can significantly influence drug metabolism and behavioral responses.[8]
-
Environmental Conditions: Maintain a consistent light-dark cycle, ambient temperature, and humidity.[8] Minimize noise and other stressors in the experimental setting.[8]
-
Habituation: Properly habituate animals to the testing environment and equipment to reduce novelty-induced behavioral changes.[8]
-
Experimental Procedures: The same experimenter should handle the animals to minimize variability from handling and olfactory cues.[8]
Troubleshooting Guide
Issue 1: High variability in locomotor activity data between subjects.
-
Question: My locomotor activity data shows high inter-individual variability even within the same treatment group. What could be the cause?
-
Answer: High variability can stem from several sources. First, verify the consistency of your this compound solution preparation and administration technique. Incomplete dissolution or inaccurate dosing can lead to varied effects.[8] Second, ensure that all animals are of the same sex and from a narrow age and weight range, as these factors affect drug metabolism.[8] If using female rodents, be aware that the estrous cycle can impact behavioral responses to psychostimulants; consider monitoring the cycle stage.[8] Finally, review your habituation protocol. Insufficient habituation to the locomotor activity chambers can result in novelty-induced hyperactivity, masking the drug's effects.[8] A common practice is to place animals in the chambers for 30-60 minutes for 1-2 days before the experiment.[8]
Issue 2: Failure to observe conditioned place preference (CPP) with this compound.
-
Question: I am not observing a significant conditioned place preference for this compound at doses reported in the literature. What should I troubleshoot?
-
Answer: Several factors can contribute to a lack of CPP. Ensure your this compound dose is within the effective range; doses that are too low may not be rewarding, while very high doses can be aversive.[4] The choice of apparatus and conditioning schedule is also critical. The environments to be conditioned should be sufficiently distinct to the animal. The number of conditioning and extinction sessions can also influence the outcome.[9][10] Also, consider the timing of the preference test after the last conditioning session.
Issue 3: Animals are not acquiring this compound self-administration.
-
Question: My rats are not reliably self-administering this compound. What are the potential reasons?
-
Answer: Acquisition of drug self-administration can be influenced by the training protocol and the drug dose.[11][12] If animals are naive to self-administration, initial training with a more reinforcing substance like cocaine or methamphetamine, followed by substitution with this compound, can be effective.[11] The dose of this compound is critical; an inverted U-shaped dose-response curve is typical, so the chosen dose must be reinforcing.[11] Ensure the catheter patency throughout the experiment, as a blocked catheter will prevent drug delivery. Also, the schedule of reinforcement (e.g., fixed ratio, progressive ratio) will impact response rates.[12]
Quantitative Data Summary
Table 1: this compound Dosage for Locomotor Activity Studies in Rodents
| Species/Strain | Dosage Range (mg/kg) | Administration Route | Key Findings |
| Rats | 10 - 80 | i.p. | Increased locomotor activity, with higher doses (40-80 mg/kg) showing a reduced effect compared to lower doses (10-20 mg/kg), suggesting an inverted U-shaped dose-response curve.[6] |
| Rats | 0.2 - 1.6 | Not specified | The highest dose (1.6 mg/kg) increased locomotor activity.[4] |
| Rats | up to 64 µg | Intracerebroventricular (ICV) | Dose-dependent increase in activity.[5] |
| Rats | 20 µg | Nucleus Accumbens (bilateral) | Five-fold increase in locomotor activity.[5] |
Table 2: this compound Dosage for Conditioned Place Preference (CPP) Studies in Rats
| Dosage Range (mg/kg) | Administration Route | Key Findings |
| 0.2 - 1.6 | Not specified | This compound produced a conditioned place preference at all doses except the lowest (0.2 mg/kg).[4] |
| 0.8 | Not specified | Produced a significant conditioned place preference, which was attenuated by a dopamine release inhibitor.[3] |
Table 3: this compound Dosage for Self-Administration Studies in Rats
| Dosage Range (mg/kg/infusion) | Administration Route | Key Findings |
| 0.1 - 3.2 (for 4-MEC, a cathinone derivative) | i.v. | At least one dose functioned as a reinforcer.[11] |
| 0.1 - 0.8 (for 4-MePPP, a cathinone derivative) | i.v. | Maintained high numbers of infusions per session and was a more effective reinforcer than methamphetamine.[11] |
Experimental Protocols
1. Locomotor Activity Assessment
-
Objective: To measure the effect of this compound on spontaneous locomotor activity in rodents.
-
Materials:
-
Locomotor activity chambers equipped with infrared beams.
-
This compound hydrochloride dissolved in sterile 0.9% saline.
-
Appropriate syringes and needles for the chosen administration route (e.g., intraperitoneal - i.p.).
-
-
Procedure:
-
Habituation: For 2-3 consecutive days, place the animals in the locomotor activity chambers for 30-60 minutes to allow them to acclimate to the environment.
-
Baseline Activity: On the test day, place the animals in the chambers and record their baseline locomotor activity for at least 30 minutes before any injection.
-
Administration: Administer the predetermined dose of this compound or vehicle (saline) via the chosen route (e.g., i.p.).
-
Data Recording: Immediately after injection, return the animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data by comparing the activity counts between the this compound-treated and vehicle-treated groups.
-
2. Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding properties of this compound.
-
Materials:
-
A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
-
This compound hydrochloride dissolved in sterile 0.9% saline.
-
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, allow the animals to freely explore all three compartments of the apparatus for 15-20 minutes. Record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for 6-8 days.
-
On alternate days, administer this compound and confine the animal to one of the outer compartments (the drug-paired side) for 30 minutes.
-
On the other days, administer the vehicle (saline) and confine the animal to the opposite compartment (the vehicle-paired side) for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced across subjects.
-
-
Post-Conditioning (Preference Test): The day after the last conditioning session, allow the animals to freely explore all three compartments for 15-20 minutes, with no drug or vehicle administered. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.[13]
-
3. Intravenous Self-Administration
-
Objective: To evaluate the reinforcing effects of this compound.
-
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Surgically implanted intravenous catheters.
-
This compound hydrochloride dissolved in sterile saline for infusion.
-
-
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each animal.[14] Allow for a recovery period of at least one week.
-
Acquisition Training:
-
Animals are often first trained to self-administer a known reinforcer like cocaine or food pellets on a fixed-ratio 1 (FR1) schedule, where one press on the active lever results in one infusion/reward.[12][15]
-
Once a stable response is established, saline can be substituted to extinguish the behavior before introducing this compound.
-
-
This compound Self-Administration:
-
Replace the training substance with the this compound solution.
-
Sessions are typically 1-2 hours daily. A press on the active lever results in an intravenous infusion of this compound, often paired with a light or tone cue. Presses on the inactive lever have no consequence.
-
-
Dose-Response Evaluation: Once stable self-administration is achieved, different doses of this compound can be tested to determine the dose-response function.
-
Data Analysis: The primary measure is the number of infusions earned per session. A significantly higher number of presses on the active lever compared to the inactive lever indicates that this compound is acting as a reinforcer.
-
Visualizations
Caption: Simplified signaling pathway of this compound at the monoamine synapse.
Caption: Experimental workflow for locomotor activity assessment.
Caption: Workflow for the conditioned place preference (CPP) experiment.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of learned behavior upon conditioned place preference to cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned place preference produced by the psychostimulant cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increases in the locomotor activity of rats after intracerebral administration of cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Appetite Suppressant D-norpseudoephedrine (this compound) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Ligand Identification and In Vitro Inhibitory Effects of this compound on 11 Major Human Drug Metabolizing Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 11. Self-administration and behavioral economics of second-generation synthetic cathinones in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-administration - Wikipedia [en.wikipedia.org]
- 13. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Addressing Analytical Interferences in Cathine Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cathine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference in this compound quantification?
The most significant challenges in accurately quantifying this compound and its analogs stem from matrix effects, analyte stability, co-eluting isomers, and thermal degradation during analysis.[1][2][3] Biological matrices like urine and blood contain numerous endogenous compounds that can interfere with the analysis.[4][5]
Q2: What are matrix effects and how can they impact my results?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[5][6] In the analysis of cathinones, endogenous components like phospholipids (B1166683) and salts are common causes of matrix effects.[5]
Q3: How can I determine if my analysis is affected by matrix effects?
Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[5]
-
Post-Column Infusion: A standard solution of the cathinone (B1664624) is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation in the constant signal baseline indicates the retention time at which ion suppression or enhancement occurs.[5]
-
Post-Extraction Spike: The response of a cathinone standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat solvent.[5] The matrix effect can be quantified using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[5][7]
Q4: My cathinone sample is degrading. What are the likely causes and how can I prevent this?
Cathinone stability is highly dependent on temperature and pH.[1] They are generally more stable when frozen and under acidic conditions.[1] Degradation is accelerated at room temperature and under alkaline conditions.[1] For example, some cathinones can be completely undetectable within 24 hours under certain storage conditions.[1] To mitigate degradation, it is crucial to store samples frozen (ideally at -40°C) and to consider acidification of the sample matrix.[1][8][9] The chemical structure also plays a role; pyrrolidine-type cathinones tend to be more stable.[1]
Q5: I am analyzing my samples using GC-MS and see poor peak shape or low sensitivity. What could be the issue?
For GC-MS analysis of cathinones, derivatization is often necessary to improve volatility, thermal stability, and chromatographic peak shape.[10][11] Poor peak shape, such as tailing, can be due to incomplete derivatization, leaving polar functional groups exposed, or active sites in the GC inlet or column.[12] Low sensitivity can result from inefficient derivatization or extensive fragmentation of the derivative.[12] Additionally, cathinones can undergo thermal degradation in the GC inlet, especially at high temperatures.[2][13]
Q6: Why is the separation of cathinone isomers important and how can it be achieved?
Different isomers of cathinones can have significantly different pharmacological and toxicological properties.[3][14] Since many isomers are isobaric, they cannot be distinguished by mass spectrometry alone.[3] Therefore, chromatographic separation is crucial for accurate identification and quantification.[3][14] Traditional C18 columns may not provide adequate separation.[3] Columns with alternative selectivities, such as those with a biphenyl (B1667301) stationary phase, can offer enhanced separation of structurally similar isomers through strong pi-pi interactions.[3][14]
Troubleshooting Guides
Issue 1: Poor Recovery During Sample Extraction
| Possible Cause | Suggested Solution(s) |
| Inefficient extraction method for the specific cathinone's polarity. | Optimize the sample preparation method. For polar cathinones, consider a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent.[5] |
| Incorrect pH for extraction. | Adjust the pH of the sample and solvents to be appropriate for the cathinone's pKa to ensure it is in a neutral form for effective extraction.[5][15] |
| Incomplete elution from the SPE cartridge. | Ensure the elution solvent is strong enough to displace the analyte from the sorbent. Test different solvent compositions and volumes.[5] |
| Analyte degradation during sample processing. | Evaluate analyte stability under different storage and processing conditions. Minimize sample processing time and keep samples cooled.[1][5] |
Issue 2: Inconsistent Results and Poor Reproducibility
| Possible Cause | Suggested Solution(s) |
| Variable matrix effects between different sample lots. | Evaluate matrix effects across multiple batches of blank matrix to assess variability. The use of a stable isotope-labeled internal standard is highly recommended to correct for these variations.[5] |
| Inconsistent sample preparation. | Automate the sample preparation process if possible to improve consistency. Ensure precise and consistent execution of each step.[5] |
| Instrument variability. | Ensure the LC-MS/MS or GC-MS system is properly maintained and calibrated.[5] |
Issue 3: Chromatographic Problems (Peak Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution(s) |
| Peak Tailing: Secondary interactions with the column, column contamination, or extra-column effects. | For basic compounds like cathinones, a low pH mobile phase can improve peak shape. Check for column contamination and flush if necessary. Minimize extra-column volume by using appropriate tubing and fittings.[16][17] |
| Peak Fronting: Sample overload. | Reduce the sample concentration or injection volume.[16] |
| Split Peaks: Partially plugged column frit or injection solvent stronger than the mobile phase. | Filter all samples and use an in-line filter. Ensure the injection solvent is compatible with or weaker than the mobile phase.[17] |
Quantitative Data Summary
Table 1: Performance of Different Extraction Methods for Cathinone Analysis
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Urine | Mephedrone, Methylone, etc. | 84 - 104 | [18][19] |
| Solid-Phase Extraction (SPE) | Blood | Mephedrone, Methylone, etc. | 81 - 93 | [18][19] |
| Magnetic Nanoparticle SPE | Urine | 16 Synthetic Cathinones | Not specified, but effective | [20] |
| Molecularly Imprinted Polymer SPE | Urine | 11 Synthetic Cathinones | Higher than conventional methods | [4] |
Table 2: Comparison of Analytical Methods for Cathinone Quantification
| Analytical Method | Matrix | Analyte(s) | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference(s) |
| GC-MS | Urine | Mephedrone, MDPV, etc. | 20 - 50 | 50 - 2000 | [21] |
| GC-MS | Urine | 16 Synthetic Cathinones | 10 - 20 | 5 - 5000 | [20][21] |
| LC-MS/MS | Urine & Blood | 22 Synthetic Cathinones | 0.25 - 5 | Not specified | [18][19] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cathinones from Urine
This protocol is a general guideline for a mixed-mode SPE procedure.
-
Sample Pre-treatment: To 0.5 mL of urine, add an appropriate internal standard and 0.5 mL of 2% formic acid. Vortex to mix.[22]
-
Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[21][22]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[5]
-
Washing:
-
Elution: Elute the cathinones with 2 x 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (e.g., 80:20:2 v/v/v).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.[5]
Protocol 2: Derivatization of Cathinones for GC-MS Analysis (Acylation with PFPA)
This protocol describes a common derivatization procedure using pentafluoropropionic anhydride (B1165640) (PFPA).
-
Sample Preparation: Evaporate the sample extract containing the cathinone and internal standard to dryness under a gentle stream of nitrogen.[12]
-
Derivatization:
-
Add 50 µL of ethyl acetate (B1210297) to the dried extract.
-
Add 50 µL of PFPA.
-
Vortex the mixture for 30 seconds.[12]
-
Incubate at 70°C for 20 minutes.[12]
-
-
Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.[12]
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.[12]
-
Analysis: Inject 1 µL of the reconstituted solution into the GC-MS.[12]
Visualizations
References
- 1. ojp.gov [ojp.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. restek.com [restek.com]
- 4. Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Are you struggling to separate synthetic cathinone isomers? Click here! [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. epruibiotech.com [epruibiotech.com]
- 17. agilent.com [agilent.com]
- 18. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Derivatization Reagents for GC-MS Analysis of Cathine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of derivatization reagents for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cathine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is a critical step in the GC-MS analysis of this compound for several reasons. Primarily, it enhances the volatility and thermal stability of the this compound molecule by converting its polar amine and hydroxyl groups into less polar, more stable derivatives. This process minimizes degradation in the high-temperature environment of the GC inlet and column. Additionally, derivatization improves chromatographic peak shape, leading to sharper, more symmetrical peaks and better separation from other components in the sample matrix. The resulting derivatives often produce unique and informative mass spectra with characteristic high mass-to-charge ratio (m/z) fragments, which increases the sensitivity and specificity of the analysis.
Q2: What are the most common types of derivatization reagents for this compound?
A2: The most common derivatization approaches for this compound fall into two main categories: acylation and silylation.
-
Acylation reagents , particularly fluorinated anhydrides, are widely recommended for cathinones. These reagents react with the primary amine and hydroxyl groups of this compound. Commonly used acylation reagents include Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA), and Trifluoroacetic Anhydride (TFAA).[1][2]
-
Silylation reagents , such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also used. These reagents introduce a trimethylsilyl (B98337) (TMS) group onto the active hydrogens of the amine and hydroxyl groups.
Q3: Which derivatization reagent is the best choice for this compound analysis?
A3: The optimal derivatization reagent depends on the specific requirements of the analysis. Based on validation parameters such as accuracy and relative standard deviation, Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) are often considered the best choices, followed by Trifluoroacetic Anhydride (TFAA).[1] One study comparing HFBA, PFPA, and TFAA for the analysis of cathinone (B1664624) and other amphetamine-related compounds found that PFPA provided the best sensitivity.[2][3]
Q4: Can issues like multiple unexpected peaks arise after derivatization?
A4: Yes, the formation of multiple or unexpected peaks for a single analyte can occur. This may be due to side reactions, degradation of the analyte or its derivative, or the formation of stereoisomers after derivatization. Optimizing reaction conditions such as temperature and time can help minimize these side reactions.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization and GC-MS analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Derivatization | 1. Presence of moisture in the sample or reagents.2. Incorrect reaction temperature or time.3. Insufficient amount of derivatizing agent.4. Degradation of the derivatizing agent. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under an inert gas.[4]2. Optimize the incubation time and temperature for this compound and the specific derivatizing agent.3. Use a molar excess of the derivatizing agent.[4]4. Use fresh, high-quality derivatizing agents.[4] |
| Poor Peak Shape (e.g., Tailing) | 1. Incomplete derivatization, leaving polar functional groups exposed.2. Active sites in the GC inlet liner or column. | 1. Re-optimize the derivatization procedure to ensure the reaction goes to completion.2. Use a deactivated inlet liner and condition the GC column according to the manufacturer's instructions.[4] |
| Low Sensitivity / Poor Detection Limits | 1. Inefficient derivatization.2. Extensive fragmentation of the derivative.3. Thermal degradation of the derivative in the GC inlet. | 1. Switch to a more effective derivatizing agent, such as PFPA or HFBA.[1][4]2. Select a derivatizing agent that produces a stable molecular ion or characteristic high-mass fragments. HFBA is known to produce more ions and multi-fragmentation patterns.[1][4]3. Lower the injector temperature to ensure the derivative is thermally stable.[4] |
| Interference from Internal Standard | Overlapping mass spectral ions between the derivatized analyte and the internal standard. | Select an internal standard with a different retention time and non-interfering mass fragments after derivatization.[4] |
Quantitative Data Summary
The following tables summarize quantitative data for the GC-MS analysis of this compound after derivatization with various reagents.
Table 1: Comparison of Acylation Reagents for this compound Derivatization
| Derivatization Reagent | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Key Findings |
| HFBA | 20 - 2000 | 20 | Provides good linearity and precision.[5] |
| PFPA | 5 or 10 - 1000 | 2.5 - 10 | Demonstrated to be the best for sensitivity in a comparative study.[2][3] |
| TFAA | 5 or 10 - 1000 | 2.5 - 10 | A suitable alternative to HFBA and PFPA.[2] |
Table 2: GC-MS Method Parameters for HFBA-Derivatized this compound
| Parameter | Value |
| Quantifier Ion (m/z) | 240 |
| Qualifier Ions (m/z) | 117, 330 |
| Intra-assay Precision (%) | < 12.5 |
| Inter-assay Precision (%) | < 9.5 |
| Intra-assay Accuracy (%) | -5.9 to 6.7 |
Data extracted from a validated method for this compound in oral fluid.[5]
Experimental Protocols
Protocol 1: Acylation of this compound with Heptafluorobutyric Anhydride (HFBA)
This protocol is for the derivatization of this compound in a dried extract, adapted from a method for oral fluid analysis.[5]
-
Sample Preparation: Evaporate the sample extract containing this compound and the internal standard to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of ethyl acetate (B1210297) to the dried residue.
-
Derivatization: Add 50 µL of HFBA to the reconstituted sample.
-
Incubation: Cap the vial, vortex thoroughly, and incubate at 65-70°C for 30 minutes.
-
Evaporation: Allow the sample to cool to room temperature and then evaporate the mixture to dryness under a stream of nitrogen.
-
Final Reconstitution: Reconstitute the dried derivative in 50 µL of ethyl acetate.
-
Analysis: Inject 2 µL of the final solution into the GC-MS system.
Protocol 2: Acylation of this compound with Pentafluoropropionic Anhydride (PFPA)
This is a general protocol for the derivatization of cathinones with PFPA and can be adapted for this compound.[4]
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of ethyl acetate to the dried extract.
-
Derivatization: Add 50 µL of PFPA to the reconstituted sample.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Incubation: Incubate the mixture at 70°C for 20 minutes.
-
Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.
-
Final Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the reconstituted solution into the GC-MS.
Protocol 3: Silylation of this compound with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This is a general protocol for the silylation of amphetamine-like substances and can be adapted for this compound.
-
Sample Preparation: Ensure the sample extract containing this compound is completely dry. The presence of water can inhibit the reaction.
-
Reconstitution: Dissolve the dried extract in a suitable anhydrous solvent (e.g., pyridine (B92270) or ethyl acetate).
-
Derivatization: Add an excess of MSTFA to the sample solution. A catalyst such as trimethylchlorosilane (TMCS) can be included to enhance the reaction for hindered groups.
-
Incubation: Heat the mixture at 70°C for 10-20 minutes.
-
Analysis: Inject an aliquot of the derivatized solution directly into the GC-MS.
Visualizations
References
- 1. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Cathine Recovery During Solid-Phase Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the recovery of cathine during solid-phase extraction (SPE). Below you will find a comprehensive guide structured in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the solid-phase extraction of this compound.
Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I address them?
Low recovery of this compound is a frequent challenge and can stem from several factors throughout the SPE workflow. The primary contributors are often related to the chemical instability of this compound and suboptimal SPE method parameters.[1]
Key Troubleshooting Steps:
-
pH Control: this compound is a basic compound. Ensure the sample pH is adjusted to be below the pKa of this compound before loading it onto the SPE cartridge. This ensures the molecule is protonated and can effectively bind to cation-exchange sorbents.[1]
-
Sorbent Selection: For basic compounds like this compound, cation-exchange or mixed-mode sorbents (combining reversed-phase and ion-exchange) are generally more effective than purely reversed-phase sorbents.[1] Mixed-mode sorbents can offer superior recovery and cleaner extracts.
-
Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the this compound. A common strategy involves using a weak organic solvent or an acidified aqueous solution.[1] An overly strong wash solvent can lead to premature elution of the target analyte.[2][3]
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For cation-exchange sorbents, a basic organic solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) or acetonitrile, is typically used to neutralize the this compound and facilitate its elution.[1]
-
Flow Rate: A slower flow rate during sample loading and elution can enhance the interaction between this compound and the sorbent, leading to improved recovery.[1][4]
-
Sample Stability: Cathinones can be unstable and prone to degradation under neutral or alkaline conditions and at elevated temperatures.[1] Storing and processing samples in acidic conditions and at low temperatures can help minimize degradation.[1] Repeated freeze-thaw cycles should also be avoided by aliquoting samples.[1]
Q2: My this compound recovery is inconsistent between samples. What could be causing this variability?
Inconsistent recovery often points to a lack of reproducibility in the SPE procedure.
Potential Causes and Solutions:
-
Inconsistent Sample Pre-treatment: Ensure that all samples are subjected to the exact same pre-treatment steps, including pH adjustment and the addition of any internal standards.[5]
-
Cartridge Drying: Do not allow the SPE cartridge to dry out between the conditioning, equilibration, and sample loading steps, unless specified by the protocol.[1][2]
-
Variable Flow Rates: Use a consistent and slow flow rate for sample loading and elution across all samples.[1][2] Automation can help in maintaining consistency.[3]
-
Incomplete Elution: Ensure the elution solvent volume is sufficient to fully elute the this compound from the sorbent. You can try eluting with two separate, smaller volumes.[2]
Q3: I am observing significant matrix effects in my final extract. How can I obtain a cleaner sample?
Matrix effects can interfere with the accurate quantification of this compound. A cleaner extract can be achieved by optimizing the SPE method.
Strategies for Cleaner Extracts:
-
Sorbent Choice: Mixed-mode sorbents often provide cleaner extracts compared to other types of sorbents by utilizing orthogonal retention mechanisms to remove different types of interferences.[1]
-
Optimized Wash Steps: The wash step is critical for removing interferences. Experiment with different wash solvents of varying strengths to find the optimal solvent that removes the maximum amount of interferences without eluting the this compound.[1]
-
Fractionation: If co-eluting interferences are a problem, consider a fractionation step. This involves using a series of wash and elution solvents of increasing strength to selectively elute the interferences before eluting the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound extraction?
For a basic compound like this compound, cation-exchange sorbents are highly effective.[1] Mixed-mode sorbents that incorporate both cation-exchange and reversed-phase functionalities are often considered the best choice as they can provide high recovery and excellent sample cleanup.[1][6]
Q2: What is the optimal pH for sample loading during this compound SPE?
The sample should be acidified to a pH below the pKa of this compound to ensure it is in its protonated (charged) form, which allows for strong retention on a cation-exchange sorbent.[1] A common practice is to adjust the sample pH to around 6.0 using a phosphate (B84403) buffer.[6][7]
Q3: What is a suitable elution solvent for this compound from a cation-exchange sorbent?
A basic elution solvent is required to neutralize the charge on the this compound molecule and disrupt its interaction with the cation-exchange sorbent. A commonly used and effective elution solvent is a mixture of an organic solvent with a small percentage of ammonium hydroxide, for example, 5% ammonium hydroxide in methanol or a methylene (B1212753) chloride-isopropanol-ammonium hydroxide mixture.[1][6]
Q4: Can I use a reversed-phase SPE cartridge for this compound extraction?
While it is possible to use a reversed-phase sorbent like C18, it may not be the most optimal choice for a polar and basic compound like this compound.[8] Retention can be weak, leading to lower and more variable recoveries. If using a reversed-phase sorbent, careful optimization of the sample pH and wash/elution solvent composition is crucial.
Quantitative Data
The following tables summarize quantitative data on the recovery of cathinones using different SPE methods. While specific data for this compound is limited, the data for structurally similar synthetic cathinones provides valuable insights into expected performance.
Table 1: Recovery of Synthetic Cathinones Using Mixed-Mode SPE (MCX µElution Plates) [9]
| Analyte | Average Recovery (%) | % RSD |
| Mephedrone | 96.2 | 4.8 |
| Methedrone | 94.5 | 5.1 |
| Methylone | 98.1 | 3.9 |
| Butylone | 97.6 | 4.2 |
| MDPV | 92.3 | 6.5 |
| α-PVP | 95.8 | 4.5 |
| Pentedrone | 93.7 | 5.8 |
| Pentylone | 96.9 | 4.1 |
| Naphyrone | 91.5 | 7.2 |
Table 2: Recovery of Khat Alkaloids using Strong Cation Exchange (SCX)-SPE vs. Liquid-Liquid Extraction (LLE) [8]
| Analyte | SCX-SPE Recovery (%) | LLE Recovery (%) |
| Cathinone | 94 - 102 | 87 - 90 |
| This compound | 94 - 102 | 87 - 90 |
| Norephedrine | 94 - 102 | 87 - 90 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Mixed-Mode Solid-Phase Extraction (MCX) for Cathinones in Urine [9]
-
Sample Pre-treatment: To 0.5 mL of urine, add an internal standard and 0.5 mL of 2% formic acid. Vortex to mix.
-
Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate well with 200 µL of methanol, followed by 200 µL of water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
-
Washing:
-
Wash with 200 µL of 2% formic acid in water.
-
Wash with 200 µL of acetonitrile.
-
-
Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.
-
Final Extract: The eluate can be directly injected into an LC-MS/MS system.
Protocol 2: Mixed-Mode SPE for Cathinones in Hair [6][10]
-
Sample Digestion: Add 1 mL of 0.1 M aqueous sodium hydroxide solution containing internal standards to the hair sample in a glass tube. Digest for 30 minutes at room temperature.
-
Neutralization and Dilution: Add 4 mL of 0.1 M phosphate buffer (pH 6) to the solution, mix, and centrifuge at 3000 rpm for 10 minutes.
-
SPE Column Conditioning: Sequentially add 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6) to the SPE column.
-
Sample Application: Apply the supernatant from the digested sample to the conditioned SPE column.
-
Washing:
-
Rinse the sorbent with deionized water.
-
Rinse with acetic acid.
-
Rinse with methanol.
-
-
Drying: Dry the column after washing.
-
Elution: Elute the analytes with 3 mL of an elution solvent consisting of methylene chloride–isopropanol–ammonium hydroxide.
-
Evaporation and Reconstitution: Add 200 µL of mobile phase to the eluate and evaporate to the mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the experimental workflows and key decision points in the solid-phase extraction of this compound.
Caption: General workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting logic for low this compound recovery in SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. promochrom.com [promochrom.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Psychoactive Effects of Cathine and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the psychoactive and physiological effects of cathine, the primary active alkaloid in the khat plant (Catha edulis), and amphetamine, a potent synthetic central nervous system (CNS) stimulant. This analysis is supported by experimental data to elucidate the similarities and distinctions in their mechanisms of action, receptor affinities, and behavioral outcomes.
Executive Summary
Both this compound and amphetamine are phenethylamine (B48288) derivatives that exert their stimulant effects primarily by increasing the synaptic concentrations of monoamine neurotransmitters, particularly dopamine (B1211576) and norepinephrine (B1679862).[1][2] While their qualitative effects are similar, including increased alertness, euphoria, and appetite suppression, notable differences exist in their potency and pharmacokinetics.[3][4][5] Amphetamine is generally considered to be a more potent psychostimulant than this compound.[6] These differences are rooted in their distinct interactions with monoamine transporters and their metabolic pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies, offering a direct comparison of the binding affinities and behavioral potencies of this compound and amphetamine.
Table 1: Monoamine Transporter Binding Affinity
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin (B10506) Transporter (SERT) |
| d-Amphetamine | High Affinity | Very High Affinity[7] | Low Affinity[8] |
| Cathinone (B1664624) | High Affinity | High Affinity | Lower Affinity than DAT/NET[9] |
| -log IC50 / Ki (nM) Values | Data varies across studies | Data varies across studies | Data varies across studies |
Note: Specific binding affinity values (Ki or IC50) can vary significantly between different experimental setups (e.g., tissue source, radioligand used). The table reflects the general selectivity profile reported in the literature. Amphetamine and cathinone both show a preference for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).[8]
Table 2: Comparative Behavioral Potency (Animal Models)
| Behavioral Assay | d-Amphetamine (ED50) | dl-Cathinone (ED50) | Potency Ratio (d-Amphetamine:dl-Cathinone) | Species |
| Drug Discrimination | 0.21 mg/kg | 0.24 mg/kg | ~1:1 (Equipotent) | Rats |
| Operant Responding | More Potent | Less Potent | 1:3 | Rats |
| Locomotor Activity | More Potent | Less Potent | 2-4 times more potent | Monkeys |
ED50 (Effective Dose, 50%) is the dose that produces a half-maximal response. The potency ratio indicates how much more potent one drug is compared to another. In some behavioral paradigms, such as drug discrimination studies, cathinone and d-amphetamine have shown comparable potency. However, in other assessments like operant responding and locomotor activity, d-amphetamine is reported to be two to four times more potent than cathinone.[3][6]
Key Pharmacological Differences
The primary structural difference between cathinone and amphetamine is the presence of a ketone group on the β-carbon of the phenethylamine backbone in cathinone.[2][5] This modification influences its polarity and interaction with monoamine transporters.
Mechanism of Action: A Comparative Overview
Both amphetamine and cathinone are indirect-acting sympathomimetics. Their primary mechanism involves the release of monoamines from presynaptic nerve terminals and, to a lesser extent, the inhibition of monoamine reuptake.[1][2][10]
Amphetamine's Mechanism:
-
Uptake: Amphetamine enters the presynaptic neuron via the dopamine transporter (DAT) and norepinephrine transporter (NET).[7]
-
Vesicular Disruption: Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing dopamine and norepinephrine to be released from synaptic vesicles into the cytoplasm.[11]
-
Reverse Transport: The resulting high cytoplasmic concentration of neurotransmitters leads to their efflux into the synaptic cleft through a reversal of DAT and NET function.[7][12]
-
Reuptake Inhibition: Amphetamine also competitively inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft.[10]
Cathinone's Mechanism: The mechanism of action for cathinone is largely analogous to that of amphetamine.[1][2] It also enters presynaptic neurons via DAT and NET, promotes the release of dopamine and norepinephrine from vesicles, and induces reverse transport of these neurotransmitters into the synapse.[1] However, some studies suggest that cathinones may have a reduced ability to interact with VMAT2 compared to amphetamines, which could contribute to differences in their long-term effects.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of common experimental protocols used in the comparative analysis of these psychostimulants.
Locomotor Activity Studies
Objective: To quantify the stimulant effects of a substance on spontaneous movement in animal models.
Methodology:
-
Subjects: Typically mice or rats are used.[13]
-
Apparatus: Animals are placed in an open-field arena equipped with infrared beams or video tracking software to monitor movement.[8]
-
Procedure:
-
Animals are habituated to the test environment.
-
A baseline level of locomotor activity is recorded.
-
The test compound (this compound or amphetamine) or a vehicle control is administered (e.g., intraperitoneally).
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.
-
Dose-response curves are generated to determine the potency and efficacy of each compound.[14]
-
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters (e.g., dopamine) in specific brain regions of awake, freely moving animals.[15][16][17]
Methodology:
-
Subjects: Rats are commonly used.
-
Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into a target brain region, such as the striatum or nucleus accumbens.[18]
-
Procedure:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Basal dialysate samples are collected to establish baseline neurotransmitter levels.
-
The drug of interest is administered, and dialysate samples are collected at regular intervals.
-
Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[19]
-
Psychoactive and Physiological Effects
Both cathinone and amphetamine produce a similar spectrum of psychoactive effects, characteristic of CNS stimulants.[4]
Common Effects:
-
CNS: Euphoria, increased wakefulness, arousal, enhanced motivation, and talkativeness. High doses can lead to anxiety, paranoia, and psychosis.
-
Peripheral: Increased heart rate and blood pressure, mydriasis (pupil dilation), and appetite suppression.[4][5]
Distinguishing Features:
-
Potency: As previously noted, d-amphetamine is generally more potent than cathinone.[3][6]
-
Duration of Action: Some studies suggest that cathinone and amphetamine have equivalent durations of action in certain behavioral tests.[3] However, the pharmacokinetics differ, with cathinone having a reported elimination half-life of approximately 1.5 hours in humans after chewing khat leaves, which is shorter than that of amphetamine.[2][20]
-
Aversive Properties: One notable difference reported is the weaker potency of cathinone in producing conditioned taste aversion, suggesting it may have less aversive properties compared to amphetamine at equivalent stimulant doses.[3]
Conclusion
This compound and amphetamine share a common pharmacophore and mechanism of action, leading to a largely overlapping profile of psychoactive and physiological effects. Both substances act as potent releasers of dopamine and norepinephrine. The primary distinctions lie in their relative potencies and pharmacokinetic profiles, with amphetamine generally being the more potent and longer-lasting compound. The presence of a β-keto group in cathinone is the key structural feature responsible for these differences. This comparative analysis provides a foundational understanding for researchers in pharmacology and drug development, highlighting the subtle but significant ways in which minor structural modifications can alter the pharmacological profile of psychoactive compounds.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. Cathinone - Wikipedia [en.wikipedia.org]
- 3. Comparative effects of cathinone and amphetamine on fixed-interval operant responding: a rate-dependency analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphetamine-like effects in humans of the khat alkaloid cathinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khat use and appetite: An overview and comparison of amphetamine, khat and cathinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the behavioral effects of l- and dl-cathinone and d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin receptor affinity of cathinone and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical similarities between d,l-cathinone and d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 13. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A direct comparison of amphetamine-induced behaviours and regional brain dopamine release in the rat using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of cathinone, this compound and norephedrine after the chewing of khat leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cathine's Anorectic Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anorectic effects of cathine with other well-established appetite suppressants, namely amphetamine, sibutramine, and fenfluramine, based on available preclinical data. The information is intended to support research and development efforts in the field of obesity treatment.
Comparative Efficacy of Anorectic Agents
The following table summarizes the quantitative data on the anorectic effects of this compound and comparator drugs from preclinical studies. The data highlights the dose-dependent reduction in food intake and body weight observed with these compounds.
| Compound | Animal Model | Dose Range | Route of Administration | Key Findings |
| This compound (D-norpseudoephedrine) | Male Sprague-Dawley rats | 10 - 40 mg/kg | Intraperitoneal (i.p.) | Inhibited chow food intake by approximately 4.9g to 6.6g relative to baseline. Doses of 10-50 mg/kg have been shown to reduce food intake. |
| Amphetamine | Male rats | 2.0 mg/kg | Subcutaneous (s.c.) | Produced significant hypophagia (reduced food intake) in the first 6 hours post-administration. |
| Sibutramine | Male Lister hooded rats | 0.5 - 3.0 mg/kg | Not specified | Dose-dependently reduced palatable mash intake; a 3.0 mg/kg dose suppressed daily weight gain for 24-72 hours. |
| Sibutramine | Male Wistar rats (dietary-obese) | 3 mg/kg/day | Oral (p.o.) | Decreased food intake and reduced final body weight by 10% compared to controls after 21 days. |
| Fenfluramine | Male Wistar rats | 5 mg/kg (b.i.d.) | Intraperitoneal (i.p.) | Reduced food intake and body weight over a 4-day treatment period. |
| Fenfluramine | Rats | 10 mg/kg/day | Not specified | Markedly dropped daily food intake for the first 1-2 days of a 5-day treatment period. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for evaluating the anorectic effects of compounds in rodent models.
General Protocol for Acute Food Intake Studies
-
Animals: Male mice or rats are commonly used. Diet-induced obese (DIO) models are also employed to mimic the human obese state.
-
Acclimatization: Animals are acclimatized to the specific diet, such as a palatable wet mash, for a set period (e.g., 4 hours per day) before the study begins.
-
Housing: Animals are typically housed individually to allow for accurate measurement of food intake. Reverse-phase lighting schedules may be used, with drug administration occurring at the onset of the dark (active) phase.
-
Drug Administration: Test compounds are administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.), or intravenous (i.v.).
-
Food Intake Measurement: Following drug administration, food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: The anorectic effect is often quantified by determining the ED50 value (the dose that produces 50% of the maximum inhibitory effect) for food intake reduction.
-
Pharmacokinetic Analysis: Blood samples may be collected at the end of the study or from satellite groups of animals to analyze the pharmacokinetic profile of the drug.
Chronic Administration and Body Weight Studies
-
Animals and Diet: Diet-induced obese rats are often used to assess the long-term efficacy of weight-loss compounds. These animals have ad libitum access to both regular chow and a palatable high-fat, high-sugar diet.
-
Drug Administration: The test compound is administered daily for an extended period (e.g., 21 or 23 days) at a fixed dose.
-
Measurements: Body weight and food intake are measured daily. Total fat mass can be assessed using techniques like nuclear magnetic resonance (NMR) at the beginning and end of the study.
-
Metabolic Parameters: At the end of the study, blood samples can be collected to measure various metabolic parameters, including glucose, insulin, and leptin levels. Glucose tolerance tests may also be performed.
Visualizing Mechanisms and Workflows
This compound's Anorectic Signaling Pathway
This compound's appetite-suppressing effects are primarily mediated through its action on the dopaminergic system within the nucleus accumbens shell (NAcSh), a key brain region involved in reward and motivation. This compound increases the levels of dopamine (B1211576) in the synapse, which then acts on D1 and D2-like dopamine receptors on neurons within the NAcSh. The activation of these receptors is necessary for the subsequent reduction in food intake and body weight.
Caption: this compound's signaling pathway leading to its anorectic effect.
Preclinical Anorectic Drug Evaluation Workflow
The evaluation of a potential anorectic drug in a preclinical setting follows a structured workflow, from initial screening to more comprehensive long-term studies. This process is designed to assess both the efficacy and safety of the compound before it can be considered for clinical trials.
Cross-Reactivity of Cathine in Amphetamine Immunoassays: A Comparative Guide for Researchers
An objective analysis of the cross-reactivity of cathine with commercially available amphetamine immunoassays, providing researchers, scientists, and drug development professionals with essential data for accurate screening and interpretation.
This guide offers a comprehensive comparison of the performance of various amphetamine immunoassays in detecting this compound, a natural amphetamine-like substance found in the khat plant. Understanding the cross-reactivity of this compound is crucial for toxicological screening, forensic analysis, and the development of more specific drug detection methods. This report summarizes quantitative data, presents detailed experimental protocols, and provides visual diagrams to elucidate key workflows.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used for the initial screening of drugs of abuse due to their speed and high throughput. These tests utilize antibodies to detect specific drug classes. However, the structural similarity between different compounds can lead to cross-reactivity, where a substance other than the target analyte is detected by the antibody, potentially resulting in a false-positive result. This compound, also known as (+)-norpseudoephedrine, shares a structural resemblance to amphetamine, making its cross-reactivity with amphetamine immunoassays a significant consideration. Accurate assessment of this cross-reactivity is vital to avoid misinterpretation of screening results and to ensure appropriate confirmatory testing is conducted.
Comparative Cross-Reactivity Data
The cross-reactivity of this compound and its stereoisomer, norpseudoephedrine, varies considerably across different commercial amphetamine immunoassay platforms. The following table summarizes the concentration of the cross-reactant required to produce a result equivalent to the cutoff calibrator for several widely used assays. A lower concentration indicates higher cross-reactivity.
| Immunoassay Platform | Assay Name | Cross-Reactant | Calibrator | Concentration for Positive Result |
| Siemens Healthineers | Emit® II Plus Amphetamines Assay | nor-Pseudoephedrine | d-Methamphetamine | 40 ng/mL |
| 70 ng/mL | ||||
| 170 ng/mL | ||||
| Cathinone (B1664624) | d-Methamphetamine | >100,000 ng/mL (Negative) | ||
| Abbott | SureStep™ Urine Drug Screen Panel | (+)-Norpseudoephedrine HCl (this compound) | d/l-Amphetamine | 150 ng/mL (equivalent to 100 ng/mL) |
| Thermo Fisher Scientific | CEDIA® Amphetamine/Ecstasy Assay | Cathinone | Not explicitly stated | Data not available in reviewed documents |
| Roche Diagnostics | COBAS INTEGRA® Amphetamines II | This compound | Not explicitly stated | Data not available in reviewed documents |
Note: The data presented is compiled from publicly available manufacturer's documentation and scientific studies. Cross-reactivity can vary between different lots of reagents.
Studies have shown that while some synthetic cathinone derivatives exhibit weak cross-reactivity with certain amphetamine immunoassays, such as the AxSYM® Amphetamine/Methamphetamine II and the CEDIA® Amphetamine/Ecstasy kit, others like the EMIT® II Plus Amphetamines kit show minimal cross-reactivity.[1] It is crucial to note that most standard amphetamine and methamphetamine immunoassays exhibit low cross-reactivity (<4%) towards a broad range of cathinone derivatives.[2] However, false-positive results for amphetamines can occur, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any immunoassay. Below are detailed methodologies for two common immunoassay techniques used for drugs of abuse screening.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Assessment
This protocol outlines a standard procedure for evaluating the cross-reactivity of this compound in a competitive ELISA format.
-
Plate Coating:
-
Dilute the anti-amphetamine antibody to its optimal concentration in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, pH 7.4) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% bovine serum albumin in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound and the standard (e.g., d-amphetamine) in drug-free urine or buffer.
-
In separate tubes, mix 50 µL of each dilution with 50 µL of a fixed concentration of enzyme-labeled amphetamine (conjugate).
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate four times as described in step 2.
-
-
Substrate Addition and Signal Detection:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculate the concentration of this compound that produces a 50% inhibition of the maximum signal (IC50).
-
Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Amphetamine / IC50 of this compound) x 100
-
Enzyme Multiplied Immunoassay Technique (EMIT) Protocol for Cross-Reactivity Assessment
The EMIT assay is a homogeneous immunoassay commonly used on automated clinical chemistry analyzers.
-
Reagent and Sample Preparation:
-
Allow all reagents, calibrators (including a negative and a cutoff calibrator), controls, and urine samples to equilibrate to the analyzer's operating temperature.
-
Prepare serial dilutions of this compound in certified drug-free human urine.
-
-
Assay Procedure (on an automated analyzer):
-
The analyzer automatically pipettes a precise volume of the urine sample (containing this compound) and the first reagent (containing antibodies to amphetamine and glucose-6-phosphate) into a reaction cuvette.
-
After a brief incubation, the second reagent (containing glucose-6-phosphate dehydrogenase labeled with an amphetamine derivative) is added.
-
The drug in the sample and the enzyme-labeled drug compete for the limited antibody binding sites.
-
The enzyme's activity is monitored by measuring the rate of formation of NADH from NAD+ at 340 nm.
-
-
Data Analysis:
-
The analyzer calculates the rate of absorbance change.
-
This rate is compared to the rate obtained for the cutoff calibrator.
-
The lowest concentration of this compound that produces a result equal to or greater than the cutoff calibrator is determined to be the minimum concentration required for a positive result.
-
Percent cross-reactivity can be calculated as: % Cross-Reactivity = (Concentration of Amphetamine at Cutoff / Minimum Concentration of this compound for Positive Result) x 100
-
Visualizing the Workflow
To better understand the experimental process for assessing cross-reactivity, the following diagrams illustrate the key steps.
Caption: Experimental workflow for immunoassay cross-reactivity assessment.
Caption: Principle of competitive immunoassay.
Conclusion
The assessment of this compound cross-reactivity in amphetamine immunoassays reveals a variable landscape of detection across different platforms. While many modern assays demonstrate low cross-reactivity, the potential for false-positive results remains, particularly at high concentrations of this compound. This guide underscores the critical need for researchers and clinicians to be aware of the specific performance characteristics of the immunoassay they employ. Furthermore, all presumptive positive results from screening immunoassays should be confirmed by a more specific and sensitive analytical method such as GC-MS or LC-MS/MS to ensure accurate and reliable drug testing results. The provided protocols and diagrams serve as a valuable resource for laboratories aiming to validate their screening methods and for researchers investigating the cross-reactivity of novel psychoactive substances.
References
A Comparative Analysis of the Neurotoxicity of Cathine and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathine, a naturally occurring psychostimulant found in the khat plant, and methamphetamine, a potent synthetic central nervous system stimulant, share structural similarities and psychoactive properties. However, their neurotoxic profiles exhibit significant differences. This guide provides a detailed comparative study of the neurotoxicity of this compound and methamphetamine, focusing on key mechanisms, quantitative toxicological data, and the experimental protocols used for their assessment. For the purpose of this comparison, data on methcathinone (B1676376), a close synthetic analogue of this compound, is used as a proxy due to the limited availability of specific neurotoxicity data on this compound itself.
Comparative Data on Neurotoxicity
The following table summarizes the key quantitative parameters related to the neurotoxicity of this compound (represented by methcathinone) and methamphetamine.
| Parameter | This compound (as Methcathinone) | Methamphetamine | Species/Model |
| Acute Toxicity (LD50) | Limited data available; LD50 for mephedrone (B570743) (a related synthetic cathinone) is 118.8 mg/kg (i.p.)[1] | 29 mg/kg (oral)[2], 55 mg/kg (i.p.)[3] | Rat, Mouse[1][3] |
| Dopamine (B1211576) Transporter (DAT) Density Reduction (Striatum) | ~16-24% reduction in abstinent users[3][4][5] | ~23-25% reduction in abstinent users[3][4][5] | Human |
| Dopamine (DA) Depletion (Striatum) | Induces significant decreases in DA levels[3][4] | Can cause a 50-61% decrease in DA levels in chronic users[6] | Human, Rat[6] |
| Serotonin (B10506) (5-HT) Depletion (Striatum) | Can induce decreases in 5-HT levels[3] | Less pronounced than DA depletion, but can occur[7] | Rat |
| Oxidative Stress | Induces oxidative stress, including increased reactive oxygen species (ROS) and decreased glutathione (B108866) levels[2][8] | Potently induces oxidative damage, including lipid peroxidation and protein carbonyl formation[9] | In vitro (SH-SY5Y cells), Rat[2][8][9] |
| Apoptosis (Caspase-3 Activation) | Induces caspase-3 activation[2][10] | Significantly increases cleaved caspase-3 levels[11] | In vitro (SH-SY5Y cells)[2][10][11] |
Mechanisms of Neurotoxicity
Both this compound and methamphetamine exert their neurotoxic effects through complex and overlapping mechanisms.
Methamphetamine-Induced Neurotoxicity
Methamphetamine neurotoxicity is well-documented and primarily targets dopaminergic neurons.[6] The key mechanisms include:
-
Excessive Dopamine Release and Oxidative Stress: Methamphetamine induces a massive release of dopamine into the synaptic cleft and neuronal cytoplasm. This excess dopamine undergoes auto-oxidation, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[8][9] This oxidative stress damages cellular components, including lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Methamphetamine can impair mitochondrial function by disrupting the electron transport chain, leading to decreased ATP production and increased ROS generation.[12]
-
Excitotoxicity: By increasing extracellular glutamate (B1630785) levels, methamphetamine can lead to overstimulation of glutamate receptors, resulting in excitotoxicity and neuronal damage.
-
Neuroinflammation: Methamphetamine activates microglia and astrocytes, the resident immune cells of the brain, triggering a neuroinflammatory response that contributes to neuronal injury.
-
Apoptosis: The culmination of these insults can trigger programmed cell death, or apoptosis, characterized by the activation of caspases, such as caspase-3.[11]
This compound (Methcathinone)-Induced Neurotoxicity
The neurotoxicity of cathinones is more varied and appears to be compound-specific. Generally, they are considered less neurotoxic than methamphetamine.[13] However, they can still induce significant neuronal damage through:
-
Disruption of Monoaminergic Systems: Similar to methamphetamine, cathinones increase the synaptic concentrations of dopamine, serotonin, and norepinephrine, which can lead to oxidative stress.[8]
-
Oxidative Stress: Synthetic cathinones have been shown to induce oxidative stress by increasing ROS production and depleting intracellular glutathione levels.[2]
-
Mitochondrial Impairment: Cathinones can cause mitochondrial membrane depolarization and deplete intracellular ATP, indicating mitochondrial dysfunction.[2]
-
Apoptosis: Treatment with synthetic cathinones has been demonstrated to activate caspase-3, leading to apoptosis in neuronal cell lines.[2][10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Methamphetamine-Induced Neurotoxicity
The following diagram illustrates the key signaling pathways involved in methamphetamine-induced neurotoxicity.
Caption: Methamphetamine-induced neurotoxicity signaling cascade.
Experimental Workflow for Neurotoxicity Assessment
The following diagram outlines a general experimental workflow for assessing the neurotoxicity of psychostimulants like this compound and methamphetamine.
Caption: General experimental workflow for neurotoxicity assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of neurotoxicity. Below are summaries of common experimental protocols.
In Vitro Neurotoxicity Assays
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are commonly cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Expose the cells to varying concentrations of the test compound (cathinone or methamphetamine) for a specified duration (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Caspase-3 Activity Assay for Apoptosis:
-
Culture and treat cells as described above.
-
Lyse the cells to release their contents.
-
Add a caspase-3 substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter).
-
Activated caspase-3 in apoptotic cells will cleave the substrate, releasing the reporter molecule.
-
Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.
-
In Vivo Neurotoxicity Studies
-
Animal Models and Dosing: Rodents (rats or mice) are commonly used. Drugs are typically administered via intraperitoneal (i.p.) or oral routes in single or multiple doses to mimic human usage patterns.
-
Measurement of Striatal Dopamine Levels by HPLC:
-
Following the designated treatment period, animals are euthanized, and the striatum is rapidly dissected and frozen.
-
The tissue is homogenized in an appropriate buffer.
-
The homogenate is centrifuged, and the supernatant is filtered.
-
The filtered sample is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.
-
The concentration of dopamine and its metabolites is quantified by comparing the peak areas to those of known standards.
-
Conclusion
The available evidence indicates that both this compound (as represented by its analogues) and methamphetamine are neurotoxic, primarily targeting the dopaminergic system. Methamphetamine appears to be the more potent neurotoxin, inducing significant and long-lasting damage to dopamine neurons. While cathinones are generally less neurotoxic, they still pose a considerable risk, and their neurotoxic potential can be exacerbated in the context of polysubstance use. Further research is warranted to fully elucidate the comparative neurotoxic profiles of these compounds and to develop effective strategies to mitigate their harmful effects.
References
- 1. Synthetic psychoactive cathinones: hypothermia and reduced lethality compared to methamphetamine and methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced Striatal Dopamine Transporter Density in Abstinent Methamphetamine and Methcathinone Users: Evidence from Positron Emission Tomography Studies with [11C]WIN-35,428 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Reduced striatal dopamine transporter density in abstinent methamphetamine and methcathinone users: evidence from positron emission tomography studies with [11C]WIN-35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Dopamine Neurone “Damage”: Methamphetamine Users vs. Parkinson's Disease – A Critical Assessment of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of CYP2D in rat brain in methamphetamine-induced striatal dopamine and serotonin release and behavioral sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differences between dextroamphetamine and methamphetamine: behavioral changes and oxidative damage in brain of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Forensic Identification of Cathine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the forensic identification of cathine. The objective is to offer a comparative overview of commonly employed techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is supported by experimental data from various scientific studies to aid in the selection of the most suitable methodology for specific analytical challenges in forensic toxicology and pharmaceutical research.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical technique is paramount for achieving the desired sensitivity, selectivity, and throughput in this compound analysis. The following table summarizes the performance data for GC-MS, LC-MS/MS, and HPLC-UV methods as reported in the literature for the quantification of this compound and its analogs in various biological matrices.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Extraction Method |
| GC-MS | This compound, Cathinone, Methcathinone, Ephedrine | Oral Fluid | 10 | 20 | 20 - 2,000 | Liquid-Liquid Extraction (LLE)[1][2] |
| GC-MS/MS | 11 Amphetamines & 34 Synthetic Cathinones | Whole Blood | 0.02 - 0.72 | 1 - 2.5 | Not Specified | Liquid-Liquid Extraction (LLE)[3][4] |
| LC-MS/MS | 16 Synthetic Cathinones & 10 Metabolites | Urine | Not Specified | 1 - 5 | 1 - 1,000 | Not Specified |
| LC-Q/TOF-MS | 22 Synthetic Cathinones | Urine & Blood | Not Specified | 0.25 - 5 | Not Specified | Solid-Phase Extraction (SPE)[5] |
| HPLC-UV | General Method (e.g., Caffeine) | Water | 0.01 (mg/L) | 0.02 (mg/L) | 0.122 - 125 (µg/mL) | Direct Injection/Dilution[6][7] |
Note: Direct comparison of HPLC-UV data for this compound is limited in the reviewed literature. The data presented is for a different analyte (caffeine) to illustrate the general performance of the technique. Validation parameters can vary significantly based on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols represent a generalized approach, and specific parameters may require optimization based on the sample matrix and laboratory instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the confirmatory analysis of this compound and other stimulants.[1]
a. Sample Preparation (Oral Fluid): [1]
-
To 0.5 mL of oral fluid, add an internal standard (e.g., amphetamine-d5).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
b. Derivatization: [1]
-
Reconstitute the dried extract in a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA).
-
Heat the mixture at 70°C for 30 minutes to form a volatile derivative suitable for GC analysis.
c. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC.
-
Chromatographic Separation: Utilize a capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature program to separate the analytes.
-
Mass Spectrometry Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of this compound in complex biological matrices like blood and urine.[8][9]
a. Sample Preparation (Urine/Blood):
-
Dilution: For urine samples, a simple "dilute-and-shoot" approach may be sufficient after centrifugation to remove particulates.
-
Protein Precipitation: For blood or plasma, protein precipitation with a solvent like acetonitrile (B52724) is a common first step.
-
Solid-Phase Extraction (SPE): For cleaner extracts and lower detection limits, SPE can be employed. This involves conditioning a sorbent cartridge, loading the sample, washing away interferences, and eluting the analytes of interest.[5]
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), selecting a specific precursor ion and one or more product ions for each analyte.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique, though it may lack the specificity of mass spectrometric methods for complex samples.
a. Sample Preparation:
-
Filtration: For relatively clean samples like dissolved powders or simple solutions, filtration through a 0.45 µm filter may be adequate.
-
Extraction: For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.
b. HPLC-UV Analysis: [10]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with an isocratic or gradient mobile phase, commonly a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol.
-
UV Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.
Mandatory Visualizations
This compound's Mechanism of Action: A Signaling Pathway
This compound, a sympathomimetic amine, primarily exerts its stimulant effects by increasing the synaptic concentrations of the monoamine neurotransmitters dopamine, norepinephrine, and to a lesser extent, serotonin.[11] It achieves this by acting as a releasing agent and a reuptake inhibitor at the respective monoamine transporters.[11]
Generalized Workflow for Forensic Identification of this compound
The following diagram illustrates a typical workflow for the forensic analysis of suspected this compound-containing samples, from receipt to final reporting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a Method for the Measurement of Caffeine in Water by HPLC-UV [scirp.org]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
Cathine vs. ephedrine: a comparative study of their sympathomimetic activity
Cathine vs. Ephedrine (B3423809): A Comparative Analysis of Sympathomimetic Activity
This guide provides an objective comparison of the sympathomimetic activities of this compound and ephedrine, focusing on their mechanisms of action, pharmacodynamics, and pharmacokinetic profiles. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.
Introduction
This compound ((+)-norpseudoephedrine) and ephedrine are structurally related psychoactive substances of the phenethylamine (B48288) class, both known for their stimulant and sympathomimetic properties.[1][2] this compound is a naturally occurring alkaloid found in the plant Catha edulis (khat), while ephedrine is the principal alkaloid in plants of the Ephedra species.[2][3] Although they share a similar chemical backbone, their pharmacological profiles exhibit key differences in mechanism, potency, and receptor interaction, which are critical for understanding their therapeutic and adverse effects. This guide compares their sympathomimetic activities based on available experimental data.
Mechanism of Action
Both this compound and ephedrine exert their effects by stimulating the sympathetic nervous system, but their primary mechanisms differ.
-
This compound: Primarily an indirect-acting sympathomimetic . Its main mechanism is to increase the concentration of monoamines in the synaptic cleft. It achieves this by acting as a norepinephrine (B1679862) releasing agent (NRA) and a dopamine (B1211576) releasing agent (DRA).[2][4] this compound enters the presynaptic neuron through the norepinephrine transporter (NET) and the dopamine transporter (DAT), where it displaces these neurotransmitters from their storage vesicles and promotes their release via reverse transport.[4] It also inhibits the reuptake of these monoamines.[4]
-
Ephedrine: Considered a mixed-acting sympathomimetic agent .[5][6] Its principal mechanism is the indirect stimulation of the adrenergic system by inducing the release of norepinephrine from sympathetic nerve endings.[1][7] However, there is evidence that ephedrine also possesses some direct agonist activity at α- and β-adrenergic receptors, although this action is considered weak and is a subject of some controversy.[1][8][9] Additionally, ephedrine can inhibit norepinephrine reuptake and weakly inhibit monoamine oxidase (MAO).[10]
Signaling Pathway Visualization
The following diagrams illustrate the primary mechanisms of action for this compound and ephedrine at the synaptic level.
Quantitative Data Comparison
The sympathomimetic activity of this compound and ephedrine can be quantified by their ability to induce monoamine release and their affinity for various receptors and transporters.
Table 1: Monoamine Releasing Activity (EC₅₀, nM)
EC₅₀ (half-maximal effective concentration) values represent the concentration of the drug required to elicit 50% of the maximal monoamine release. Lower values indicate higher potency.
| Compound | Norepinephrine (NE) Release | Dopamine (DA) Release | Serotonin (B10506) (5-HT) Release |
| This compound ((+)-Norpseudoephedrine) | 15.0 | 68.3 | >10,000 |
| (-)-Ephedrine ((1R,2S)-Ephedrine) | 6.4 | 42.9 | >10,000 |
(Data sourced from Rothman et al., as cited in Wikipedia[1])
Table 2: Adrenergic Receptor Binding Affinity (Kᵢ, nM)
Kᵢ (inhibition constant) values represent the concentration of the drug that blocks 50% of the radioligand binding to the receptor. Lower values indicate higher binding affinity.
| Compound | α₁ₐ-AR | α₂ₐ-AR | α₂C-AR |
| Norephedrine (B3415761) (1R,2S) | 5,300 | 4,200 | 1,800 |
| Ephedrine (1R,2S) | 9,900 | 4,300 | 3,300 |
| Norpseudoephedrine (this compound, 1S,2S) | 9,100 | 31,000 | 18,000 |
(Data sourced from Ma et al.[11])
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Ephedrine |
| Oral Bioavailability | Rapidly absorbed[4] | ~88%[1] |
| Elimination Half-life | 5.2 ± 3.4 hours[12] | Primarily unchanged in urine[1] |
| Primary Route of Elimination | Metabolized in liver, excreted in urine[4] | Renal (60-79% unchanged)[1] |
| Transporter Interaction | Substrate of OCT2 (Kₘ = 46.0 µM)[13] | Substrate of OCT2[13] |
Experimental Protocols
The quantitative data presented above are derived from established experimental methodologies designed to assess sympathomimetic activity.
In Vitro Assays
-
Monoamine Release Assay: This assay measures the ability of a compound to induce the release of neurotransmitters (dopamine, norepinephrine, serotonin) from presynaptic nerve terminals.
-
Methodology: Cells (e.g., HEK cells) are engineered to express a specific monoamine transporter (DAT, NET, or SERT). These cells are preloaded with a radiolabeled neurotransmitter (e.g., ³H-dopamine). The cells are then exposed to various concentrations of the test compound (this compound or ephedrine). The amount of radiolabeled neurotransmitter released into the extracellular medium is measured using scintillation counting. The data is then used to generate a concentration-response curve from which the EC₅₀ value is calculated.[1]
-
-
Radioligand Binding Assay: This technique is used to determine the binding affinity of a drug for a specific receptor subtype.
-
Methodology: Cell membranes from CHO or HEK cells expressing a specific human adrenergic receptor subtype (e.g., α₂ₐ-AR) are prepared. These membranes are incubated with a constant concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test drug. The amount of radioligand bound to the receptor is measured. The test drug competes with the radioligand for binding sites. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).[11]
-
In Vivo and Ex Vivo Models
-
Cardiovascular Response in Animal Models: This method assesses the overall physiological sympathomimetic effect.
-
Methodology: Anesthetized or pithed rats are instrumented to continuously monitor cardiovascular parameters like heart rate and blood pressure. The test compound is administered intravenously at escalating doses. The resulting changes in heart rate and blood pressure provide a measure of the compound's in vivo sympathomimetic (pressor) activity.[14]
-
-
Isolated Tissue Preparations: These experiments evaluate the direct action of a drug on specific tissues.
-
Methodology: A specific tissue, such as a segment of a blood vessel (e.g., guinea pig portal vein), is mounted in an organ bath containing a physiological salt solution.[5] The contractile force of the tissue is measured. Concentration-response curves are generated by adding cumulative concentrations of the test compound to the bath. This allows for the characterization of direct receptor-mediated effects, separate from indirect, system-wide effects.[15]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparing the sympathomimetic activity of two compounds.
Summary and Conclusion
Both this compound and ephedrine are effective sympathomimetics, but their profiles differ significantly.
-
Potency and Selectivity: Experimental data indicates that (-)-ephedrine is more potent than this compound in releasing both norepinephrine and dopamine.[1] Neither compound is a potent serotonin releaser. In terms of direct receptor interaction, the ephedrine stereoisomer (1R,2S-norephedrine) generally shows a higher binding affinity for alpha-adrenergic receptors compared to this compound ((+)-norpseudoephedrine).[11]
-
Mechanism: The primary distinction lies in their mechanism. This compound's effects are almost exclusively due to its role as a monoamine releaser and reuptake inhibitor.[4] Ephedrine, while also a potent norepinephrine releaser, has a more complex "mixed-acting" profile that includes weak direct interaction with adrenergic receptors.[1][6]
These differences are crucial for drug development and clinical application. The more complex pharmacology of ephedrine may contribute to a broader range of physiological effects and potential side effects compared to the more targeted monoamine-releasing action of this compound. Further research using the detailed protocols outlined in this guide is essential for fully elucidating the nuanced differences in their sympathomimetic activity.
References
- 1. Ephedrine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of psychoactive alkaloids from ephedra and catha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 5. ijbcp.com [ijbcp.com]
- 6. ijbcp.com [ijbcp.com]
- 7. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 8. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]
- 11. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of cathinone, this compound and norephedrine after the chewing of khat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers? [frontiersin.org]
- 14. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dmt.dk [dmt.dk]
A Comparative Guide to the Validation of Liquid Chromatography-Tandem Mass Spectrometry for Cathine Confirmation
This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the confirmation of cathine in biological samples. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols and presents supporting data to offer an objective performance evaluation of these two analytical techniques.
Introduction
This compound, a psychoactive substance found in the khat plant, is a stimulant that is structurally related to amphetamine. Its detection and confirmation in biological matrices are crucial in clinical toxicology, forensic analysis, and sports doping control. While both LC-MS/MS and GC-MS are powerful analytical tools for this purpose, they possess distinct advantages and disadvantages. LC-MS/MS is often favored for its high sensitivity, specificity, and reduced need for sample derivatization.[1][2] In contrast, GC-MS is a well-established and robust technique, though it frequently requires a derivatization step to improve the volatility and thermal stability of polar analytes like this compound.[3][4] This guide will explore the validation parameters of both methodologies to assist researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for this compound confirmation depends on various factors, including the required sensitivity, sample throughput, and the available instrumentation. The following tables summarize the key validation parameters for both techniques based on published literature.
Table 1: Comparison of Validation Parameters for this compound Confirmation
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL | 10 ng/mL | LC-MS/MS generally offers lower limits of detection.[5][6] |
| Limit of Quantification (LOQ) | 1 - 20 ng/mL | 20 ng/mL | Lower LOQs in LC-MS/MS allow for the quantification of trace amounts of this compound.[5][6] |
| Linearity (r²) | >0.99 | >0.98 | Both techniques demonstrate excellent linearity over a range of concentrations.[5][7] |
| Precision (%RSD) | <15% | <13% | Both methods provide good precision for quantitative analysis.[7] |
| Accuracy (%Bias) | -12.7% to 2.2% | -5.9% to 6.7% | Both techniques offer high accuracy in the quantification of this compound.[7] |
| Sample Preparation | Simpler (e.g., protein precipitation, dilute-and-shoot) | More complex (often requires derivatization) | The need for derivatization in GC-MS can increase sample preparation time and introduce potential for errors.[1] |
| Analysis Time | Shorter run times | Longer run times | LC-MS/MS methods can often be faster, improving sample throughput. |
Table 2: Quantitative Validation Data for this compound Analysis
| Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| LC-MS/MS | Serum | ~0.01 (estimated) | 1-10 | Not specified for this compound | <15% | Acceptable | [5] |
| LC-MS/MS | Urine | 0.2 - 1 | 1 - 10 | 1-1000 | Within acceptable limits | ≥ 80% | [3] |
| GC-MS | Oral Fluid | 10 | 20 | 20-2000 | 1.5 - 12.5 | -5.9 to 6.7 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for the confirmation of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol
This protocol is a generalized representation based on common practices in published literature.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of biological sample (e.g., urine, plasma), add an internal standard.
-
Precondition a mixed-mode cation exchange SPE cartridge with methanol (B129727) and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: Start with a low percentage of mobile phase B, gradually increasing to elute this compound, followed by a column wash and re-equilibration.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ions (Q3): At least two characteristic product ions for confirmation and quantification.
-
Collision Energy: Optimized for the fragmentation of the precursor ion.
-
Source Parameters: Optimized gas temperatures, gas flows, and capillary voltage.[5]
-
GC-MS Experimental Protocol
This protocol is a generalized representation based on common practices in published literature.
-
Sample Preparation (Liquid-Liquid Extraction - LLE) and Derivatization
-
To 1 mL of biological sample, add an internal standard and a buffer to adjust the pH.
-
Add an organic extraction solvent (e.g., ethyl acetate), vortex, and centrifuge.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to form a volatile derivative of this compound.[7]
-
-
Gas Chromatography (GC) Conditions
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature, ramp up to a final temperature to achieve separation.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: At least three characteristic ions of the derivatized this compound.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for this compound confirmation using LC-MS/MS and GC-MS.
Caption: LC-MS/MS workflow for this compound confirmation.
Caption: GC-MS workflow for this compound confirmation.
Conclusion
Both LC-MS/MS and GC-MS are highly reliable and robust methods for the confirmation of this compound in biological samples. LC-MS/MS offers significant advantages in terms of sensitivity and simplified sample preparation, making it particularly suitable for high-throughput laboratories and applications requiring the detection of low concentrations of the analyte.[1][2] While GC-MS is a well-established technique with a long history in forensic toxicology, the requirement for derivatization can be a limiting factor.[3] The selection of the most appropriate method will ultimately be guided by the specific requirements of the analysis, including the desired limits of detection, sample matrix, and available resources. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. chromsystems.com [chromsystems.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinities of Cathine and its Metabolites to Dopamine and Norepinephrine Transporters: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinities of cathine and its primary metabolite, norephedrine, to the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Due to a lack of comprehensive quantitative data directly comparing this compound and its metabolites in radioligand binding assays within a single study, this document synthesizes available information on their general mechanisms of action and provides a detailed, representative experimental protocol for determining such binding affinities.
Introduction
Quantitative Data on Binding Affinities
A comprehensive search of the scientific literature did not yield a complete set of directly comparable in vitro binding affinity data (Kᵢ or IC₅₀ values) for this compound and its primary metabolites at DAT and NET from a single, unified study. The available data is often qualitative or focuses on their effects as neurotransmitter releasers rather than competitive binding antagonists in radioligand assays.
For context, various synthetic cathinone (B1664624) derivatives have been extensively studied, demonstrating a wide range of affinities for DAT and NET, from nanomolar to micromolar concentrations. This highlights the significant impact of structural modifications on transporter interaction.
| Compound | Transporter | Binding Affinity (Kᵢ, nM) |
| This compound ((+)-Norpseudoephedrine) | DAT | Data Not Available |
| NET | Data Not Available | |
| Norephedrine | DAT | Data Not Available |
| NET | Data Not Available |
Note: The absence of specific Kᵢ values in this table reflects the current gap in the publicly available scientific literature. Further experimental investigation is required to definitively quantify these binding affinities.
Experimental Protocols
To determine the binding affinities of this compound and its metabolites to DAT and NET, a competitive radioligand binding assay is the gold standard. The following is a detailed, generalized protocol based on established methodologies for assessing the binding of compounds to monoamine transporters.
Radioligand Binding Assay for DAT and NET
1. Materials and Reagents:
-
Cell Lines: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or another suitable radioligand.
-
For NET: [³H]Nisoxetine or another suitable radioligand.
-
-
Test Compounds: this compound, norephedrine, and other relevant metabolites.
-
Non-specific Binding Control: A high concentration of a known DAT or NET inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET).
-
Buffers and Solutions:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
-
Equipment:
-
Cell culture supplies.
-
Homogenizer.
-
Centrifuge.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
-
Scintillation fluid.
-
2. Cell Culture and Membrane Preparation:
-
Culture HEK 293 cells expressing either hDAT or hNET under standard conditions.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration.
3. Binding Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation (a specific amount of protein, e.g., 10-20 µg).
-
Varying concentrations of the test compound (this compound or its metabolites) or vehicle control.
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Protein-Ligand Identification and In Vitro Inhibitory Effects of this compound on 11 Major Human Drug Metabolizing Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the abuse potential of cathine in comparison to other psychostimulants
This guide provides a comparative assessment of the abuse potential of cathine relative to other well-characterized psychostimulants: amphetamine, methylphenidate, and cocaine. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data on mechanisms of action, receptor interactions, and behavioral reinforcing effects.
Overview of Mechanisms of Action
The abuse potential of psychostimulants is largely attributed to their ability to increase synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the brain's reward circuitry. However, the underlying molecular mechanisms differ between these compounds.
-
Monoamine Releasers (this compound and Amphetamine): this compound, a naturally occurring psychostimulant found in the Catha edulis (khat) plant, and amphetamine are classified as monoamine transporter substrates or "releasers".[1] They are transported into the presynaptic neuron via the dopamine transporter (DAT) and norepinephrine transporter (NET). Once inside, they disrupt the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytoplasmic concentrations. This action ultimately causes the reversal of transporter flow, resulting in a robust, non-vesicular release of these neurotransmitters into the synaptic cleft.[2]
-
Monoamine Reuptake Inhibitors (Cocaine and Methylphenidate): In contrast, cocaine and methylphenidate function as monoamine transporter inhibitors or "blockers".[3] They bind to the outward-facing conformation of DAT and NET, physically obstructing the reuptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron.[1] This blockade leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.
The distinct mechanisms of releasers versus blockers can lead to different pharmacokinetic and pharmacodynamic profiles, which in turn may influence their abuse liability.
Figure 1. Simplified signaling pathway of dopaminergic neurotransmission and the distinct mechanisms of action for monoamine releasers and reuptake inhibitors.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the abuse potential of this compound and the comparator psychostimulants. Data for this compound are limited; therefore, data for the closely related and more potent compound, cathinone (B1664624), are included for context where available and are clearly noted.
Table 1: In Vitro Monoamine Transporter Binding and Uptake Inhibition
This table presents the binding affinities (Ki, nM) and/or uptake inhibition potencies (IC50, nM) of the compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters. Lower values indicate higher potency. The DAT/SERT ratio is often used as an indicator of abuse liability, with higher ratios suggesting a greater potential for abuse.[4]
| Compound | DAT (Ki/IC50, nM) | NET (Ki/IC50, nM) | SERT (Ki/IC50, nM) | DAT/SERT Ratio | Data Type |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A | |
| Cathinone | 133 | 47 | 3020 | 22.7 | IC50 (Uptake) |
| d-Amphetamine | ~600 | ~100 | ~30,000 | ~50 | Ki (Binding)[5] |
| Methylphenidate | ~100 | ~100 | ~100,000 | ~1000 | Ki (Binding) |
| Cocaine | ~230 | ~480 | ~740 | ~3.2 | Ki (Binding) |
Note: Data are compiled from various sources and experimental conditions may differ. The DAT/SERT ratio is calculated as (SERT Ki or IC50) / (DAT Ki or IC50).
Table 2: In Vivo Behavioral Data
This table summarizes data from key behavioral paradigms used to assess abuse potential: intravenous self-administration (IVSA) and conditioned place preference (CPP).
| Compound | Self-Administration (Breakpoint) | Conditioned Place Preference (CPP) |
| This compound | Data Not Available | Generalizes to amphetamine and cathinone in drug discrimination studies, suggesting similar subjective effects.[6] |
| Cathinone | Readily self-administered by rodents. | Induces CPP in rats at doses of 0.4-1.6 mg/kg.[7] |
| d-Amphetamine | Peak Breakpoint: ~793 responses (0.03 mg/kg/inf) in rhesus monkeys.[8] | Induces robust CPP in rodents and humans.[9][10] |
| Methylphenidate | Readily self-administered by animals. | Induces CPP in rodents.[9][11] |
| Cocaine | Peak Breakpoint: ~1467 responses (0.1 mg/kg/inf) in rhesus monkeys.[8] | Induces robust CPP in rodents.[10][12] |
Note: Breakpoint refers to the number of responses an animal will make to receive a single infusion of the drug under a progressive-ratio schedule of reinforcement; higher numbers indicate greater motivation to take the drug.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment of abuse potential. Below are detailed methodologies for the key assays cited.
In Vitro Monoamine Transporter Binding Assay
This assay determines the affinity of a test compound for monoamine transporters.
-
Preparation of Tissue/Cells: Membranes are prepared from brain regions rich in specific transporters (e.g., striatum for DAT) or from cell lines (e.g., HEK 293) stably expressing the human transporter protein (hDAT, hNET, or hSERT).[2][13]
-
Incubation: The prepared membranes or cells are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]
Figure 2. Experimental workflow for an in vitro monoamine transporter binding assay.
Intravenous Self-Administration (IVSA) in Rats
This operant conditioning paradigm is the gold standard for assessing the reinforcing effects of a drug.
-
Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter, typically in the jugular vein, which is externalized on the back.
-
Operant Chamber: After recovery, animals are placed in an operant conditioning chamber equipped with two levers (or nose-poke holes).
-
Acquisition Phase: Responses on one "active" lever result in the intravenous infusion of a specific dose of the drug, often paired with a cue light or tone. Responses on the "inactive" lever have no programmed consequences. Animals learn to press the active lever to receive drug infusions.
-
Maintenance Phase (Fixed-Ratio Schedule): Once responding is stable, the reinforcing efficacy is often assessed using a fixed-ratio (FR) schedule, where a fixed number of responses is required for each infusion.
-
Motivation Assessment (Progressive-Ratio Schedule): To measure the motivation to obtain the drug, a progressive-ratio (PR) schedule is used. The number of responses required for each subsequent infusion systematically increases until the animal ceases to respond. The final ratio completed is termed the "breakpoint" and serves as a measure of the drug's reinforcing strength.[8]
-
Data Analysis: The number of infusions, response rates, and breakpoints are compared across different drugs and doses.
Figure 3. Experimental workflow for an intravenous self-administration (IVSA) study.
Conditioned Place Preference (CPP)
This Pavlovian conditioning paradigm assesses the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug's effects.[10]
-
Apparatus: A multi-compartment chamber is used, with each compartment having distinct visual and tactile cues (e.g., different wall patterns and floor textures).
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference for one environment over another. This is the baseline measurement.
-
Conditioning Phase: Over several days, the animal receives an injection of the drug and is immediately confined to one of the compartments (the drug-paired side). On alternate days, the animal receives a vehicle (saline) injection and is confined to the opposite compartment (the vehicle-paired side).
-
Test Phase: After conditioning, the animal is placed back in the apparatus in a drug-free state, with free access to all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A CPP score is calculated, typically as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates that the drug has rewarding properties.[7]
Summary and Conclusion
The available evidence indicates that this compound shares a similar mechanism of action with amphetamine as a monoamine releaser, which is distinct from the reuptake inhibition mechanism of cocaine and methylphenidate. While direct quantitative comparisons are limited, qualitative and contextual data suggest that this compound has a lower abuse potential than d-amphetamine. Drug discrimination studies show that animals trained to recognize amphetamine or cathinone will respond to this compound, indicating similar subjective effects, which are a key component of abuse liability.[6]
The lack of comprehensive, head-to-head comparative data for this compound across multiple abuse liability assays highlights a significant gap in the literature. Data from studies on cathinone suggest that β-keto amphetamines possess significant abuse potential, but the lower potency of this compound likely mitigates this risk to some extent. Future research should focus on direct comparisons of this compound with other psychostimulants in standardized in vitro and in vivo models to provide a more definitive assessment of its relative abuse potential. This will be crucial for informing regulatory decisions and understanding the public health risks associated with the use of khat and its constituent alkaloids.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between self-administration of amphetamine and monoamine receptors in brain: comparison with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotype influences in vivo dopamine transporter availability in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned place preference produced by the psychostimulant cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relative Reinforcing Strength of Methamphetamine and d-Amphetamine in Monkeys Self-Administering Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing rewarding and reinforcing properties between ‘bath salt’ 3,4-methylenedioxypyrovalerone (MDPV) and cocaine using ultrasonic vocalizations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cathine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of cathine, a Schedule IV controlled substance. Researchers, scientists, and drug development professionals must adhere to strict federal, state, and local regulations to ensure safety and compliance. This guide offers a procedural framework, emphasizing the absence of a specific, universal protocol for this compound and the critical need for consultation with institutional and regulatory bodies.
Immediate Safety and Logistical Priorities
Before initiating any disposal procedures for this compound, laboratory personnel must prioritize safety and regulatory compliance. This compound is classified as a hazardous chemical, and its handling requires adherence to established safety protocols.
Core Safety Measures:
-
Consult Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for specific guidance on chemical waste disposal.[1] They will be familiar with local and state regulations that supplement federal mandates.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[1]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for the specific this compound product you are using. The SDS contains crucial information on hazards, handling, and emergency procedures.[2][3][4][5]
Logistical Imperatives:
-
Regulatory Compliance: As a Schedule IV controlled substance in the United States, this compound disposal is regulated by the Drug Enforcement Administration (DEA).[6][7] All procedures must comply with 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[4]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1] Incompatible materials can lead to dangerous reactions. This compound is known to be incompatible with strong oxidizing agents.[5]
-
Proper Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the date of waste generation.[1]
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifying concentration limits or thresholds that dictate different disposal methods for this compound. Disposal procedures are primarily determined by its classification as a Schedule IV controlled substance and a hazardous chemical, regardless of concentration.
| Data Point | Value/Specification |
| DEA Schedule | IV[6][7] |
| Permissible Concentration for Drain Disposal | Not permissible. Do not dispose of this compound down the drain.[8] |
| Permissible Quantity for Trash Disposal | Not permissible. Do not discard this compound in the regular trash.[8] |
| Record Retention Period (DEA) | A minimum of two years for all disposal records.[2][9] |
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the general operational plan for the compliant disposal of this compound. This process is based on DEA regulations for controlled substances and general laboratory chemical waste guidelines.
Step 1: Initial Assessment and Consultation
-
Identify Waste: Clearly identify all this compound materials designated for disposal. This includes expired or unused pure substances, contaminated labware, and solutions.
-
Contact EHS: Before proceeding, contact your institution's EHS department to inform them of your intent to dispose of a Schedule IV controlled substance and request specific institutional procedures.
Step 2: Secure and Document Waste
-
Containment: Securely contain the this compound waste in a compatible, leak-proof container with a tightly fitting cap.[10] The original container is often the best option.
-
Labeling: Affix a hazardous waste label to the container, clearly stating "Hazardous Waste," "this compound," and the accumulation start date.
-
Inventory: Maintain a detailed inventory of the this compound waste, including the quantity and form (e.g., solid, liquid).
Step 3: Compliant Disposal Pathway
The DEA mandates that controlled substances be rendered "non-retrievable," meaning they cannot be transformed back into a usable form.[9] For laboratory settings, this is typically achieved through one of the following methods:
-
DEA-Registered Reverse Distributor: This is the most common and recommended method for institutions.
-
Engage a Vendor: Your institution will likely have a contract with a licensed hazardous waste management company that is also a DEA-registered reverse distributor.
-
Documentation: Complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered."[11] This form documents the destruction of controlled substances. For the transfer of Schedule II substances (not applicable to this compound but important to note), a DEA Form 222 is required.[9]
-
Witnessing: The destruction of controlled substances must be witnessed by two authorized employees who will sign the disposal log.[2]
-
Transfer: The reverse distributor will collect the waste and provide documentation of its receipt and destruction. Retain all records for at least two years.[9]
-
-
On-site Destruction (Less Common for Laboratories):
-
Approved Methods: The DEA does not specify a single method but requires the outcome to be "non-retrievable."[9] Incineration is a recognized method that achieves this standard.[9] Chemical deactivation may also be an option, but a specific, validated protocol for this compound is not publicly available.
-
Strict Documentation: This method requires rigorous documentation, including the completion of DEA Form 41, and must be witnessed.[11]
-
EHS and DEA Approval: On-site destruction methods must be approved by your institution's EHS department and comply with all DEA regulations.
-
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be handled properly. As this compound is considered an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.[12][13] After triple-rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste.[12][13]
Experimental Protocols
There are no standardized, publicly available experimental protocols for the chemical destruction or neutralization of this compound for disposal purposes. Research on cathinone (B1664624) stability indicates that it is susceptible to degradation, particularly through the reduction of its ketone group.[8][14] However, these studies do not provide a controlled, validated method for its complete and compliant destruction. Therefore, laboratories should not attempt to chemically neutralize this compound waste without a validated protocol and explicit approval from their EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.
By adhering to these guidelines and maintaining a close working relationship with your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, protecting both laboratory personnel and the environment.
References
- 1. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology | National Institute of Justice [nij.ojp.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. content.labscoop.com [content.labscoop.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C9H13NO | CID 441457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. vumc.org [vumc.org]
- 14. Cathinone - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling Cathine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of psychoactive compounds like Cathine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and maintain a safe laboratory environment.
Hazard Identification and Classification
This compound, also known as (+)-norpseudoephedrine, is a psychoactive stimulant and a Schedule IV controlled substance in the United States.[1][2] It is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1][3]
GHS Hazard Classification: [1][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic/Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335/H336: May cause respiratory irritation / May cause drowsiness or dizziness |
Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[4] | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles.[4] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[4] | Protects the body and personal clothing from contamination. The design ensures maximum coverage and prevents accidental contact.[4] |
| Respiratory Protection | For handling small amounts, a minimum of an N95 (US) dust mask or equivalent is advised. In situations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. | Minimizes the risk of inhaling airborne particles of the compound. |
| Eye and Face Protection | Safety goggles or a full-face shield should be worn.[4] | Protects the eyes and face from splashes or airborne particles.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to prevent contamination and ensure personnel safety. All manipulations should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure.[5][6]
Preparation Phase:
-
Consult the Safety Data Sheet (SDS) and institutional Standard Operating Procedures (SOPs).[4]
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE in the correct sequence.
Execution Phase:
-
Handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of powder.[5]
-
Use clean, dedicated spatulas and glassware to prevent cross-contamination.[5]
-
For preparing solutions, accurately weigh the standard and dissolve it in a suitable solvent. Acetonitrile is recommended for better stability.[5]
Post-Execution Phase:
-
Decontaminate all surfaces and equipment after use. A 10% bleach solution or other suitable decontaminant is recommended.[6]
-
Properly doff PPE to avoid cross-contamination.[4]
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.[4] As a Schedule IV controlled substance, the disposal of this compound must also comply with DEA regulations.[1][2]
Waste Collection:
-
Immediately after doffing, place all used disposable PPE into a designated, labeled, and sealed hazardous waste container.[4]
-
Unused or expired this compound must be segregated from other laboratory waste and stored securely until disposal.[7]
Disposal Procedure:
-
Disposal of controlled substances must be handled by a licensed reverse distributor.[7][8]
-
The disposal process must be documented, and records must be maintained for at least two years.[8][9]
-
Do not dispose of this compound down the drain or in regular trash.[10]
Emergency Procedures
In case of exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
In case of a spill:
-
For small spills within a fume hood, wear appropriate PPE and absorb the spill with an inert material.[6]
-
For larger spills, evacuate the area and contact the institution's environmental health and safety department.[6]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C9H13NO | CID 441457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uthsc.edu [uthsc.edu]
- 7. research-compliance.umich.edu [research-compliance.umich.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
